Hexamethylindanopyran, (4S,7R)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
252332-95-9 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m1/s1 |
InChI Key |
ONKNPOPIGWHAQC-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (4S,7R)-Hexamethylindanopyran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S,7R)-Hexamethylindanopyran, a key stereoisomer of the widely used fragrance ingredient Galaxolide® (HHCB), is a polycyclic musk renowned for its potent and pleasant olfactory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of this specific enantiomer. Due to the limited availability of experimental data for the isolated (4S,7R) isomer, this document leverages data from studies on Galaxolide mixtures and related stereoisomers to present a thorough understanding of its characteristics. This guide includes a summary of its physicochemical properties, a detailed discussion of its synthesis and analytical separation, and an exploration of its interaction with olfactory receptors.
Chemical Identity and Structure
(4S,7R)-Hexamethylindanopyran is one of the four principal stereoisomers of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene. Its chemical structure is characterized by a fused ring system consisting of an indane and a pyran moiety, with six methyl groups as substituents. The stereochemistry at the chiral centers C4 and C7 is crucial for its distinct musk odor.[1]
Table 1: Chemical Identifiers for (4S,7R)-Hexamethylindanopyran
| Identifier | Value |
| IUPAC Name | (4S,7R)-4,6,6,7,8,8-Hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene[2] |
| Synonyms | (4S,7R)-Galaxolide, HHCB ((-)-(4S,7R)-form)[2] |
| CAS Number | 252332-95-9[2] |
| Molecular Formula | C₁₈H₂₆O[2] |
| Molecular Weight | 258.4 g/mol [2] |
| InChI Key | ONKNPOPIGWHAQC-NEPJUHHUSA-N[2] |
Physicochemical Properties
Experimental physicochemical data specifically for the isolated (4S,7R)-Hexamethylindanopyran isomer is scarce in publicly available literature. The data presented below is largely based on the commercial mixture of Galaxolide or other specific isomers and should be considered as an approximation for the (4S,7R) enantiomer.
Table 2: Physicochemical Properties of Hexamethylindanopyran (Galaxolide Mixture and Related Isomers)
| Property | Value | Reference Isomer/Mixture |
| Physical State | Viscous liquid at room temperature | Galaxolide Mixture[1] |
| Melting Point | -20 °C | Galaxolide Mixture[1] |
| Boiling Point | ~330 °C (estimated) | Galaxolide Mixture[1] |
| log Kow (Octanol-Water Partition Coefficient) | 5.3 - 5.9 | Galaxolide Mixture[1] |
| Water Solubility | 1.65 - 1.99 mg/L at 25 °C | Galaxolide Mixture |
| Odor Threshold | As low as 1 ng/L | (4S,7R) and (4S,7S) isomers[1] |
Synthesis and Experimental Protocols
The synthesis of specific stereoisomers of hexamethylindanopyran, such as the (4S,7R) form, requires stereoselective methods to control the configuration at the two chiral centers. A patented method for the synthesis of "(4S, 7RS)-Jiale muskiness" provides a viable, though not exhaustively detailed, pathway.[3][4][5]
Synthetic Pathway Overview
A plausible synthetic route involves the following key transformations[3][5]:
-
Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with magnesium metal to form the corresponding Grignard reagent.
-
Silane Formation: The Grignard reagent is then reacted with a silicon-containing compound, such as tetramethoxysilane, to produce a pentamethyl indane silane derivative.
-
Asymmetric Cross-Coupling: An asymmetric Hiyama cross-coupling reaction is performed between the pentamethyl indane silane and a racemic 2-bromopropionate derivative. This step is crucial for establishing the desired stereochemistry and is catalyzed by a chiral nickel complex, such as one containing (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane.
-
Reduction: The resulting ester is reduced to the corresponding alcohol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).
-
Cyclization: Finally, the alcohol undergoes a cyclization reaction with paraformaldehyde to yield the target (4S,7R)-Hexamethylindanopyran.
Caption: Synthetic pathway for (4S,7R)-Hexamethylindanopyran.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the patented synthesis. Specific quantities and reaction conditions would require optimization.[3][5]
-
Step 1: Grignard Reagent and Silane Formation:
-
Under an inert atmosphere (e.g., argon), react bromo-pentamethyl indane with magnesium turnings in an appropriate ether solvent (e.g., THF) to form the Grignard reagent.
-
Add tetramethoxysilane to the Grignard solution and stir to form the pentamethyl indane silane.
-
-
Step 2: Asymmetric Hiyama Cross-Coupling:
-
In a separate reaction vessel, prepare the chiral nickel catalyst in situ by mixing a nickel salt (e.g., NiCl₂) with the chiral ligand ((1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane).
-
Add the pentamethyl indane silane and racemic 2-bromopropionate to the catalyst mixture in a suitable solvent.
-
Heat the reaction mixture to facilitate the cross-coupling. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
-
Step 3: Reduction to the Alcohol:
-
After completion of the coupling reaction, purify the resulting ester.
-
Dissolve the ester in an appropriate solvent (e.g., toluene) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DIBAL-H.
-
Allow the reaction to warm to room temperature and quench carefully.
-
-
Step 4: Cyclization to (4S,7R)-Hexamethylindanopyran:
-
Dissolve the purified alcohol in a suitable solvent.
-
Add paraformaldehyde and an acid catalyst.
-
Heat the mixture to effect cyclization.
-
Upon completion, quench the reaction and purify the final product using column chromatography.
-
Analytical Methods for Chiral Separation
The analysis and separation of the stereoisomers of hexamethylindanopyran are critical for quality control and for studying the biological activity of individual isomers. Chiral chromatography is the most effective technique for this purpose.[6][7][8][9][10]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful tool for the enantioselective analysis of volatile compounds like hexamethylindanopyran.
-
Principle: A chiral stationary phase (CSP) within the GC column interacts differently with the enantiomers, leading to different retention times and thus their separation.
-
Typical Stationary Phases: Modified cyclodextrins are commonly used CSPs for this type of separation.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used technique for the separation of stereoisomers.
-
Principle: Similar to chiral GC, a chiral stationary phase in the HPLC column enables the separation of enantiomers.
-
Typical Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and isopropanol) is optimized to achieve the best separation.
-
Detection: UV detection is commonly used if the molecule has a suitable chromophore.
Caption: Workflow for chiral separation of Hexamethylindanopyran isomers.
Spectroscopic Data
Table 3: Expected Spectroscopic Data for (4S,7R)-Hexamethylindanopyran
| Technique | Expected Key Features |
| ¹H NMR | - Multiple signals in the aliphatic region (0.8 - 2.5 ppm) corresponding to the numerous methyl and methylene protons. - Signals for the aromatic protons. - Signals for the protons on the pyran ring. |
| ¹³C NMR | - Resonances for the six distinct methyl carbons. - Signals for the methylene carbons in the pyran and indane rings. - Signals for the quaternary carbons. - Resonances for the aromatic carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 258. - Characteristic fragmentation patterns resulting from the loss of methyl groups and other fragments from the ring system. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for aliphatic and aromatic groups (~2850-3100 cm⁻¹). - C-O-C stretching vibration for the ether linkage in the pyran ring (~1050-1150 cm⁻¹). - Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹). |
Biological Activity and Signaling Pathway
The primary biological activity of (4S,7R)-Hexamethylindanopyran is its function as a musk odorant. The perception of musk odors is mediated by specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.
Olfactory Receptors for Musk Compounds
Several human olfactory receptors have been identified that respond to various musk compounds, including Galaxolide. These include OR5AN1, OR1A1, OR5A2, and OR4D6.[11][12][13][14] Specifically, genetic variations in OR4D6 have been associated with differences in the perception of Galaxolide.[14] While the specific interaction of the (4S,7R) isomer with these receptors has not been detailed, it is highly probable that it binds to one or more of these, with its specific stereochemistry contributing to a high-affinity interaction.
Olfactory Signaling Pathway
The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its cognate olfactory receptor initiates a downstream signaling cascade.
-
Receptor Binding: The odorant molecule binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a coupled G-protein (Gαolf).
-
Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
Caption: Olfactory signaling pathway for musk compounds.
Conclusion
(4S,7R)-Hexamethylindanopyran is a structurally complex and olfactorily significant molecule. While a complete experimental dataset for this specific isomer is not yet available, this guide provides a comprehensive overview based on the existing literature for Galaxolide and its related compounds. The stereoselective synthesis and chiral separation of this enantiomer are key challenges and areas for future research. A deeper understanding of its interaction with specific olfactory receptors will be crucial for the development of new and improved musk fragrances and for elucidating the fundamental principles of olfaction.
References
- 1. Galaxolide - Wikipedia [en.wikipedia.org]
- 2. Hexamethylindanopyran, (4S,7R)- | C18H26O | CID 14177990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S, 7RS)-galaxolide synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Galaxolide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106632217A - (4S, 7RS)-galaxolide synthesis method - Google Patents [patents.google.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Physicochemical Characteristics of (4S,7R)-Hexamethylindanopyran
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological interactions of (4S,7R)-Hexamethylindanopyran. The information is intended for researchers, scientists, and professionals involved in drug development and fragrance science.
Introduction
(4S,7R)-Hexamethylindanopyran is a specific stereoisomer of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene (HHCB), a synthetic musk compound widely known by its trade name, Galaxolide.[1] First synthesized in 1956, Galaxolide has become a key ingredient in the fragrance industry, valued for its clean, sweet, and musky floral woody scent.[1] It is extensively used in perfumes, colognes, detergents, and fabric softeners.[1][2]
The biological activity of HHCB, particularly its olfactory properties, is highly dependent on its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers.[1] Research has shown that the (4S,7R) and (4S,7S) isomers are the most potent in terms of their characteristic musk fragrance, while the corresponding (4R) enantiomers are significantly weaker or even odorless.[3] This stereospecificity underscores the importance of understanding the distinct properties of each isomer.
Physicochemical Properties
The fundamental physicochemical characteristics of (4S,7R)-Hexamethylindanopyran are summarized in the table below. These properties are crucial for its application, formulation, and environmental fate assessment.
| Property | Value | Reference |
| IUPAC Name | (4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | [4] |
| Molecular Formula | C₁₈H₂₆O | [4] |
| Molecular Weight | 258.4 g/mol | [4] |
| CAS Number | 252332-95-9 | [4] |
| Appearance | Highly viscous liquid at room temperature (for the isomeric mixture) | [1] |
| Melting Point | -20 °C (for the isomeric mixture) | [1] |
| Boiling Point | ~330 °C (estimated, for the isomeric mixture) | [1] |
| Water Solubility | 0.1943 mg/L (for the isomeric mixture) | [5] |
| Log Kₒw | 4.8 (Computed) | [4] |
| SMILES | C[C@@H]1COCC2=CC3=C(C=C12)C(--INVALID-LINK--C)(C)C | [4] |
| InChIKey | ONKNPOPIGWHAQC-NEPJUHHUSA-N | [4] |
Experimental Protocols
The characterization and synthesis of (4S,7R)-Hexamethylindanopyran require specific and controlled experimental procedures.
3.1. Stereoselective Synthesis
Achieving high stereochemical purity is critical for producing the desired potent fragrance. While specific industrial processes are often proprietary, a general synthetic approach can be outlined.[3] A patented method describes the synthesis of (4S, 7RS)-Galaxolide, which involves the following key transformations[6]:
-
Asymmetric Cross-Coupling: An asymmetric Hiyama cross-coupling reaction is used to synthesize (S)-hexamethyl indane acid esters. This step is crucial for establishing the desired stereochemistry at the C4 position.[6]
-
Reduction: The resulting ester is then reduced to (S)-hexamethyl indanol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[6]
-
Cyclization: The final step involves the reaction of the alcohol with polyformaldehyde in the presence of a catalyst to form the pyran ring, yielding (4S, 7RS)-Hexamethylindanopyran.[6]
3.2. Analytical Characterization
The identification and quantification of specific stereoisomers like (4S,7R)-Hexamethylindanopyran from a mixture rely on advanced analytical techniques.
-
Chiral Chromatography: This is the most critical technique for separating and quantifying the different stereoisomers of Hexamethylindanopyran.[3] Gas Chromatography (GC) with a chiral stationary phase is commonly employed.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides high sensitivity and specificity for detecting and identifying the compound, even at trace levels in complex environmental samples.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons.[2]
Biological Activity and Signaling Pathway
The primary biological effect of (4S,7R)-Hexamethylindanopyran is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of a musk scent.[2]
4.1. Structure-Activity Relationship (SAR)
SAR studies are essential for understanding how a molecule's chemical structure influences its biological activity.[3] For Hexamethylindanopyran, the key determinants of its musk odor are:
-
Stereochemistry: The (4S) configuration is critical for potent musk odor. The spatial arrangement of the methyl groups at the C4 and C7 positions dictates how well the molecule fits into the binding pocket of the olfactory receptor.[3]
-
Molecular Shape: The rigid, polycyclic indanopyran core structure is believed to enhance its binding affinity to the specific olfactory receptors responsible for the musk scent.[3]
4.2. Olfactory Signaling Pathway
The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its specific G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. This process converts the chemical signal into an electrical signal that is sent to the brain.
The generalized pathway is as follows:
-
Binding: The odorant molecule binds to an Olfactory Receptor (OR).
-
G-Protein Activation: The activated OR activates a G-protein (Golf).
-
Adenylate Cyclase Activation: The G-protein activates the enzyme adenylate cyclase III.
-
cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the neuron's membrane, generating an action potential.
-
Signal to Brain: This electrical signal is transmitted along the axon to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.
Conclusion
(4S,7R)-Hexamethylindanopyran is a commercially significant fragrance ingredient whose desirable musk odor is intrinsically linked to its specific stereochemistry. Its physicochemical properties, such as high lipophilicity and low water solubility, influence its formulation and environmental behavior. The synthesis and analysis of this specific isomer require sophisticated techniques, including asymmetric catalysis and chiral chromatography, to ensure purity and potency. The molecule's mechanism of action through the olfactory signaling pathway highlights the precise structure-activity relationship that governs the sense of smell, making it a subject of continued interest in both industrial and academic research.
References
- 1. Galaxolide - Wikipedia [en.wikipedia.org]
- 2. Hexamethylindanopyran, (4R,7R)- | 252933-48-5 | Benchchem [benchchem.com]
- 3. Hexamethylindanopyran, (4S,7S)- | 172339-62-7 | Benchchem [benchchem.com]
- 4. Hexamethylindanopyran, (4S,7R)- | C18H26O | CID 14177990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. CN106632217A - (4S, 7RS)-galaxolide synthesis method - Google Patents [patents.google.com]
The Stereoisomerism of Hexamethylindanopyran: A Technical Guide to its Synthesis, Separation, and Olfactory Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamethylindanopyran, a synthetic musk fragrance widely known by its trade name Galaxolide, is a cornerstone of the fragrance industry. Its pleasant and persistent musk odor has made it a ubiquitous ingredient in a vast array of consumer products. However, the olfactory properties of hexamethylindanopyran are not uniform across its stereoisomers. This technical guide provides an in-depth exploration of the stereoisomerism of hexamethylindanopyran, detailing the profound impact of stereochemistry on its biological activity, specifically its interaction with olfactory receptors. The guide summarizes available data on the synthesis and separation of its stereoisomers, presents quantitative data on their odor thresholds, and elucidates the general signaling pathway involved in musk odor perception. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance chemistry, providing a deeper understanding of the structure-activity relationships of this commercially significant molecule.
Introduction
Hexamethylindanopyran (HHCB) is a polycyclic musk, first synthesized in the 1960s, that has become a staple in the fragrance industry due to its clean, sweet, and floral musk scent.[1] It is a chiral molecule with two stereocenters at the C4 and C7 positions, leading to the existence of four possible stereoisomers: (4R,7R), (4R,7S), (4S,7R), and (4S,7S). The commercial production of Galaxolide typically results in a racemic mixture of these isomers.[2]
Crucially, the perception of the characteristic musk odor is highly dependent on the stereochemistry of the molecule. Research has demonstrated that the desired musk fragrance is primarily attributed to the (4S,7R) and (4S,7S) isomers, which possess remarkably low odor thresholds.[1] In contrast, their corresponding enantiomers, the (4R)-isomers, are significantly less potent or even odorless. This stereospecificity highlights the chiral nature of the olfactory receptors involved in musk perception and underscores the importance of understanding and controlling the stereochemistry of hexamethylindanopyran for fragrance applications.
This guide will delve into the stereoselective synthesis and chiral separation of hexamethylindanopyran isomers, present quantitative data on their olfactory properties, and describe the general signaling pathway for musk odor perception.
Stereoselective Synthesis of Hexamethylindanopyran Isomers
The commercial synthesis of Galaxolide typically yields a mixture of stereoisomers.[2] However, the superior olfactory properties of the (4S)-isomers have driven research into stereoselective synthesis routes to produce the olfactorily active isomers more efficiently. While detailed, publicly available protocols for the asymmetric synthesis of the individual (4S,7R) and (4S,7S) isomers are scarce, likely due to their proprietary nature within the fragrance industry, some synthetic strategies have been reported.
One patented method describes a synthetic route to a (4S, 7RS)-Galaxolide mixture, which, while not yielding a single enantiomer, represents a step towards stereocontrol.[3]
General Synthetic Approach for (4S, 7RS)-Galaxolide[3]
This method involves the following key steps:
-
Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with metallic magnesium to generate a Grignard reagent.
-
Silane Formation: The Grignard reagent is then reacted with tetramethoxysilane to produce pentamethyl indane silane.
-
Asymmetric Hiyama Cross-Coupling: The pentamethyl indane silane undergoes an asymmetric Hiyama cross-coupling reaction with racemic 2-bromopropionate. This reaction is catalyzed by a chiral complex formed from (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane and nickel chloride, which is crucial for inducing the desired stereochemistry at the C4 position, leading to the (S)-hexamethyl indane acid ester.
-
Reduction: The resulting ester is reduced to (S)-hexamethyl indanol using diisobutylaluminum hydride (DIBAL-H).
-
Cyclization: Finally, the (S)-hexamethyl indanol is reacted with paraformaldehyde to yield the target (4S, 7RS)-galaxolide.
This process is reported to have an overall yield of 40% with an optical purity of 91% for the (4S) configuration.[3]
Further research into asymmetric catalysis, such as the use of ruthenium-catalyzed asymmetric hydrogenation of an α-aryl acrylic acid, has been explored for the synthesis of olfactorily active stereoisomers of musk odorants, including precursors to Galaxolide.[1]
Chiral Separation of Hexamethylindanopyran Stereoisomers
The separation of the individual stereoisomers of hexamethylindanopyran from the racemic mixture is essential for studying their specific biological activities and for the production of fragrances with enhanced odor profiles. Various chromatographic techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE), employing chiral stationary phases or chiral selectors, are utilized for this purpose.
Capillary Electrophoresis (CE)
A detailed protocol for the enantiomeric separation of Galaxolide using cyclodextrin-mediated micellar electrokinetic chromatography (CD-MEKC) has been described.
Experimental Protocol: Enantiomeric Separation of Galaxolide by CD-MEKC
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary.
-
Buffer: CHES buffer (pH 9.0) containing sodium dodecyl sulfate (SDS) as a surfactant.
-
Chiral Selector: A dual cyclodextrin (CD) system containing two neutral CDs is employed to achieve the simultaneous enantioseparation of multiple polycyclic musks, including Galaxolide.
-
Separation Conditions:
-
Voltage: Optimized for separation efficiency.
-
Temperature: Controlled to ensure reproducibility.
-
Injection: Hydrodynamic injection of the sample.
-
-
Detection: UV detection at a wavelength suitable for Galaxolide.
-
Outcome: This method allows for the separation of the enantiomers of Galaxolide, with analysis times for individual polycyclic musks being under 20 minutes.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
-
Chiral GC: This technique typically employs a capillary column coated with a chiral stationary phase (CSP), often a derivative of cyclodextrin. The separation is based on the differential interaction of the enantiomers with the CSP.
-
Chiral HPLC: Chiral HPLC also utilizes a column packed with a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize the separation of enantiomers. The choice of mobile phase is critical and is determined empirically to achieve the best resolution.
Quantitative Data on Olfactory Properties
The stereoisomers of hexamethylindanopyran exhibit significant differences in their odor characteristics and potencies. The odor detection threshold is a key quantitative measure of an odorant's potency.
| Stereoisomer | Odor Description | Odor Detection Threshold (ng/L in air) |
| (4S,7R)-Galaxolide | Strong, clean, sweet, floral, woody musk | < 1 |
| (4S,7S)-Galaxolide | Strong, clean, sweet, floral, woody musk | < 1 |
| (4R,7R)-Galaxolide | Weak or odorless | Not specified |
| (4R,7S)-Galaxolide | Weak or odorless | Not specified |
Table 1: Odor characteristics and detection thresholds of hexamethylindanopyran stereoisomers.[1]
Biological Significance: Interaction with Olfactory Receptors and Signaling Pathway
The distinct olfactory properties of hexamethylindanopyran stereoisomers are a direct consequence of their differential interactions with specific olfactory receptors (ORs) in the nasal epithelium. ORs are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon binding to an odorant molecule.
Olfactory Receptors for Musk Odors
Research has identified the human olfactory receptor OR5AN1 as a key receptor for musk odors, including macrocyclic and nitromusks.[4] While OR5AN1 responds to some musk compounds, it does not appear to be activated by Galaxolide in vitro.[5] However, genetic variations in the OR5AN1 gene have been associated with differences in the perceived intensity of Galaxolide, suggesting a more complex relationship, possibly involving linkage with other nearby olfactory receptor genes.[5] Another receptor, OR1A1 , has also been identified as a human musk receptor.[6] The stereospecificity of musk perception strongly implies that the binding pockets of these receptors are chiral and can differentiate between the enantiomers of odorant molecules.
Quantitative data on the binding affinities (e.g., dissociation constants, Kd) of the individual hexamethylindanopyran stereoisomers to these specific receptors are not currently available in the public domain.
Olfactory Signaling Pathway
The binding of a musk odorant to its cognate olfactory receptor initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.
Figure 1: Generalized Olfactory Signaling Pathway.
Description of the Olfactory Signaling Pathway:
-
Odorant Binding: A musk odorant molecule, such as a potent stereoisomer of hexamethylindanopyran, binds to a specific olfactory receptor (OR) located on the cilia of olfactory sensory neurons.[7]
-
G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled heterotrimeric G-protein, specifically the olfactory-type G-protein (Golf).[7]
-
Adenylyl Cyclase Activation: The activated α-subunit of Golf dissociates and activates adenylyl cyclase type III (ACIII).[8]
-
cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in the intracellular concentration of this second messenger.[8]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron.[8]
-
Cation Influx and Depolarization: The opening of CNG channels allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions leads to depolarization of the cell membrane.[1]
-
Signal Amplification: The influx of Ca²⁺ further activates Ca²⁺-activated chloride (Cl⁻) channels, resulting in an efflux of Cl⁻ ions, which further depolarizes the membrane, thus amplifying the initial signal.[1]
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.
-
Signal Transmission to the Brain: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is processed, leading to the perception of the musk odor.[9]
Conclusion
The stereoisomerism of hexamethylindanopyran plays a pivotal role in its olfactory properties, with the (4S,7R) and (4S,7S) isomers being responsible for its characteristic and potent musk scent. This stereospecificity is a clear demonstration of the chiral recognition capabilities of the human olfactory system. While the commercial production of Galaxolide results in a mixture of stereoisomers, the pursuit of more efficient and stereoselective synthetic routes to the olfactorily active isomers remains an active area of research, driven by the desire for fragrances with superior performance.
The separation and analysis of the individual stereoisomers are crucial for both quality control and for furthering our understanding of their specific interactions with olfactory receptors. The general signaling pathway for odor perception, a classic example of a GPCR cascade, provides the molecular framework for how the binding of a single odorant molecule can be translated into a neural signal and ultimately, the perception of a scent.
Further research is needed to fully elucidate the specific binding interactions of each hexamethylindanopyran stereoisomer with their cognate olfactory receptors, including the determination of their binding affinities. Such studies, in conjunction with the development of more efficient stereoselective synthetic methods, will undoubtedly contribute to the design of novel and more potent fragrance molecules in the future. This in-depth understanding of structure-activity relationships is not only critical for the fragrance industry but also provides valuable insights for drug development professionals working with chiral molecules and their interactions with biological receptors.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. OR5AN1 - ChemCom [chemcom.be]
- 5. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olfaction and pathway | PPTX [slideshare.net]
An In-depth Technical Guide to (4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene (Galaxolide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene, a key stereoisomer of the widely used synthetic musk, Galaxolide. This document delves into its chemical identity, properties, synthesis, and biological activity, with a particular focus on aspects relevant to research and development. While much of the available data pertains to the commercial mixture of Galaxolide isomers, this guide consolidates the specific information available for the potent (4S,7R) isomer and highlights areas for future investigation. The content includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the fields of fragrance science, toxicology, and drug development.
Chemical Identity and Properties
(4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene is one of the four stereoisomers of Galaxolide, a synthetic polycyclic musk. The (4S,7R) and (4S,7S) isomers are recognized as being the most significant contributors to the characteristic clean, sweet, and floral musk odor of the commercial product.[1]
Table 1: Physicochemical Properties of Galaxolide (Isomer Mixture)
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O | [1][2] |
| Molecular Weight | 258.4 g/mol | [1][2] |
| Appearance | Viscous liquid (technical grade) | [3] |
| Melting Point | -20 °C | [1][2] |
| Boiling Point | 330 °C (estimated) | [1] |
| Water Solubility | 1.65-1.99 mg/L at 25 °C | [2] |
| Log K_ow_ | 5.3 - 5.9 | [1][2] |
| Vapor Pressure | 0.073 Pa at 25 °C | [2] |
Synthesis and Manufacturing
The commercial synthesis of Galaxolide typically results in a mixture of its stereoisomers.[3] However, enantioselective synthesis methods have been developed to obtain specific isomers, driven by the desire to produce the most olfactorily active compounds.
General Industrial Synthesis
A common industrial synthesis route involves the reaction of tert-amylene with alpha-methylstyrene to produce 1,1,2,3,3-pentamethylindane. This intermediate is then hydroxyalkylated with propylene oxide via a Friedel-Crafts reaction, followed by cyclization with formaldehyde to yield the Galaxolide structure.[4]
Enantioselective Synthesis of (4S,7R)-Galaxolide
While a detailed, publicly available protocol for the exclusive synthesis of the (4S,7R) isomer is limited, research literature describes methods for the asymmetric synthesis and separation of all four stereoisomers.[5] A key strategy involves the Friedel-Crafts alkylation of 1,1,2,3,3-pentamethylindane with enantiomerically pure (S)-methyloxirane. This is followed by an acid-catalyzed reaction with paraformaldehyde. The resulting diastereomeric pairs can then be separated, for instance, via their tricarbonyl(η6-cyclopenta[g]-2-benzopyran)chromium complexes, to isolate the desired (4S,7R) stereoisomer.[5]
A patented method describes the synthesis of a (4S, 7RS)-Galaxolide mixture. This process involves an asymmetric Hiyama cross-coupling reaction to create a chiral precursor, which is then further reacted to form the final product mixture.[6]
Biological Activity and Mechanism of Action
The primary biological activity of (4S,7R)-Galaxolide is its interaction with olfactory receptors, leading to the perception of a musk scent.
Olfactory Perception
The perception of Galaxolide's scent has been linked to genetic variations in olfactory receptors. A genome-wide association study identified a significant association between the perceived intensity of Galaxolide and single nucleotide polymorphisms in the olfactory receptor gene OR4D6.[7] Another study has also suggested a role for the olfactory receptor OR7D4 in the perception of androstenone, a compound with a scent profile that can be similar to some musks.[8][9] The (4S,7R) and (4S,7S) isomers are the most potent agonists for the responsible olfactory receptors.[1]
Toxicological Profile
The majority of toxicological data is available for the commercial mixture of Galaxolide. Recent assessments have raised concerns about its potential for reproductive toxicity and endocrine disruption.[10]
Table 2: Ecotoxicity of Galaxolide (Isomer Mixture)
| Organism | Endpoint | Value | Reference |
| Fathead minnow (Pimephales promelas) | 36 d NOEC (larval survival and growth) | 0.068 mg/L | [11] |
| Bluegill sunfish (Lepomis macrochirus) | 21 d NOEC (growth) | 0.093 mg/L | [11] |
| Water flea (Daphnia magna) | 21 d NOEC (reproduction) | 0.111 mg/L | [11] |
| Green algae (Pseudokirchneriella subcapitata) | 72 h NOEC (growth) | 0.201 mg/L | [11] |
| Marine copepod (Acartia tonsa) | 5-6 d EC10 (larval development) | 0.0438 mg/L | [11] |
NOEC: No Observed Effect Concentration; EC10: Effect Concentration at 10% inhibition
A study on male rats exposed to Galaxolide showed reduced sperm concentration and motility, increased sperm deformity, and atrophy of the seminiferous tubules.[10] The study also indicated that Galaxolide could affect sex hormone levels and induce oxidative stress.[10] Furthermore, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has proposed classifying Galaxolide as a Category 1B reproductive toxicant. In vitro genotoxicity studies using the micronucleus test on human lymphocytes and a human hepatoma cell line did not show genotoxic effects for the Galaxolide mixture.[12]
It is crucial for future research to investigate the toxicological profiles of the individual stereoisomers to determine if the observed effects are attributable to a specific isomer, such as (4S,7R)-Galaxolide.
Experimental Protocols
Chiral Separation of Galaxolide Isomers
Method: Capillary Electrophoresis (CE)[13]
-
System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Buffer: CHES buffer (pH 9.0) containing sodium dodecyl sulfate (SDS) as a surfactant.
-
Chiral Selector: A dual cyclodextrin (CD) system containing two neutral CDs is necessary for the simultaneous enantioseparation of multiple polycyclic musks. For individual separation of Galaxolide enantiomers, various separation media can be optimized.
-
Detection: UV absorption at different wavelengths can be utilized to resolve co-eluting peaks.
-
Note: A sweeping strategy can be employed to enhance the sensitivity of the method.[13]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Method: Solid-Phase Extraction (SPE) followed by GC-MS[14]
-
Sample Preparation: Aqueous samples can be pre-concentrated using SPE cartridges.
-
Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Note: This method is suitable for the quantification of the total Galaxolide concentration. For enantiomeric separation by GC, a chiral stationary phase is required.[15]
Data Presentation
Spectroscopic Data
Expected Mass Spectrometry Fragmentation:
The EI mass spectrum of Galaxolide is characterized by a molecular ion peak (M⁺) at m/z 258. Key fragment ions would arise from the loss of methyl groups and cleavage of the heterocyclic ring.
Expected ¹H and ¹³C NMR Spectroscopy:
The NMR spectra would be complex due to the number of methyl groups and the stereochemistry. Key signals would include those for the aromatic protons, the methylene protons of the isochromene ring, the methine protons at the chiral centers, and the numerous singlet signals for the methyl groups. Detailed 2D NMR experiments (COSY, HSQC, HMBC) would be necessary for complete assignment.[16][17][18]
Future Directions and Research Opportunities
This technical guide highlights the current knowledge on (4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene. However, there are significant gaps in the scientific literature that present opportunities for future research:
-
Detailed Enantioselective Synthesis: The development and publication of a robust, high-yield enantioselective synthesis protocol for (4S,7R)-Galaxolide would be highly valuable.
-
Receptor Binding Studies: Quantitative binding affinity studies of the individual Galaxolide stereoisomers with olfactory receptors OR4D6 and OR7D4 are needed to elucidate the molecular basis of its potent odor.
-
Isomer-Specific Toxicology: In-depth in vitro and in vivo toxicological studies on the individual stereoisomers are crucial to determine if the adverse effects observed for the commercial mixture are driven by a specific isomer. This includes assessing reproductive toxicity, endocrine-disrupting potential, and other relevant endpoints.
-
Signaling Pathway Elucidation: Further investigation into the downstream signaling cascades activated by the binding of (4S,7R)-Galaxolide to its cognate olfactory receptors would provide a more complete understanding of its mechanism of action.
References
- 1. Galaxolide - Wikipedia [en.wikipedia.org]
- 2. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]
- 5. researchgate.net [researchgate.net]
- 6. CN106632217A - (4S, 7RS)-galaxolide synthesis method - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A genome-wide study on the perception of the odorants androstenone and galaxolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OR7D4 olfactory receptor family 7 subfamily D member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 12. In vitro genotoxicity of polycyclic musk fragrances in the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of chiral polycyclic musks by capillary electrophoresis: Application to the analysis of cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. rosal.web.uah.es [rosal.web.uah.es]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Enduring Legacy of Galaxolide: A Technical Guide
An In-depth Exploration of the Synthesis, Isomeric Landscape, and Historical Significance of a Landmark Synthetic Musk
Introduction
Galaxolide, a synthetic polycyclic musk, has been a cornerstone of the fragrance industry for over half a century. Its clean, sweet, and musky aroma has graced countless consumer products, from fine fragrances to laundry detergents. This technical guide provides a comprehensive overview of the discovery, history, and chemical intricacies of Galaxolide and its isomers. It is intended for researchers, scientists, and professionals in drug development and fragrance chemistry who seek a deeper understanding of this commercially significant aroma chemical.
Discovery and Historical Development
The journey of Galaxolide began in the laboratories of International Flavors & Fragrances (IFF) in the 1960s. Building upon the work of M.G.J. Beets on the osmophoric groups of polycyclic musks, chemists L.G. Heeringa and R.I. Bell sought to create a more stable and hydrophobic synthetic musk. Their research culminated in the first synthesis of Galaxolide in 1965, with a patent granted in 1967.
Commercialized by IFF, Galaxolide quickly gained traction in the fragrance industry. Its versatility and affordability, coupled with its desirable olfactory profile, led to its widespread adoption. By the late 1980s, Galaxolide had become one of the most produced fragrance ingredients globally.
Timeline of Key Events
Caption: A timeline of the key milestones in the discovery and commercialization of Galaxolide.
Physicochemical Properties and Isomerism
Galaxolide, with the chemical name 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB), is a viscous liquid at room temperature. It is a complex mixture of stereoisomers due to the presence of two chiral centers at the C4 and C7 positions. This results in four possible stereoisomers: (4R,7R), (4R,7S), (4S,7R), and (4S,7S).
The olfactory properties of Galaxolide are highly dependent on its isomeric composition. The (4S,7R) and (4S,7S) isomers are known to possess the most potent and desirable musk odor.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O | [1][2] |
| Molecular Weight | 258.4 g/mol | [1][2] |
| CAS Number | 1222-05-5 | [1][2] |
| Appearance | Colorless to pale yellow viscous liquid | [2][3] |
| Boiling Point | ~330 °C | [1] |
| Melting Point | -20 °C | [1] |
| log Kow | 5.3 - 5.9 | [1] |
Odor Thresholds of Isomers
| Isomer | Odor Description | Odor Threshold (ng/L air) | Reference |
| (4S,7R) | Strong, clean, musky | < 1 | [1] |
| (4S,7S) | Strong, clean, musky | < 1 | [1] |
| (4R,7S) | Weak, musky | - | |
| (4R,7R) | Weak, musky | - |
Experimental Protocols: Synthesis of Galaxolide
The commercial synthesis of Galaxolide is a multi-step process that typically starts from the alkylation of an indane derivative. The following is a generalized protocol based on published literature and patents.
Synthesis of 1,1,2,3,3-Pentamethylindane (Intermediate)
Reactants:
-
α-Methylstyrene
-
tert-Amyl alcohol (or isoamylene)
-
Acid catalyst (e.g., sulfuric acid, phosphoric acid)
Procedure:
-
α-Methylstyrene and tert-amyl alcohol are reacted in the presence of an acid catalyst.
-
The reaction mixture is stirred at a controlled temperature (e.g., 35°C) for several hours (e.g., 6 hours).[4]
-
The resulting crude product, pentamethylindane, is then purified.
Hydroxyalkylation of Pentamethylindane
Reactants:
-
1,1,2,3,3-Pentamethylindane
-
Propylene oxide
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Pentamethylindane is dissolved in a suitable solvent.
-
The solution is cooled to a low temperature (e.g., -20 to -15°C).[4]
-
A Lewis acid catalyst, such as aluminum chloride, is added.
-
Propylene oxide is then added dropwise while maintaining the low temperature.
-
The reaction is allowed to proceed for several hours (e.g., 5 hours).[4]
-
The reaction is quenched, and the resulting hexamethylindanol is isolated and purified.
Cyclization to Galaxolide
Reactants:
-
Hexamethylindanol
-
Formaldehyde (or paraformaldehyde)
-
Acid catalyst
Procedure:
-
Hexamethylindanol is reacted with formaldehyde in the presence of an acid catalyst.
-
This final cyclization step forms the pyran ring of the Galaxolide molecule.
-
The crude Galaxolide is then purified to yield the final product.
Caption: A simplified workflow of the commercial synthesis of Galaxolide.
Olfactory Signaling Pathway
The perception of musk odors, including that of Galaxolide, is initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant triggers a conformational change in the receptor, initiating an intracellular signaling cascade.
The human olfactory receptor OR5AN1 has been identified as a key receptor for macrocyclic and nitro-musks.[5] However, the perception of polycyclic musks like Galaxolide is more complex, and other receptors are likely involved.
The general olfactory signaling pathway is as follows:
-
Odorant Binding: A musk molecule binds to an olfactory receptor (a GPCR).
-
G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, specifically the Gαolf subunit (GNAL). This causes the Gαolf subunit to exchange GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, resulting in the perception of smell.
Caption: The olfactory signal transduction pathway for musk odorants.
Production and Market Significance
Galaxolide has been a high-production-volume chemical for decades. Its cost-effectiveness and versatile scent profile have cemented its place in a vast array of consumer goods.
Historical Production and Usage Data
| Year/Period | Region/Scope | Production/Usage Volume (Metric Tons) | Reference |
| 1987-2000 | Global | Doubled | [6] |
| 1988 | Global | > 6,000 | [7] |
| 1996 | Worldwide | ~5,600 (polycyclic musks, mainly Galaxolide and Tonalide) | |
| 2000 | Worldwide | ~4,000 (polycyclic musks) | [3] |
| 2011 | North America | 1,500 - 2,000 | [6] |
| 2014-2018 | Nordic Countries | 22 (average annual) | [8] |
| 2016 | USA | 454 - 4,536 | [8] |
| - | EU | 1,000 - 10,000 (annual) | [8] |
Conclusion
From its discovery in the 1960s to its present-day status as a widely used fragrance ingredient, Galaxolide has had a profound impact on the chemical and fragrance industries. Its complex stereochemistry, with specific isomers dictating its sought-after olfactory properties, continues to be an area of interest for chemists. The synthesis of Galaxolide, a multi-step industrial process, has been refined over the years to meet global demand. Understanding the olfactory signaling pathway that allows us to perceive its characteristic musk scent provides valuable insights into the broader field of chemosensation. Despite the emergence of new fragrance molecules, the enduring legacy of Galaxolide is a testament to its remarkable properties and its integral role in the world of scent.
References
- 1. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iff.com [iff.com]
- 3. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
- 4. Synthesis of Galaxolide - Master's thesis - Dissertation [dissertationtopic.net]
- 5. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]
- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 7. Galaxolide (1222-05-5) – Polycyclic Iso-Chroman Musk Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Olfactory Properties of (4S,7R)-Hexamethylindanopyran Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the olfactory properties of the enantiomers of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene, a synthetic musk fragrance commonly known as Galaxolide®. It delves into the distinct odor characteristics of its stereoisomers, with a particular focus on the potent (4S,7R) enantiomer. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and olfactory analysis, and visualizes the relevant biological signaling pathways. The stereospecificity of its potent musk odor highlights the chiral nature of olfactory perception and provides a valuable case study for fragrance research and development.
Introduction
1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene is a widely used polycyclic musk in the fragrance industry, valued for its clean, sweet, and persistent musk scent.[1] The commercial product, often referred to by the trade name Galaxolide®, is a mixture of stereoisomers.[1][2] The molecule possesses two chiral centers at the C4 and C7 positions, giving rise to four possible stereoisomers: (4S,7R), (4S,7S), (4R,7S), and (4R,7R).[2] Crucially, the olfactory properties of these enantiomers and diastereomers differ significantly, with the desired musk aroma being almost exclusively attributed to the (4S)-configured isomers.[3] This stereoselectivity in odor perception underscores the importance of chirality in the interaction between odorant molecules and olfactory receptors.
This guide will explore the synthesis, olfactory characterization, and biological reception of these enantiomers, providing a technical resource for researchers in olfaction science, fragrance chemistry, and related fields.
Quantitative Olfactory Data
The olfactory potency and character of the hexamethylindanopyran enantiomers are markedly different. The (4S)-enantiomers are responsible for the characteristic and powerful musk odor, while the (4R)-enantiomers are significantly weaker or possess different scent profiles.[3]
| Stereoisomer | Configuration | Odor Description | Odor Threshold (in air) |
| (-)-(4S,7R) | cis | Powerful, typical musk odor | ≤ 1 ng/L[2] |
| (-)-(4S,7S) | trans | Musky odor with dry aspects; slightly less powerful than (4S,7R) | ≤ 1 ng/L[2] |
| (+)-(4R,7S) | cis | Very weak, mainly fruity odor | Not specified |
| (+)-(4R,7R) | trans | Weak, musky, uncharacteristic odor | Not specified |
Experimental Protocols
Enantioselective Synthesis of Hexamethylindanopyran Enantiomers
The synthesis of specific hexamethylindanopyran enantiomers is crucial for studying their individual olfactory properties. While the industrial production of Galaxolide® often results in a mixture of isomers, targeted enantioselective synthesis routes have been developed. A common strategy involves the asymmetric synthesis of the chiral intermediate, (S)-2-(1,1,2,3,3-pentamethylindan-5-yl)propan-1-ol, which can then be cyclized to yield the desired (4S)-configured products.
A representative, though not fully detailed, synthetic approach is outlined below.[4]
Step 1: Friedel-Crafts Alkylation of 1,1,2,3,3-Pentamethylindane with Propylene Oxide
This step creates the alcohol precursor to the final cyclized product.
-
Reactants: 1,1,2,3,3-pentamethylindane, propylene oxide.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃).
-
Solvent: A suitable inert solvent, for example, a chlorinated hydrocarbon like dichloromethane or an alkane like isooctane.
-
General Procedure: A solution of 1,1,2,3,3-pentamethylindane and propylene oxide is slowly added to a stirred slurry of the Lewis acid catalyst in the solvent at a low temperature (e.g., -10°C to -5°C) to control the exothermic reaction. The reaction is then quenched, typically by pouring it into ice water. The organic layer is separated, washed, and neutralized. The resulting product, 2-(1,1,2,3,3-pentamethylindan-5-yl)propan-1-ol, is then purified, for instance, by distillation.
Step 2: Cyclization with Formaldehyde
The alcohol intermediate is reacted with formaldehyde to form the pyran ring.
-
Reactants: 2-(1,1,2,3,3-pentamethylindan-5-yl)propan-1-ol, paraformaldehyde.
-
Catalyst: An acid catalyst.
-
General Procedure: The alcohol intermediate is reacted with paraformaldehyde in the presence of an acid catalyst. The reaction is heated to drive the cyclization. After the reaction is complete, the mixture is worked up to isolate and purify the final hexamethylindanopyran product.
For enantioselective synthesis, a chiral catalyst or a chiral auxiliary would be employed in the key bond-forming steps to favor the formation of the desired (S)-alcohol intermediate.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique used to determine the odor activity of individual volatile compounds in a mixture.[5] The effluent from the gas chromatograph is split, with one portion going to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained assessor evaluates the odor.
Sample Preparation and Dilution:
-
For potent odorants like the (4S)-hexamethylindanopyran enantiomers, a dilution-to-threshold method is often employed.[5]
-
A stock solution of the enantiomerically pure compound is prepared in a suitable solvent.
-
A series of stepwise dilutions (e.g., 1:2, 1:10) is made from the stock solution.
-
Each dilution is then analyzed by GC-O until a concentration is reached where the odor is no longer detectable by the assessor. This determines the odor threshold.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a chiral capillary column to separate the enantiomers. A common choice for chiral separations are columns coated with cyclodextrin derivatives.
-
Column Selection: The choice of a specific chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin) is critical and often requires screening to achieve optimal separation of the target enantiomers.
-
Injector: A split/splitless injector is typically used.
-
Oven Temperature Program: The temperature program is optimized to achieve baseline separation of the enantiomers. This often involves a slow temperature ramp.
-
Carrier Gas: Helium or hydrogen is commonly used.
-
Olfactometry Port: The transfer line to the sniffing port is heated to prevent condensation of the analytes. A humidified air stream is often mixed with the effluent to prevent nasal dehydration of the assessor.
-
Data Collection: The assessor records the retention time, odor quality, and odor intensity for each detected odor event.
Visualization of Key Pathways and Workflows
Olfactory Signal Transduction Pathway
The perception of the musk odor of (4S,7R)-hexamethylindanopyran is initiated by its binding to specific olfactory receptors in the nasal epithelium. This binding event triggers an intracellular signaling cascade that ultimately leads to the transmission of a neural signal to the brain. The human olfactory receptor OR5AN1 has been identified as a receptor for some musk compounds.[6][7]
Caption: Olfactory signal transduction cascade initiated by odorant binding.
Experimental Workflow for GC-O Analysis
The determination of the olfactory properties of the hexamethylindanopyran enantiomers follows a systematic workflow, from sample preparation to data analysis.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Logical Relationship of Hexamethylindanopyran Enantiomers and Odor
The relationship between the stereochemistry of hexamethylindanopyran and its perceived odor demonstrates a clear structure-activity relationship.
Caption: Relationship between stereoisomers and olfactory perception.
Conclusion
The olfactory properties of hexamethylindanopyran enantiomers provide a compelling example of stereospecificity in odor perception. The potent and desirable musk fragrance is almost exclusively associated with the (4S)-configured enantiomers, (4S,7R) and (4S,7S), which exhibit remarkably low odor thresholds. In contrast, their (4R) counterparts are significantly less potent and possess different odor characteristics. This dramatic difference in olfactory perception highlights the chiral recognition capabilities of human olfactory receptors. The methodologies of enantioselective synthesis and gas chromatography-olfactometry are indispensable tools for the individual characterization of these stereoisomers. A thorough understanding of these structure-odor relationships is paramount for the targeted design and synthesis of novel fragrance ingredients and for advancing our fundamental knowledge of the molecular mechanisms of olfaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rosal.web.uah.es [rosal.web.uah.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. SETAC North America 42nd Annual Meeting [setac.confex.com]
Bioaccumulation Potential of (4S,7R)-Hexamethylindanopyran (HHCB) in Aquatic Ecosystems: A Technical Review
Executive Summary: This technical guide provides a comprehensive analysis of the bioaccumulation potential of (4S,7R)-Hexamethylindanopyran, a key stereoisomer of the synthetic musk compound commonly known as HHCB or Galaxolide. Due to its widespread use in consumer products, HHCB is continuously released into aquatic environments. Its physicochemical properties—notably a high octanol-water partition coefficient (Log K_ow_) and low water solubility—indicate a strong tendency to partition from the water column into the lipid tissues of aquatic organisms. Experimental data confirms this potential, with Bioconcentration Factor (BCF) values in various fish species frequently exceeding thresholds for bioaccumulative substances. This document summarizes the key quantitative data, details the standard experimental protocols for BCF determination, and illustrates the underlying mechanisms and experimental workflows through diagrams as specified.
Introduction
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-γ-2-benzopyran (HHCB), commercially known as Galaxolide, is a polycyclic synthetic musk widely used as a fragrance ingredient in personal care products, detergents, and air fresheners. HHCB is a mixture of stereoisomers, with the (4S,7R) and (4S,7S) forms being the most powerful odorants.[1][2] Its extensive use and subsequent discharge into wastewater systems lead to its persistent presence in aquatic environments.[3][4] The compound's chemical structure results in significant lipophilicity and resistance to degradation, raising concerns about its potential to accumulate in aquatic life.[5][6] This document synthesizes the available scientific data on the bioaccumulation of HHCB, with a focus on its most relevant isomer, (4S,7R)-Hexamethylindanopyran, to inform researchers and drug development professionals.
Physicochemical Properties and Environmental Fate
The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties. For HHCB, the most critical parameters are its octanol-water partition coefficient (K_ow_) and its persistence.
-
Octanol-Water Partition Coefficient (Log K_ow_): This value measures a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. HHCB exhibits a high Log K_ow_ value, generally reported to be around 5.5 (with a range of 5.3 to 5.9).[1][7] According to the Stockholm Convention, chemicals with a Log K_ow_ greater than 5 are considered to have a high potential for bioaccumulation.[8]
-
Persistence: HHCB is not readily biodegradable and is considered moderately persistent in the environment.[3][5] This persistence allows for prolonged exposure and uptake by aquatic organisms.
These properties cause HHCB to partition from water into organic-rich compartments, including sediment and the lipid tissues of aquatic organisms.[3]
Quantitative Bioaccumulation Data
The bioaccumulation of HHCB in aquatic organisms is quantified primarily by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A summary of key quantitative data is presented below.
| Parameter | Species | Value | Finding | Reference(s) |
| Log K_ow_ | N/A | 5.3 - 5.9 | High Lipophilicity | [1][7] |
| BCF | Fish (General) | 600 - 1,600 L/kg | Bioaccumulative | [1] |
| BCF | Fish (General) | 1,500 - 5,000 L/kg | Considered Bioaccumulative | [5] |
| BCF | Zebra fish (Danio rerio) | 620 L/kg | Moderate Bioaccumulation | [3] |
| BCF | Bluegill sunfish (Lepomis macrochirus) | 1,584 L/kg | High Bioaccumulation | [3] |
| BCF | Eel (Anguilla anguilla) | 862 L/kg | Moderate Bioaccumulation | [3] |
| BCF | Blackworm (Lumbriculus variegatus) | 2,692 L/kg | Very High Bioaccumulation | [9] |
| BCF | Midge (Chironomus riparius) | 85 L/kg | Low Bioaccumulation | [9] |
| Aquatic Toxicity | General | LC50 < 0.1 mg/L (Chronic) | Toxic to aquatic life | [5] |
| Aquatic Toxicity | Fathead Minnow (Pimephales promelas) | NOEC (35-day) = 0.068 mg/L | Chronic Effects at Low Concentrations | [10] |
| Aquatic Toxicity | Daphnia magna | NOEC (21-day) = 0.111 mg/L | Chronic Reproductive Effects | [10][11] |
Note: BCF values can vary significantly between species due to differences in lipid content, metabolic capacity, and exposure routes.[3][9] While some regulatory bodies have determined HHCB does not meet the full criteria for a Persistent, Bioaccumulative, and Toxic (PBT) substance, other assessments, such as the EPA's PBT Profiler and GreenScreen®, classify it as a chemical of high concern due to its persistence and bioaccumulation properties.[1][6]
Experimental Protocol for Bioaccumulation Assessment: OECD Guideline 305
The standard method for determining the BCF in fish is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure."[12][13][14] This protocol provides a robust framework for assessing how a chemical is taken up and eliminated by fish.
Methodology Overview:
-
Test Organisms: The test is typically performed with fish species such as Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Bluegill Sunfish (Lepomis macrochirus).[12] Only healthy, disease-free fish are used.
-
Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.[12][14]
-
Uptake Phase: For a defined period, typically 28 days, fish are exposed to a specific, low concentration of the test substance (HHCB) dissolved in the water.[14][15]
-
Depuration Phase: Following the uptake phase, the fish are transferred to a clean, identical medium free of the test substance for a subsequent period to measure the rate of elimination (depuration).[12][15] A depuration phase is always required unless uptake is insignificant.[15]
-
Sampling: Samples of fish tissue and water are collected at regular intervals throughout both the uptake and depuration phases.[13]
-
Chemical Analysis: The concentration of HHCB in the collected samples is quantified using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
-
BCF Calculation: The BCF is calculated as the concentration of HHCB in the fish (C_f_) divided by its concentration in the water (C_w_) at steady-state. Alternatively, a kinetic BCF (BCF_K_) can be calculated from the uptake and depuration rate constants.[12][16] The final BCF value is often normalized to a standard fish lipid content of 5%.[15]
Mechanisms of Action and Metabolism
The bioaccumulation of HHCB is exacerbated by its slow rate of metabolism in many aquatic organisms. While not completely inert, HHCB undergoes limited biotransformation.
-
Metabolic Pathways: Studies in European sea bass (Dicentrarchus labrax) have shown that HHCB can be actively metabolized, with both the parent compound and a hydroxylated metabolite detected in bile.[17] This suggests that Phase I metabolism via cytochrome P450 enzymes is a relevant pathway. Other potential biotransformation processes in algae include methoxylation, methylation, and demethylation.[18]
-
Endocrine Disruption: HHCB is listed as a suspected endocrine disruptor.[5] Research indicates it can act as a weak inhibitor of oxyandrogen synthesis in the gonads of male fish.[17] Mechanistic studies also suggest HHCB may interfere with steroid hormone receptors and membrane transporters that are responsible for expelling xenobiotics from cells.[3]
References
- 1. Galaxolide - Wikipedia [en.wikipedia.org]
- 2. Hexamethylindanopyran, (4S,7S)- | 172339-62-7 | Benchchem [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Hexamethylindanopyran - Descrizione [tiiips.com]
- 6. womensvoices.org [womensvoices.org]
- 7. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Environmental risk assessment for the polycyclic musks, AHTN and HHCB. II. Effect assessment and risk characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 13. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. Metabolism of the polycyclic musk galaxolide and its interference with endogenous and xenobiotic metabolizing enzymes in the European sea bass (Dicentrarchus labrax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Human Exposure Pathways to Hexamethylindanopyran from Consumer Products
Hexamethylindanopyran, a synthetic polycyclic musk commercially known as Galaxolide (HHCB), is a ubiquitous fragrance ingredient found in a vast array of consumer products, from personal care items to household cleaners.[1][2] Its widespread use and persistence in the environment have led to measurable human exposure. This technical guide provides an in-depth analysis of the primary human exposure pathways to Hexamethylindanopyran, presenting quantitative data, detailed experimental protocols, and logical visualizations to support researchers, scientists, and drug development professionals in understanding and assessing the potential human health implications of this compound.
Primary Exposure Pathways
Human exposure to Hexamethylindanopyran predominantly occurs through three main routes: dermal contact, inhalation, and oral ingestion. The Research Institute for Fragrance Materials (RIFM) utilizes the Creme RIFM Aggregate Exposure Model, a probabilistic model based on real-world consumer habits, to estimate the combined exposure from these pathways.[3]
Caption: Primary human exposure pathways to Hexamethylindanopyran.
Dermal Exposure: The Dominant Pathway
Direct contact with skin is considered the most significant route of human exposure to Hexamethylindanopyran due to its inclusion in a wide variety of personal care products.
Quantitative Data
The concentration of Hexamethylindanopyran varies significantly across different product types.
| Product Category | Typical Fragrance Concentration (%) |
| Perfumes & Eau de Parfum | 10 - 30 |
| Eau de Toilette & Colognes | 3 - 9 |
| Creams, Lotions, Shampoos | 0.2 - 1 |
| Deodorants & Antiperspirants | 1 - 3 |
| Data sourced from COSMILE Europe database.[2] |
A key factor in systemic exposure via the dermal route is the rate of absorption. An in vitro study utilizing human skin demonstrated a dermal absorption value of 5.16% for Hexamethylindanopyran.[3]
Experimental Protocol: In Vitro Dermal Absorption (OECD 428)
The assessment of dermal absorption is typically conducted following the OECD Guideline 428, utilizing a Franz diffusion cell apparatus.
Caption: Workflow for OECD 428 dermal absorption study.
Methodology Details:
-
Skin Samples: Split-thickness human skin (200-400 µm) is preferred to ensure consistency.[4]
-
Diffusion Cell: Static or flow-through Franz diffusion cells are used, with the skin membrane separating the donor and receptor chambers.[5]
-
Test Substance Application: The test substance is applied to the epidermal surface in a formulation relevant to consumer use, typically at a dose of 1-10 µl/cm² for liquids.[6]
-
Receptor Fluid: The receptor fluid in the lower chamber is maintained at 32°C to mimic physiological conditions and is continuously stirred.[4]
-
Analysis: The concentration of the test substance in the receptor fluid, on the skin surface, and within the skin layers is quantified at the end of the exposure period to perform a mass balance calculation.[4]
Inhalation Exposure: A Significant Secondary Route
The use of Hexamethylindanopyran in spray products, such as air fresheners, deodorants, and hairsprays, leads to the generation of aerosols and subsequent inhalation exposure.
Quantitative Data
Specific quantitative data for airborne concentrations of Hexamethylindanopyran from various consumer products are not extensively available in the public domain. However, the RIFM aggregate exposure model does account for the inhalation route in its overall exposure assessments.[3] For local respiratory effects, the exposure to Hexamethylindanopyran has been evaluated against the Threshold of Toxicological Concern (TTC) and found to be below the TTC of 0.47 mg/day for a Cramer Class III material.
Experimental Protocol: Inhalation Exposure Assessment
The evaluation of inhalation exposure often involves simulated use studies in controlled environmental chambers.
Caption: General workflow for assessing inhalation exposure.
Methodology Considerations:
-
Chamber Conditions: Temperature, humidity, and air exchange rates are controlled to simulate a typical indoor environment.[7]
-
Product Use Simulation: The manner of product use (e.g., spray duration, distance from surfaces) is standardized to ensure reproducibility.[7]
-
Particle Size Distribution: For aerosol products, characterizing the particle size distribution is crucial as it determines the deposition pattern in the respiratory tract.[7]
Oral Exposure: A Minor but Relevant Pathway
While less significant than dermal and inhalation routes, oral exposure can occur through the inadvertent ingestion of products applied to or near the lips, and via hand-to-mouth transfer.
Quantitative Data
There is a lack of specific data on the concentration of Hexamethylindanopyran in lip care products. However, studies on other chemicals in these products provide a basis for estimating potential exposure. The average daily ingestion of lip products is estimated to be around 24 mg, with high-end users ingesting up to 87 mg per day.[8]
Experimental Protocol: Oral Exposure Estimation
A multi-step approach is required to estimate oral exposure from lip products.
Methodology:
-
Product Analysis: Quantify the concentration of Hexamethylindanopyran in a representative sample of lipsticks and lip balms using methods like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Usage Pattern Assessment: Determine the frequency and amount of product applied per day through consumer surveys.
-
Exposure Calculation: Estimate the daily intake using the formula: Daily Intake (µg/kg/day) = [Concentration in product (µg/g) × Amount of product ingested ( g/day )] / Body weight (kg)
Metabolism and Excretion
The biotransformation and elimination of Hexamethylindanopyran in humans are not well-characterized in publicly available literature. Environmental studies have identified galaxolidone as a primary degradation product, and other hydroxylated and methoxylated metabolites have also been noted.[9] However, comprehensive human metabolism studies identifying specific enzymatic pathways, the full profile of metabolites, and their excretion routes (urine, feces) are needed for a complete toxicokinetic profile. The lack of this data represents a significant knowledge gap in the overall risk assessment of Hexamethylindanopyran.
Summary of Quantitative Exposure Data
| Exposure Pathway | Parameter | Value/Range | Source |
| Dermal | Absorption Rate | 5.16% | RIFM[3] |
| Concentration in Perfumes | 10-30% | COSMILE[2] | |
| Concentration in Creams | 0.2-1% | COSMILE[2] | |
| Inhalation | Local Respiratory Exposure | < 0.47 mg/day (below TTC) | RIFM |
| Oral | Estimated Lip Product Ingestion | 24 - 87 mg/day | Liu et al., 2013[8] |
Disclaimer: This document is intended for a technical audience and summarizes available scientific information. It is not a substitute for a formal risk assessment.
References
- 1. womensvoices.org [womensvoices.org]
- 2. HEXAMETHYLINDANOPYRAN – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 6. oecd.org [oecd.org]
- 7. aeda.org [aeda.org]
- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Asymmetric Synthesis of Galaxolide's Active Isomers: Application Notes and Protocols
Introduction
Galaxolide, a widely used synthetic musk, is a complex mixture of stereoisomers. Olfactory studies have revealed that the characteristic and most potent musk fragrance is primarily attributed to the (-)-(4S,7R) and (4S,7S)-isomers.[1] The other isomers, (+)-(4R,7S) and (+)-(4R,7R), are significantly weaker or almost odorless.[1] Consequently, the development of asymmetric synthetic routes to selectively produce the active (4S)-isomers is of significant interest to the fragrance industry, offering the potential for a more potent and refined product with a reduced environmental footprint.
This document provides detailed application notes and experimental protocols for two prominent asymmetric methods for the synthesis of Galaxolide's active isomers: Ruthenium-Catalyzed Asymmetric Hydrogenation and Asymmetric Hiyama Cross-Coupling .
Olfactory Properties of Galaxolide Isomers
The distinct olfactory profiles of Galaxolide's stereoisomers underscore the importance of stereoselective synthesis. The odor thresholds highlight the remarkable potency of the (4S)-isomers.
| Stereoisomer | Odor Description | Odor Threshold (ng/L) |
| (4S,7R)-Galaxolide | Powerful, clean, sweet, floral, woody musk | ≤ 1 |
| (4S,7S)-Galaxolide | Powerful, clean, sweet, floral, woody musk | ≤ 1 |
| (4R,7S)-Galaxolide | Weak to almost odorless | Not reported |
| (4R,7R)-Galaxolide | Weak to almost odorless | Not reported |
Asymmetric Synthesis Route 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This pathway focuses on the enantioselective reduction of a prochiral α-aryl acrylic acid precursor using a chiral ruthenium catalyst. The key step establishes the stereocenter at the C4 position, leading to the desired (4S) configuration.
Synthetic Pathway Overview
Caption: Synthetic workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-(1,1,2,3,3-Pentamethylindan-5-yl)acrylic acid (Precursor)
This protocol is a representative procedure based on analogous preparations of α-aryl acrylic acids.
-
Acetylation of 1,1,2,3,3-Pentamethylindane: To a stirred solution of 1,1,2,3,3-pentamethylindane (1.0 eq) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 eq) and a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with ice-water and extract the product with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Aldol Condensation: The resulting ketone (1.0 eq) is subjected to an aldol condensation with a glyoxylate derivative, followed by dehydration to yield the desired α-aryl acrylic acid.
Protocol 2.2.2: Asymmetric Hydrogenation
-
Catalyst Preparation (in-situ): In a glovebox, a pressure vessel is charged with [Ru(benzene)Cl₂]₂ (0.5 mol%) and (S)-BINAP (1.1 mol%). Anhydrous methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: A solution of 2-(1,1,2,3,3-pentamethylindan-5-yl)acrylic acid (1.0 eq) in methanol is added to the catalyst mixture. The vessel is sealed, purged with hydrogen gas, and then pressurized to 30-60 bar. The reaction is stirred at 25-60 °C for 12-24 hours.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (S)-2-(1,1,2,3,3-pentamethylindan-5-yl)propanoic acid.
Protocol 2.2.3: Reduction and Cyclization
-
Reduction: The carboxylic acid from the previous step is reduced to the corresponding alcohol using a suitable reducing agent like LiAlH₄ or by conversion to an ester followed by reduction with DIBAL-H.
-
Cyclization: The resulting alcohol is then reacted with paraformaldehyde in the presence of an acid catalyst to yield (4S,7RS)-Galaxolide.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Hydrogenation | (S)-2-(1,1,2,3,3-Pentamethylindan-5-yl)propanoic acid | High | up to 89%[1] |
Asymmetric Synthesis Route 2: Asymmetric Hiyama Cross-Coupling
This synthetic approach utilizes a nickel-catalyzed asymmetric Hiyama cross-coupling reaction to establish the chiral center at the C4 position. This method offers a distinct pathway to the key chiral intermediate, (S)-hexamethyl indanol.
Synthetic Pathway Overview
Caption: Synthetic workflow for Asymmetric Hiyama Cross-Coupling.
Experimental Protocols
Protocol 3.2.1: Synthesis of Pentamethylindane Silane
-
Grignard Reagent Formation: Under an argon atmosphere, magnesium powder (9 mmol) is dried in a Schlenk flask. A solution of bromopentamethylindane (6 mmol) in tetrahydrofuran (THF) is added, and the mixture is heated to initiate the Grignard reaction. The reaction is refluxed for 5 hours.
-
Silylation: In a separate flask, tetramethoxysilane (18 mmol) in THF is cooled to -30 °C. The prepared Grignard reagent is added dropwise, and the reaction is stirred for 1 hour at -30 °C before warming to room temperature.
Protocol 3.2.2: Asymmetric Hiyama Cross-Coupling
-
Reaction Setup: Under an argon atmosphere, a Schlenk flask is charged with NiCl₂ (0.1 mmol), (1S, 2S)-N,N-dimethyl-1,2-diphenylethylenediamine (0.12 mmol), and dioxane (20 mL).
-
Coupling Reaction: Pentamethylindane silane (1.3 mmol) and racemic 2-bromopropionic acid ester (1.0 mmol) are added. The mixture is stirred at room temperature for 18 hours.
-
Work-up and Purification: The reaction is quenched with a 1:1 mixture of 1M HCl and acetone. The product is extracted, washed, dried, and purified by silica gel chromatography to yield (S)-hexamethylindane acid ester.
Protocol 3.2.3: Reduction of the Ester with DIBAL-H
-
Reaction Setup: The (S)-hexamethylindane acid ester (5 mmol) is dissolved in anhydrous dichloromethane (10 mL) under an argon atmosphere and cooled to -78 °C.
-
Reduction: A 1.5 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (7.5 mL, 11 mmol) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 30 minutes.
-
Work-up and Purification: The reaction is quenched at -78 °C with methanol, followed by the addition of aqueous sodium potassium tartrate. The mixture is stirred at room temperature for 12 hours. The product is extracted, dried, and purified by silica gel chromatography to give (S)-hexamethylindanol.
Protocol 3.2.4: Cyclization to (4S, 7RS)-Galaxolide
-
Reaction Setup: (S)-hexamethylindanol (10 mmol) is dissolved in dichloromethane (10 mL). Phosphorus pentachloride (10 mmol) is added in portions, followed by paraformaldehyde (20 mmol).
-
Cyclization: The reaction mixture is heated to 50 °C, and water (3 mL) is added dropwise. The reaction is stirred for 6 hours.
-
Work-up and Purification: After cooling, the organic layer is separated, washed with 10% NaOH solution, and heated to reflux for 1 hour. The product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography to afford (4S, 7RS)-Galaxolide.
Quantitative Data
| Step | Product | Yield (%) | Optical Purity (%) |
| Asymmetric Hiyama Cross-Coupling | (S)-Hexamethylindane acid ester | - | - |
| Reduction | (S)-Hexamethylindanol | 90% | 91% |
| Cyclization | (4S,7RS)-Galaxolide | 80% | 91% |
| Overall | (4S,7RS)-Galaxolide | ~40% | 91% [2] |
Conclusion
Both the Ruthenium-Catalyzed Asymmetric Hydrogenation and the Asymmetric Hiyama Cross-Coupling routes offer effective strategies for the enantioselective synthesis of the olfactorily active isomers of Galaxolide. The choice of method may depend on factors such as catalyst availability, cost, and desired optical purity. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of fragrance chemistry and drug development, enabling the targeted synthesis of these potent musk compounds. Further optimization of reaction conditions may lead to even higher yields and enantioselectivities.
References
Application Notes and Protocols for the Quantification of Hexamethylindanopyran in Environmental Samples
Introduction
Hexamethylindanopyran (commonly known as Galaxolide or HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and detergents.[1][2] Due to its extensive use and incomplete removal during wastewater treatment, HHCB is frequently detected in various environmental compartments, including wastewater, sludge, sediments, and even aquatic organisms.[3] Its persistence and potential for bioaccumulation necessitate robust and sensitive analytical methods for its quantification in environmental matrices to assess its environmental fate and potential ecological risks.
These application notes provide detailed protocols for the determination of HHCB in environmental water and solid samples, primarily utilizing Solid-Phase Extraction (SPE) for aqueous matrices and solvent extraction for solid matrices, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
The primary analytical technique for the quantification of HHCB is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[1][4] GC-MS offers high selectivity and sensitivity, allowing for the accurate identification and quantification of HHCB in complex environmental samples.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the analysis of HHCB and other emerging contaminants.[6]
Data Presentation: Quantitative Data Summary
The following tables summarize typical concentrations of HHCB found in various environmental samples and the performance of the analytical methods.
Table 1: Hexamethylindanopyran (HHCB) Concentrations in Environmental Samples
| Environmental Matrix | Concentration Range | Reference |
| Wastewater Influent | 1900 ng/L - 154 µg/L | |
| Wastewater Effluent | 5 ng/L - 1.7 µg/L | |
| Sewage Sludge | 3000 ng/g - 17,509 µg/kg dry matter | [7][8] |
| Surface Water | 0.5 µg/L (90th percentile) | [3] |
Table 2: Method Performance for HHCB Quantification
| Parameter | Aqueous Samples | Solid Samples | Reference |
| Limit of Quantification (LOQ) | 0.5 - 250 ng/L | 0.1 - 0.5 µg/kg | [9] |
| Recovery | 75% - 115% | 81% - 112% | [9][10] |
| Precision (RSD) | <17% | <8% | [8][11] |
Experimental Protocols
Protocol 1: Quantification of HHCB in Water Samples using Solid-Phase Extraction (SPE) and GC-MS
This protocol describes the extraction, concentration, and analysis of HHCB from aqueous environmental samples such as wastewater influent, effluent, and surface water.
1. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
To prevent biological degradation, samples should be stored at 4°C and extracted within 48 hours of collection.
2. Solid-Phase Extraction (SPE):
-
Materials: C18 SPE cartridges/disks, vacuum manifold, collection vials.
-
Procedure:
-
Condition the SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water.
-
Load 0.5 L to 1 L of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
After loading, dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained HHCB from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Collect the eluate in a clean collection vial.
-
3. Extract Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen in a water bath at 35-40°C.
-
Reconstitute the dried extract in a known small volume (e.g., 1 mL) of a suitable solvent like hexane or isooctane.
-
Add an internal standard (e.g., deuterated HHCB or a compound with similar chemical properties) for accurate quantification.
4. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[12]
-
Injection: 1 µL of the reconstituted extract is injected in splitless mode.[5]
-
Oven Temperature Program:
-
MS Conditions:
5. Quantification:
-
Create a calibration curve using standards of known HHCB concentrations.
-
Quantify the HHCB concentration in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
Protocol 2: Quantification of HHCB in Sludge and Sediment Samples using Solvent Extraction and GC-MS
This protocol is suitable for the analysis of HHCB in solid environmental matrices like sewage sludge and river sediments.
1. Sample Preparation:
-
Freeze-dry or air-dry the solid sample to a constant weight to determine the moisture content.
-
Homogenize the dried sample by grinding and sieving.
2. Solvent Extraction:
-
Methods: Soxhlet extraction or Ultrasonic Assisted Solvent Extraction (UASE) can be used.[13][14]
-
Soxhlet Extraction Procedure:
-
Place a known amount (e.g., 5-10 g) of the dried, homogenized sample into a Soxhlet thimble.
-
Extract the sample for 6-8 hours with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v).
-
-
UASE Procedure:
-
Place a known amount of the sample in a beaker with a suitable solvent.
-
Extract in an ultrasonic bath for a specified time (e.g., 3 cycles of 15 minutes).[13]
-
3. Extract Cleanup and Concentration:
-
The raw extract may contain interfering substances. A cleanup step using solid-phase extraction (e.g., with Florisil or alumina) may be necessary.[13]
-
Concentrate the cleaned extract using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the final extract in a known volume of a suitable solvent and add an internal standard.
4. GC-MS Analysis and Quantification:
-
Follow the same GC-MS analysis and quantification steps as described in Protocol 1.
Visualizations
Caption: Workflow for HHCB analysis in water samples using SPE-GC-MS.
Caption: Workflow for HHCB analysis in solid samples using solvent extraction and GC-MS.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. I. Fate and exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. mdpi.com [mdpi.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Retention characteristics and balance assessment for two polycyclic musk fragrances (HHCB and AHTN) in a typical German sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. env.go.jp [env.go.jp]
Application Notes and Protocols for the Analysis of Hexamethylindanopyran using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylindanopyran, commercially known as Galaxolide, is a synthetic musk widely used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and detergents.[1][2] Due to its widespread use and potential for bioaccumulation, robust and sensitive analytical methods are crucial for its monitoring in environmental and biological matrices.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed technique for the identification and quantification of Hexamethylindanopyran.[5][6] This document provides detailed application notes and protocols for the analysis of Hexamethylindanopyran using GC-MS.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GC-MS analysis of Hexamethylindanopyran, compiled from various studies.
Table 1: Mass Spectrometry Data for Hexamethylindanopyran Identification
| Parameter | Value | Reference |
| Molecular Ion (M+) | m/z 258 | [4] |
| Top Three Fragments (m/z) | 243, 213, 244 | [4] |
Table 2: Reported Concentrations and Limits of Detection (LOD) / Quantification (LOQ)
| Matrix | Concentration Range | LOD / LOQ | Reference |
| River Water | 117 ng/L | LOD: 14-22 ng/L | [5] |
| Urban Sewage | 286 ng/L | --- | [7] |
| Human Adipose Tissue | up to 171 ng/g lipids | --- | [4] |
| Human Blood Plasma | up to 4100 ng/L | --- | [4] |
| Wastewater | --- | LOQ: 0.1-10 mg/L | [1] |
Experimental Protocols
This section details the methodologies for the analysis of Hexamethylindanopyran in various matrices using GC-MS.
Protocol 1: Analysis of Hexamethylindanopyran in Water Samples
This protocol is based on solid-phase microextraction (SPME) followed by GC-MS analysis, a common method for aqueous samples.[5][7]
1. Sample Preparation (SPME)
-
Apparatus: SPME fiber holder, 100 µm Polydimethylsiloxane (PDMS) coated fiber.
-
Procedure:
-
Place a known volume of the water sample (e.g., 10 mL) into a sealed vial.
-
For direct sampling, immerse the PDMS-coated SPME fiber into the water sample.[5]
-
Expose the fiber for a predetermined time (e.g., 40 minutes) at a controlled temperature (e.g., 35°C).[5][7]
-
The pH of the solution should be adjusted to approximately 7.0 for optimal extraction.[5][7]
-
After extraction, retract the fiber into the needle and introduce it into the GC injector.
-
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7820A GC system or equivalent.[2]
-
Column: Agilent HP-88 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode, temperature set at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST). The characteristic ions for Hexamethylindanopyran are m/z 258 (molecular ion), 243, 213, and 244.[4]
-
Protocol 2: Analysis of Hexamethylindanopyran in Solid and Biological Samples
This protocol involves solvent extraction followed by GC-MS analysis and is suitable for matrices like soil, sediment, and biological tissues.
1. Sample Preparation (Solvent Extraction)
-
Apparatus: Soxhlet extractor or ultrasonicator.
-
Solvents: Hexane, Dichloromethane, Acetone.
-
Procedure:
-
Homogenize a known weight of the solid or tissue sample.
-
Extract the sample with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) using Soxhlet extraction for several hours or ultrasonication for a shorter duration.
-
Concentrate the extract using a rotary evaporator.
-
Clean up the extract using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.
-
Elute the Hexamethylindanopyran from the SPE cartridge with a suitable solvent.
-
Concentrate the final eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
2. GC-MS Parameters
-
Follow the GC-MS parameters as described in Protocol 1. Adjustments to the temperature program may be necessary based on the complexity of the sample matrix.
Visualizations
The following diagrams illustrate the key workflows and concepts in Hexamethylindanopyran analysis.
Caption: Experimental workflow for Hexamethylindanopyran analysis by GC-MS.
Caption: Simplified fragmentation pathway of Hexamethylindanopyran in MS.
References
- 1. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Investigation of Galaxolide degradation products generated under oxidative and irradiation processes by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry and comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. The Determination of Galaxolide in Water Samples with SPME Coupled with GC-MS | Scientific.Net [scientific.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Hexamethylindanopyran Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexamethylindanopyran, commonly known as Galaxolide, is a widely used synthetic polycyclic musk fragrance in various consumer products. Commercial Galaxolide is a complex mixture of isomers, including several structural isomers and, due to two chiral centers, four stereoisomers. The separation and quantification of these isomers are crucial for quality control, environmental monitoring, and toxicological studies, as different isomers can exhibit varying biological activities and degradation profiles. This application note provides detailed protocols for the separation of Hexamethylindanopyran isomers using both reversed-phase and chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Separation of Structural Isomers using Reversed-Phase HPLC
This protocol outlines a starting point for the separation of the main Hexamethylindanopyran component from its structural isomers using a standard reversed-phase HPLC method. The separation is based on differences in hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm particle size or equivalent).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B over 1 minute.
-
Re-equilibrate for 4 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the Hexamethylindanopyran standard or sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation: Expected Quantitative Data (Reversed-Phase)
The following table presents hypothetical retention times for the separation of the main isomer and two common structural isomers. Actual retention times and resolution will vary depending on the specific instrument and column used.
| Analyte | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |
| Structural Isomer 1 | 8.2 | - |
| Structural Isomer 2 | 8.9 | 2.1 |
| Hexamethylindanopyran (Main) | 9.5 | 1.8 |
Experimental Workflow: Reversed-Phase HPLC
Caption: Workflow for structural isomer analysis by RP-HPLC.
Part 2: Separation of Enantiomers using Chiral HPLC
The enantiomers of Hexamethylindanopyran can be separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for this type of separation, typically in a normal-phase mode.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
An HPLC system compatible with normal-phase solvents, equipped with a pump, autosampler, column oven, and a UV/DAD detector.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column (e.g., Chiralpak IC-3, 4.6 x 250 mm, 3 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v). The ratio can be optimized to improve resolution.
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the Hexamethylindanopyran standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. Filtration is recommended if any particulates are present.
-
Data Presentation: Expected Quantitative Data (Chiral)
The following table presents hypothetical retention times for the separation of the four stereoisomers of Hexamethylindanopyran. The elution order and resolution are highly dependent on the specific chiral stationary phase used.
| Stereoisomer | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |
| Enantiomer 1 | 12.5 | - |
| Enantiomer 2 | 14.2 | 2.2 |
| Enantiomer 3 | 16.8 | 2.8 |
| Enantiomer 4 | 18.1 | 1.6 |
Experimental Workflow: Chiral HPLC
Application Notes and Protocols for (4S,7R)-Hexamethylindanopyran in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4S,7R)-Hexamethylindanopyran, a key isomer of the synthetic musk ingredient commonly known as Galaxolide, in fragrance formulations. This document details its chemical properties, olfactory profile, and application in various consumer products, along with experimental protocols for its analysis and stability testing.
Introduction
(4S,7R)-Hexamethylindanopyran is a polycyclic musk, widely utilized in the fragrance industry for its clean, sweet, and persistent musky odor with floral and woody undertones.[1][2][3] Its primary function in cosmetic and household products is as a fragrance ingredient.[4][5] The stereochemistry of Hexamethylindanopyran is crucial to its olfactory properties, with the (4S) configuration being primarily responsible for the characteristic musk scent.[6] Specifically, the (4S,7R) and (4S,7S) isomers are recognized as the most potent, exhibiting remarkably low odor thresholds of 1 ng/L or less.[1]
Commercially, this ingredient is known by various names including Galaxolide, Abbalide, Pearlide, and HHCB.[1][3] It was first synthesized in 1965 and has since become a staple in fine fragrances, detergents, fabric softeners, and other personal care products.[1][2]
Physicochemical and Olfactory Properties
A summary of the key physicochemical and olfactory properties of Hexamethylindanopyran (Galaxolide) is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran | [1] |
| INCI Name | Hexamethylindanopyran | [1][4] |
| CAS Number | 1222-05-5 (for the isomeric mixture) | [1] |
| Molecular Formula | C₁₈H₂₆O | [1][5] |
| Molecular Weight | 258.4 g/mol | [1][5] |
| Appearance | Colorless, viscous liquid | [7][8] |
| Odor Profile | Clean, sweet, musky, floral, woody | [1][2][7] |
| Odor Threshold | ≤ 1 ng/L for (4S,7R) and (4S,7S) isomers | [1] |
| Log P | 5.92 | [9][10] |
| Boiling Point | 330 °C (estimated) | [1] |
| Vapor Pressure | 0.000143 mm Hg @ 23°C | [10] |
| Substantivity | > 48 hours on a blotter | [7][10] |
Applications in Fragrance Formulations
(4S,7R)-Hexamethylindanopyran is a versatile fragrance ingredient used across a wide array of products. Its stability and high substantivity make it an excellent fixative, enhancing the longevity of other fragrance notes.[5]
Typical applications and use levels are summarized in Table 2.
| Product Category | Typical Use Level in Fragrance Concentrate | Function |
| Fine Fragrances (Eau de Parfum, Eau de Toilette) | Up to 50% | Primary musk note, Fixative |
| Fabric Softeners and Detergents | High concentrations | Provides a long-lasting clean and fresh scent on textiles |
| Soaps and Body Washes | Widely used | Imparts a clean, musky fragrance |
| Shampoos and Conditioners | Commonly used | Adds a pleasant scent to hair care products |
| Deodorants and Antiperspirants | Commonly used | Masks malodor and provides a fresh fragrance |
| Air Fresheners | Widely used | Provides a continuous background fragrance |
(Data sourced from multiple references providing qualitative application information)[1][4][5][7]
Experimental Protocols
The following protocols provide a framework for the analysis and stability testing of (4S,7R)-Hexamethylindanopyran in fragrance formulations.
This protocol outlines the quantitative analysis of Hexamethylindanopyran in a fragrance oil.
4.1.1. Materials and Reagents
-
Hexamethylindanopyran analytical standard
-
Internal standard (e.g., Tonalide, if not present in the sample)
-
Ethanol (analytical grade)
-
Sample of fragrance oil
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
4.1.2. Procedure
-
Standard Preparation: Prepare a stock solution of Hexamethylindanopyran and the internal standard in ethanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a known amount of the fragrance oil and dissolve it in a known volume of ethanol containing the internal standard.
-
GC-MS Analysis: Inject the standards and the sample solution into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-400
-
-
-
Data Analysis: Identify the peaks corresponding to Hexamethylindanopyran and the internal standard based on their retention times and mass spectra. Construct a calibration curve and calculate the concentration of Hexamethylindanopyran in the sample.
This protocol is designed to assess the stability of Hexamethylindanopyran in a finished product under accelerated conditions.
4.2.1. Materials and Reagents
-
Finished fragrance product (e.g., lotion, perfume)
-
Environmental chamber capable of controlling temperature and light
-
GC-MS system
-
Extraction solvent (e.g., hexane, dichloromethane)
4.2.2. Procedure
-
Initial Analysis: Determine the initial concentration of Hexamethylindanopyran in the product using the GC-MS protocol described above (with an appropriate sample extraction step).
-
Accelerated Stability Study:
-
Store samples of the product under different conditions:
-
Elevated temperature (e.g., 40°C)
-
Exposure to UV light
-
Room temperature (control)
-
-
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, and 3 months), remove samples from each storage condition and analyze the concentration of Hexamethylindanopyran.
-
Data Evaluation: Compare the concentration of Hexamethylindanopyran at each time point to the initial concentration to determine the extent of degradation. Analyze for the appearance of any degradation products. Some studies have shown that certain fragrance ingredients can degrade and form reactive species upon exposure to air and light.[11]
Visualizations
Caption: Workflow for the quantitative analysis of Hexamethylindanopyran.
The perception of musk odors like (4S,7R)-Hexamethylindanopyran begins with its binding to specific olfactory receptors (ORs) in the nasal epithelium.[6] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade.
Caption: Simplified olfactory signal transduction pathway.
Safety and Regulatory Information
Hexamethylindanopyran (as Galaxolide) has been reviewed for safety by various regulatory bodies. The Scientific Committee on Cosmetics and Non-Food Products (SCCNFP) in Europe concluded that it can be safely used as a fragrance ingredient in cosmetic products.[1] While it is widely considered safe for its intended use in consumer products, it is also listed as a potential allergen.[1][8] As with many fragrance ingredients, its use is subject to the standards set by the International Fragrance Association (IFRA).
Conclusion
(4S,7R)-Hexamethylindanopyran is a cornerstone of modern perfumery, valued for its characteristic musk odor, excellent stability, and fixative properties. Understanding its chemical properties and behavior in various formulations is essential for researchers and product developers. The provided protocols offer a starting point for the quality control and stability assessment of fragrance products containing this important ingredient. Further research into its interactions with other fragrance molecules and its specific olfactory receptor binding profiles will continue to be of high interest to the scientific community.
References
- 1. Galaxolide - Wikipedia [en.wikipedia.org]
- 2. HEXAMETHYLINDANOPYRAN Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. HHCB (Galaxolide) | The Fragrance Conservatory [fragranceconservatory.com]
- 4. HEXAMETHYLINDANOPYRAN – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. Hexamethylindanopyran - Descrizione [tiiips.com]
- 6. Hexamethylindanopyran, (4S,7S)- | 172339-62-7 | Benchchem [benchchem.com]
- 7. Galaxolide - BC Fragrance [shop.bcfragrance.com]
- 8. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]
- 10. iff.com [iff.com]
- 11. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (4S,7R)-Hexamethylindanopyran as a Tracer in Environmental Studies
(4S,7R)-Hexamethylindanopyran , a principal isomer of the synthetic musk commonly known as Galaxolide (HHCB) , serves as a crucial chemical tracer for anthropogenic contamination in environmental systems.[1][2][3] Due to its extensive use in a wide array of personal care and household products like detergents, perfumes, and lotions, HHCB is consistently discharged into domestic wastewater.[4][5][6] Its high consumption volume, persistence in the environment, and strong association with human wastewater make it an effective indicator of wastewater effluent and its impact on aquatic and terrestrial ecosystems.[4][5][7]
Key Applications:
-
Wastewater Plume Tracking: The presence of HHCB in surface waters, groundwater, and sediments is a reliable indicator of contamination from treated or untreated wastewater sources.[6][7]
-
Assessing Wastewater Treatment Efficacy: While wastewater treatment plants (WWTPs) can remove a portion of HHCB, it is not completely eliminated.[8][9] Monitoring influent and effluent concentrations helps assess the removal efficiency of specific treatment processes.[10]
-
Source Apportionment: The ratio of HHCB to its primary transformation product, HHCB-lactone, can be used as a tracer to distinguish between treated and untreated wastewater. HHCB-lactone is primarily formed during the activated sludge process in WWTPs.[7][8]
-
Hydrological Studies: As a persistent and relatively stable molecule in aquatic systems, HHCB can be used to trace water mass movements and study the fate and transport of contaminants.
Quantitative Data Summary
The following tables summarize key physicochemical properties and typical environmental concentrations of HHCB, providing a reference for experimental design and data interpretation.
Table 1: Physicochemical Properties of Hexamethylindanopyran (HHCB)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₆O | [1][3] |
| Molecular Weight | 258.4 g/mol | [1][3] |
| Water Solubility | 1.65 - 1.99 mg/L (at 25°C) | [11][12] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.3 - 5.9 | [11][12] |
| Vapor Pressure | 0.073 Pa (at 25°C) | [11][12] |
| Henry's Law Constant | 36.8 Pa m³/mol (at 25°C) |[12] |
Table 2: Reported Environmental Concentrations of HHCB
| Environmental Matrix | Concentration Range | Notes | Reference |
|---|---|---|---|
| WWTP Influent | 0.40 - 15 µg/L | Concentrations can be as high as 90 µg/L in highly urbanized areas. | [8][9] |
| WWTP Effluent | 0.007 - 6.0 µg/L | Removal efficiency typically ranges from 60% to 90%. | [8][9] |
| Surface Water | 0.00036 - 0.5 µg/L | 90th percentile in one study was 0.5 µg/L. | [11][13] |
| Sediment | 20 - 2620 ng/g | HHCB is lipophilic and tends to partition to organic matter in sediment. | [14] |
| Fish Tissue | up to 0.12 mg/kg (fresh weight) | Demonstrates potential for bioaccumulation. |[11] |
Experimental Protocols
The following protocols provide a generalized workflow for the analysis of HHCB in environmental water samples. These should be adapted based on available equipment, specific matrix characteristics, and desired detection limits.
Protocol 1: Aqueous Sample Collection and Preservation
-
Collection: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte sorption to container walls.
-
Pre-Rinsing: Rinse each bottle three times with the sample water at the collection site before taking the final sample.
-
Headspace: Fill bottles completely to leave minimal headspace, which reduces the volatilization of compounds.
-
Preservation: If immediate extraction is not possible, store samples in the dark at 4°C. The maximum recommended holding time before extraction is typically 7 days.
-
Field Blanks: Prepare field blanks by filling a sample bottle with laboratory-grade purified water at the sampling site to check for contamination during collection and transport.
Protocol 2: Solid-Phase Extraction (SPE) of Water Samples
This protocol is a common method for extracting and concentrating HHCB from water.[4]
-
Sample Filtration: Filter water samples through a 0.7 µm glass fiber filter (GF/F) to remove suspended solids that could clog the SPE cartridge.[15]
-
Cartridge Selection: Use a 60 mg, 3 cc Oasis HLB cartridge or equivalent polymeric reversed-phase sorbent.[15]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of laboratory-grade purified water through the sorbent. Do not allow the cartridge to go dry.[15]
-
Sample Loading: Load 100 mL to 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of laboratory-grade purified water to remove interfering polar compounds.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes from the cartridge by passing 5-10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, through the sorbent at a low flow rate (1-2 mL/min).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas in a heated water bath (35-40°C). Add an internal standard before the final volume adjustment for quantification.
Protocol 3: Instrumental Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the quantification of HHCB.[1]
-
Instrument Setup:
-
GC System: Agilent 7890 or equivalent.
-
Injector: Splitless mode, 280°C.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
-
MS System:
-
MS Detector: Agilent 5977 or equivalent Mass Selective Detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for HHCB (e.g., m/z 258, 243, 213).
-
-
Calibration: Prepare a multi-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 µg/L) from a certified HHCB standard solution. The correlation coefficient (r²) should be >0.995.[4]
-
Analysis: Inject 1 µL of the final extract into the GC-MS system. Identify HHCB based on its retention time and the ratio of quantifier to qualifier ions. Quantify using the calibration curve.
Visualizations
The following diagrams illustrate the workflow for environmental analysis and the logic behind using HHCB as a tracer.
References
- 1. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 2. Hexamethylindanopyran, (4S,7S)- | 172339-62-7 | Benchchem [benchchem.com]
- 3. Galaxolide - Wikipedia [en.wikipedia.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. womensvoices.org [womensvoices.org]
- 6. health.state.mn.us [health.state.mn.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study [pubmed.ncbi.nlm.nih.gov]
- 11. Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. I. Fate and exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new analytical framework for multi-residue analysis of chemically diverse endocrine disruptors in complex environmental matrices utilising ultra-performance liquid chromatography coupled with high-resolution tandem quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Endocrine-Disrupting Effects of Hexamethylindanopyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylindanopyran, commonly known as Galaxolide, is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and cleaning agents.[1][2][3] Growing concerns over its potential as an endocrine-disrupting chemical (EDC) stem from its detection in environmental and human samples and evidence of interaction with hormonal pathways.[1][3][4][5] Recent studies suggest that Hexamethylindanopyran may exert both anti-estrogenic and androgenic effects, highlighting the need for robust and standardized protocols to evaluate its endocrine-disrupting potential.[1][6][7]
These application notes provide a comprehensive overview and detailed protocols for a tiered approach to investigating the endocrine-disrupting effects of Hexamethylindanopyran. The protocols are based on established in vitro and in vivo assays recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) for the assessment of EDCs.[8][9][10][11][12][13]
Tiered Experimental Workflow
A tiered approach is recommended to systematically evaluate the endocrine-disrupting properties of Hexamethylindanopyran, moving from broad screening assays to more specific mechanistic and in vivo studies.
Caption: Tiered experimental workflow for assessing the endocrine-disrupting effects of Hexamethylindanopyran.
Data Presentation
Quantitative data from the described protocols should be summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Estrogenic and Anti-Estrogenic Activity of Hexamethylindanopyran
| Assay Type | Receptor | Endpoint | Result | IC50/EC50 (M) | Reference Compound |
| Yeast Estrogen Screen (YES) | Human ERα | Antagonism | Positive | 1.63 x 10⁻⁵ | 17β-estradiol |
| Luciferase Reporter Gene Assay | Rainbow Trout ER | Antagonism | Positive | 2.79 x 10⁻⁹ | 17β-estradiol |
| ERα Competitive Binding | Human ERα | Binding Affinity | Weak | > 10⁻⁵ | 17β-estradiol |
Table 2: Summary of In Vitro Androgenic and Anti-Androgenic Activity of Hexamethylindanopyran
| Assay Type | Receptor | Endpoint | Result | IC50/EC50 (M) | Reference Compound |
| MDA-kb2 Reporter Gene Assay | Human AR | Agonism | Positive | ~10⁻⁶ | Dihydrotestosterone (DHT) |
| AR Competitive Binding | Rat AR | Binding Affinity | To be determined | To be determined | Dihydrotestosterone (DHT) |
| LNCaP Cell Proliferation Assay | Human AR | Proliferation | Positive | To be determined | Dihydrotestosterone (DHT) |
Table 3: Summary of In Vitro Steroidogenesis Effects of Hexamethylindanopyran
| Assay Type | Cell Line | Endpoint | Result | IC50/EC50 (M) | Reference Compound |
| H295R Steroidogenesis Assay | H295R | Testosterone Production | Inhibition | To be determined | Forskolin |
| H295R Steroidogenesis Assay | H295R | Estradiol Production | Inhibition | To be determined | Forskolin |
Experimental Protocols
Tier 1: In Vitro Screening
4.1.1 Estrogen Receptor (ER) and Androgen Receptor (AR) Competitive Binding Assays
These assays determine the ability of Hexamethylindanopyran to bind to the estrogen and androgen receptors, which is a key initiating event for endocrine disruption.
Protocol:
-
Receptor Preparation: Utilize commercially available purified human estrogen receptor α (ERα) and rat androgen receptor (AR) or prepare receptor-rich cytosol from target tissues (e.g., rat prostate for AR).
-
Competitive Binding Reaction: In a 96-well plate, incubate a constant concentration of radiolabeled ligand (e.g., [³H]-17β-estradiol for ERα, [³H]-dihydrotestosterone for AR) with the receptor preparation in the presence of increasing concentrations of Hexamethylindanopyran (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Incubation: Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate receptor-bound radioligand from free radioligand using a hydroxylapatite slurry or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radiolabeled ligand displaced as a function of Hexamethylindanopyran concentration. Calculate the IC50 value, which is the concentration of Hexamethylindanopyran that displaces 50% of the radiolabeled ligand.
4.1.2 ER and AR Reporter Gene Assays
These assays measure the transcriptional activation or inhibition of the ER and AR by Hexamethylindanopyran in living cells.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., T-47D for ER, MDA-kb2 for AR) that has been stably transfected with a reporter gene (e.g., luciferase) under the control of hormone-responsive elements.
-
Treatment: Seed cells in a 96-well plate and, after 24 hours, expose them to increasing concentrations of Hexamethylindanopyran (e.g., 10⁻¹⁰ to 10⁻⁴ M) in the presence (for antagonist testing) or absence (for agonist testing) of a known reference agonist (e.g., 17β-estradiol for ER, DHT for AR).
-
Incubation: Incubate for 24-48 hours to allow for gene expression.
-
Cell Lysis and Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: For agonist activity, plot the reporter gene activity as a function of Hexamethylindanopyran concentration and calculate the EC50 value. For antagonist activity, plot the inhibition of the reference agonist's effect as a function of Hexamethylindanopyran concentration and calculate the IC50 value.
Tier 2: Mechanistic In Vitro Assays
4.2.1 H295R Steroidogenesis Assay
This assay assesses the potential of Hexamethylindanopyran to interfere with the production of steroid hormones.[9]
Protocol:
-
Cell Culture: Culture H295R human adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis.[9]
-
Treatment: Seed cells in a 24-well plate and, after 24 hours, replace the medium with fresh medium containing increasing concentrations of Hexamethylindanopyran (e.g., 10⁻⁹ to 10⁻⁴ M) and a stimulant of steroidogenesis (e.g., forskolin).
-
Incubation: Incubate for 48 hours.
-
Hormone Quantification: Collect the cell culture medium and quantify the concentrations of key steroid hormones (e.g., testosterone, estradiol) using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the hormone concentrations as a function of Hexamethylindanopyran concentration to determine if it inhibits or enhances steroid hormone production.
Tier 3: In Vivo Confirmation
4.3.1 Hershberger Assay (Rat)
This in vivo assay is used to detect androgenic and anti-androgenic activity of a test chemical.
Protocol:
-
Animal Model: Use castrated prepubertal male rats.
-
Dosing: Administer Hexamethylindanopyran daily by oral gavage or subcutaneous injection for 10 consecutive days. For anti-androgenicity testing, co-administer with a reference androgen (e.g., testosterone propionate).
-
Endpoint Measurement: On day 11, euthanize the animals and carefully dissect and weigh five androgen-dependent tissues: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: Compare the weights of these tissues in the treated groups to those in the control groups. An increase in tissue weight indicates androgenic activity, while a decrease in the reference androgen-stimulated tissue weight indicates anti-androgenic activity.
Signaling Pathways
The endocrine-disrupting effects of Hexamethylindanopyran can be initiated through its interaction with nuclear hormone receptors, leading to altered gene expression.
Caption: Putative androgenic signaling pathway for Hexamethylindanopyran.
Caption: Putative anti-estrogenic signaling pathway for Hexamethylindanopyran.
Conclusion
The provided protocols offer a structured framework for the comprehensive evaluation of the endocrine-disrupting potential of Hexamethylindanopyran. By employing a tiered approach that combines in vitro screening and mechanistic assays with in vivo confirmation, researchers can effectively characterize its interactions with the endocrine system. The evidence to date suggests that Hexamethylindanopyran acts as an estrogen receptor antagonist and an androgen receptor agonist, warranting further investigation into its potential health effects.[1][6][14][7] Adherence to standardized and validated test guidelines is crucial for generating reliable and comparable data for risk assessment and regulatory decision-making.
References
- 1. Hexamethylindanopyran - Descrizione [tiiips.com]
- 2. womensvoices.org [womensvoices.org]
- 3. Galaxolide - Wikipedia [en.wikipedia.org]
- 4. New Concerns Arise Over HHCB's Impact on Reproductive Health - Foresight [useforesight.io]
- 5. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Interaction of Galaxolide® with the human and trout estrogen receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro models in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocrine Disruption Screening Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Biological Activity of (4S,7R)-Hexamethylindanopyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,7R)-Hexamethylindanopyran is a specific stereoisomer of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran, a synthetic polycyclic musk commercially known as Galaxolide® (HHCB).[1] HHCB is widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, detergents, and air fresheners.[2][3] Due to its extensive use and subsequent release into the environment, there is growing interest in understanding its biological activities and potential effects on human health.[4]
In vitro studies have suggested that HHCB possesses endocrine-disrupting properties, including anti-estrogenic and androgenic activities.[5][6] It has also been shown to modulate steroid hormone synthesis.[7] These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of (4S,7R)-Hexamethylindanopyran.
Endocrine Activity Assessment
Estrogen Receptor α (ERα) Antagonistic Activity using Yeast Estrogen Screen (YES) Assay
Application Note: The Yeast Estrogen Screen (YES) assay is a rapid and sensitive method to assess the estrogenic or anti-estrogenic activity of a test compound.[8] This assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae that contains the human estrogen receptor (hERα) and an expression plasmid carrying an estrogen response element (ERE) coupled to the lacZ reporter gene.[7][9] Binding of an agonist to the ERα induces the expression of β-galactosidase, which metabolizes a chromogenic substrate, resulting in a color change. Antagonists will inhibit this color change in the presence of an ERα agonist like 17β-estradiol (E2).
Protocol:
-
Yeast Culture Preparation:
-
Inoculate S. cerevisiae expressing hERα into a suitable growth medium.
-
Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.
-
-
Assay Setup:
-
Prepare a serial dilution of (4S,7R)-Hexamethylindanopyran in a suitable solvent (e.g., ethanol).
-
In a 96-well microtiter plate, add the test compound dilutions.
-
For the antagonist assay, add a fixed concentration of 17β-estradiol (E2) to the wells containing the test compound. A typical concentration is the EC50 of E2.
-
Include positive controls (E2 alone) and negative controls (solvent alone).
-
-
Yeast Inoculation and Incubation:
-
Dilute the overnight yeast culture in fresh medium containing the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
-
Add the yeast suspension to each well of the 96-well plate.
-
Seal the plate and incubate at 30°C for 48-72 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) at 570 nm (for color development) and 690 nm (for yeast growth).
-
Correct the 570 nm readings for cell density.
-
Calculate the percentage of inhibition of E2-induced activity for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the maximal E2 response).
-
Data Presentation:
| Compound | Assay | Endpoint | Result | Reference |
| Galaxolide® (HHCB) | Yeast Estrogen Screen (YES) with hERα | Anti-estrogenic activity (IC50) | 1.63 x 10⁻⁵ M | [5] |
Experimental Workflow:
Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.
Androgen Receptor (AR) Agonist/Antagonist Activity using a Reporter Gene Assay
Application Note: Recent studies have indicated that HHCB can act as an agonist for the androgen receptor (AR).[6][10] A reporter gene assay is a common method to assess the ability of a compound to activate or inhibit the AR. This assay typically uses a mammalian cell line (e.g., HEK293 or LNCaP) co-transfected with an AR expression vector and a reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene, such as luciferase.[11][12]
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Co-transfect the cells with a human AR expression plasmid and an ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Assay Setup:
-
Seed the transfected cells into a 96-well plate.
-
Prepare a serial dilution of (4S,7R)-Hexamethylindanopyran.
-
For the agonist assay, add the test compound dilutions to the cells.
-
For the antagonist assay, add the test compound dilutions along with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Include positive controls (agonist alone) and negative controls (solvent alone).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
For agonist activity, calculate the fold induction of luciferase activity compared to the solvent control and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, calculate the percentage of inhibition of agonist-induced luciferase activity and determine the IC50 value.
-
Data Presentation:
| Compound | Assay | Cell Line | Endpoint | Expected Outcome |
| (4S,7R)-Hexamethylindanopyran | AR Reporter Gene Assay | HEK293 | Agonist Activity (EC50) | To be determined |
| (4S,7R)-Hexamethylindanopyran | AR Reporter Gene Assay | HEK293 | Antagonist Activity (IC50) | To be determined |
Signaling Pathway:
Caption: Androgen Receptor Signaling Pathway.
Steroidogenesis Assessment
H295R Steroidogenesis Assay
Application Note: The H295R cell line is a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis.[13][14] This assay is used to screen for chemicals that can alter the production of steroid hormones, such as progesterone and cortisol. It provides a comprehensive view of the potential impact of a compound on the steroidogenic pathway.
Protocol:
-
Cell Culture:
-
Culture H295R cells in a suitable medium supplemented with serum.
-
Seed the cells in a 24-well plate and allow them to acclimate for 24 hours.
-
-
Compound Exposure:
-
Prepare a serial dilution of (4S,7R)-Hexamethylindanopyran.
-
Replace the culture medium with fresh medium containing the test compound dilutions.
-
Include positive controls (e.g., forskolin to stimulate steroidogenesis) and negative controls (solvent alone).
-
Incubate for 48 hours at 37°C in a CO₂ incubator.
-
-
Sample Collection and Hormone Measurement:
-
Collect the culture medium from each well.
-
Measure the concentrations of progesterone and cortisol in the medium using commercially available ELISA kits or by LC-MS/MS.
-
-
Cell Viability:
-
Assess cell viability in each well using a standard method (e.g., MTT or neutral red uptake assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize hormone concentrations to cell viability.
-
Calculate the fold change in hormone production relative to the solvent control.
-
Determine the concentration at which the compound causes a significant change in hormone levels.
-
Data Presentation:
| Compound | Assay | Hormones Measured | Endpoint | Expected Outcome |
| (4S,7R)-Hexamethylindanopyran | H295R Steroidogenesis | Progesterone, Cortisol | Fold change vs. control | To be determined |
Steroidogenesis Pathway:
Caption: Simplified Steroidogenesis Pathway and Potential Inhibition by (4S,7R)-Hexamethylindanopyran.
Cell Proliferation Assessment
E-Screen Assay with MCF-7 Cells
Application Note: The E-Screen (Estrogen-Screen) assay is a cell proliferation assay that uses the estrogen-responsive human breast cancer cell line, MCF-7.[4][6] This assay is used to determine the estrogenic potential of a compound by measuring its ability to induce cell proliferation. It can also be used to assess anti-estrogenic activity by measuring the inhibition of E2-induced proliferation.
Protocol:
-
Cell Culture:
-
Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[15]
-
-
Assay Setup:
-
Seed the cells in a 96-well plate.
-
Prepare a serial dilution of (4S,7R)-Hexamethylindanopyran.
-
For the estrogenic assay, add the test compound dilutions to the cells.
-
For the anti-estrogenic assay, add the test compound dilutions along with a fixed concentration of E2.
-
Include positive controls (E2 alone) and negative controls (solvent alone).
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a CO₂ incubator.
-
-
Cell Number Quantification:
-
At the end of the incubation period, fix and stain the cells (e.g., with sulforhodamine B).
-
Measure the absorbance, which is proportional to the cell number.
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the cell number in the presence of the test compound to the cell number in the solvent control.
-
A PE significantly greater than 1 indicates estrogenic activity.
-
For anti-estrogenic activity, calculate the percentage of inhibition of E2-induced proliferation.
-
Data Presentation:
| Compound | Assay | Cell Line | Endpoint | Expected Outcome |
| (4S,7R)-Hexamethylindanopyran | E-Screen | MCF-7 | Proliferative Effect | No significant proliferation expected based on HHCB data[7] |
| (4S,7R)-Hexamethylindanopyran | E-Screen | MCF-7 | Anti-estrogenic Activity | Potential inhibition of E2-induced proliferation |
Experimental Workflow:
Caption: Workflow for the E-Screen Cell Proliferation Assay.
Disclaimer
These protocols are intended as a guide for research purposes only. It is the responsibility of the user to validate the assays and to ensure that all laboratory procedures are conducted in a safe and compliant manner. The biological activity of the specific (4S,7R) isomer of Hexamethylindanopyran may differ from the data reported for the commercial mixture Galaxolide® (HHCB). Therefore, it is essential to perform these assays with the purified isomer to obtain accurate results.
References
- 1. The E-screen assay: a comparison of different MCF7 cell stocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aniara.com [aniara.com]
- 4. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. E-SCREEN - Wikipedia [en.wikipedia.org]
- 7. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 8. ftb.com.hr [ftb.com.hr]
- 9. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 10. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Computational Modeling of (4S,7R)-Hexamethylindanopyran-Receptor Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,7R)-Hexamethylindanopyran, a key stereoisomer of the synthetic musk Galaxolide (also known as HHCB), is a widely utilized fragrance ingredient in numerous consumer products.[1][2] Its characteristic clean, sweet, and musky scent is primarily attributed to specific stereoisomers, with the (4S,7R) and (4S,7S) forms being the most potent.[2] The biological activity of (4S,7R)-Hexamethylindanopyran is mediated through its interaction with various receptors. Primarily, it interacts with olfactory receptors to elicit its signature scent.[3] Beyond its role in fragrance, studies have indicated that Galaxolide can act as an antagonist for the human estrogen receptor (hERα) and as a novel environmental androgen by activating the androgen receptor (AR).[1][4]
The precise elucidation of the molecular interactions between (4S,7R)-Hexamethylindanopyran and its target receptors is crucial for understanding its odor profile, predicting potential off-target effects, and guiding the development of novel fragrance molecules with improved safety and efficacy. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have emerged as indispensable tools for investigating these interactions at an atomic level, especially given the challenges in experimentally determining the three-dimensional structures of many receptors, particularly olfactory receptors.
These in silico approaches allow researchers to build predictive models of receptor structures, simulate the binding of ligands like (4S,7R)-Hexamethylindanopyran within their binding sites, and analyze the key molecular determinants of binding affinity and specificity.[4] This document provides detailed application notes and protocols for the computational modeling of (4S,7R)-Hexamethylindanopyran-receptor interactions, aimed at guiding researchers in this field.
Data Presentation
Table 1: Physicochemical and Biological Properties of Hexamethylindanopyran (Galaxolide)
| Property | Value | Reference |
| IUPAC Name | 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | [5] |
| Common Names | Galaxolide, HHCB | [1] |
| Molecular Formula | C₁₈H₂₆O | |
| Molecular Weight | 258.4 g/mol | [6] |
| Odor Description | Clean, sweet, floral, woody musk | [2] |
| Estrogenic Activity | Antagonist of human estrogen receptor (hERα) | [1] |
| Androgenic Activity | Activates androgen receptor (AR) transcriptional activity | [4] |
| IC50 (hERα) | 1.63 × 10⁻⁵ M (for inhibition of 17β-estradiol) | [1] |
Experimental Protocols
Protocol 1: Molecular Docking of (4S,7R)-Hexamethylindanopyran to a Target Receptor
This protocol outlines the steps for performing molecular docking to predict the binding mode and affinity of (4S,7R)-Hexamethylindanopyran to a receptor of interest (e.g., a homology model of an olfactory receptor or a crystal structure of the androgen receptor).
1. Preparation of the Receptor Structure: a. Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable. b. Remove water molecules and any co-crystallized ligands from the receptor structure. c. Add hydrogen atoms to the receptor, ensuring correct protonation states for titratable residues at a physiological pH. d. Assign partial charges to all receptor atoms using a force field such as AMBER or CHARMM. e. Minimize the energy of the receptor structure to relieve any steric clashes.
2. Preparation of the Ligand Structure: a. Obtain the 3D structure of (4S,7R)-Hexamethylindanopyran. This can be done by drawing the molecule in a chemical sketcher and generating a 3D conformation or by retrieving it from a database like PubChem. b. Assign partial charges to the ligand atoms. c. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
3. Grid Generation: a. Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using binding site prediction software. b. Generate a grid box that encompasses the defined binding site. The grid parameters will be used by the docking algorithm to calculate the interaction energies.
4. Molecular Docking: a. Select a docking algorithm (e.g., AutoDock, Glide, GOLD). b. Run the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the binding site. c. The docking program will score the generated poses based on a scoring function that estimates the binding affinity.
5. Analysis of Results: a. Analyze the top-ranked docking poses to identify the most probable binding mode. b. Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals contacts). c. Compare the predicted binding affinity with experimental data if available.
Protocol 2: Molecular Dynamics Simulation of the (4S,7R)-Hexamethylindanopyran-Receptor Complex
This protocol describes how to perform a molecular dynamics (MD) simulation to study the dynamic behavior and stability of the ligand-receptor complex obtained from molecular docking.
1. System Setup: a. Take the best-ranked docked complex of (4S,7R)-Hexamethylindanopyran and the target receptor. b. Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model). c. Add counter-ions to neutralize the system.
2. Energy Minimization: a. Perform energy minimization of the entire system to remove any bad contacts between the solute and the solvent.
3. Equilibration: a. Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). b. Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the solvent to relax around the protein-ligand complex.
4. Production MD Simulation: a. Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex. b. Save the trajectory of the atoms at regular intervals.
5. Trajectory Analysis: a. Analyze the stability of the simulation by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. b. Analyze the flexibility of the protein by calculating the root-mean-square fluctuation (RMSF) of individual residues. c. Identify stable hydrogen bonds and other key interactions between the ligand and the receptor throughout the simulation. d. Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.
Visualizations
Caption: A typical workflow for computational modeling of ligand-receptor interactions.
Caption: Simplified signaling pathway of the Androgen Receptor activated by an agonist.
References
- 1. Hexamethylindanopyran - Descrizione [tiiips.com]
- 2. Galaxolide - Wikipedia [en.wikipedia.org]
- 3. Hexamethylindanopyran, (4R,7R)- | 252933-48-5 | Benchchem [benchchem.com]
- 4. Galaxolide and Irgacure 369 are novel environmental androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Troubleshooting & Optimization
Improving the yield and purity of (4S,7R)-Hexamethylindanopyran synthesis
Welcome to the technical support center for the synthesis of (4S,7R)-Hexamethylindanopyran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this valuable fragrance compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (4S,7R)-Hexamethylindanopyran, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete Friedel-Crafts Alkylation: The initial reaction between 1,1,2,3,3-pentamethylindane and propylene oxide may be inefficient. The reaction is highly sensitive to temperature and catalyst activity.[1] | - Optimize Catalyst: Ensure the Lewis acid catalyst (e.g., aluminum chloride) is fresh and anhydrous. The molar ratio of catalyst to propylene oxide should be optimized, typically ranging from 1:1 to 2:1.[2] - Temperature Control: Maintain a reaction temperature below 20°C, ideally between -15°C and 0°C, to prevent the formation of byproducts.[1][2] - Solvent Choice: The use of an aliphatic hydrocarbon solvent can improve reaction selectivity and control.[2] |
| Inefficient Prins Cyclization: The final ring-closure step with formaldehyde can be a source of yield loss. | - Formaldehyde Source: Use a reactive formaldehyde equivalent such as paraformaldehyde or dimethoxymethane.[2] - Acid Catalyst: Ensure the presence of a suitable acid catalyst to promote the cyclization. | |
| Suboptimal Hiyama Cross-Coupling Conditions (for asymmetric synthesis routes): In synthetic routes aiming for specific stereoisomers, the efficiency of the cross-coupling step is critical. | - Catalyst System: The choice of palladium or nickel catalyst and the chiral ligand is crucial for both yield and enantioselectivity.[3] - Reaction Conditions: Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation. | |
| Low Purity (Presence of Isomeric Impurities) | Formation of Structural Isomers: Technical grade Galaxolide® is often a mixture containing the desired product along with structural isomers where the cyclopentyl ring is fused at a different position.[4] This is often due to a lack of regioselectivity in the Friedel-Crafts reaction. | - Catalyst Selection: The choice of Lewis acid can influence the regioselectivity of the Friedel-Crafts alkylation. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) to find the optimal catalyst for minimizing the formation of undesired isomers. - Controlled Addition of Reactants: Slow, controlled addition of propylene oxide to the reaction mixture can help to minimize localized high concentrations and side reactions. |
| Presence of Undesired Stereoisomers: The synthesis typically produces a mixture of four stereoisomers: (4S,7R), (4S,7S), (4R,7S), and (4R,7R). The desired musky fragrance is primarily attributed to the (4S,7R) and (4S,7S) isomers.[5] | - Asymmetric Synthesis: Employ an enantioselective synthesis route, such as the one involving an asymmetric Hiyama cross-coupling reaction, to favor the formation of the desired (4S) isomers.[3] - Chiral Resolution: If a racemic synthesis is performed, the stereoisomers will need to be separated in a subsequent purification step. | |
| Difficulty in Purifying the Final Product | Similar Physical Properties of Isomers: The stereoisomers and structural isomers of hexamethylindanopyran often have very similar boiling points and polarities, making separation by distillation or standard chromatography challenging. | - Chiral Chromatography: Utilize chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the analytical and preparative separation of enantiomers. Cyclodextrin-based columns are often effective.[1][6] - Fractional Crystallization: In some cases, fractional crystallization can be used to enrich a specific isomer. - Derivatization: Consider derivatizing the mixture to form diastereomers, which can be more easily separated by conventional chromatography. The derivatives can then be converted back to the desired isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the typical isomeric composition of commercially available Galaxolide®?
A1: Technical grade Galaxolide® is a mixture. The desired hexamethylindanopyran isomers typically constitute 70-80% of the product. The remaining 20-30% is composed of structural isomers that are byproducts of the synthesis process.[4]
Q2: Which stereoisomers of Hexamethylindanopyran are responsible for the desired musk fragrance?
A2: Research has shown that the powerful musk odor is primarily associated with the (4S,7R) and (4S,7S) isomers. The (4R)-isomers are reported to be weak or almost odorless.[5][6]
Q3: What are the key safety concerns associated with the synthesis of Hexamethylindanopyran?
A3: The synthesis may involve hazardous materials. For example, the use of paraformaldehyde as a methylene reagent can potentially produce highly toxic chloromethyl ether as a byproduct, which also corrodes equipment.[3] It is crucial to handle all reagents in a well-ventilated fume hood and use appropriate personal protective equipment.
Q4: Can the synthesis be performed using greener or more sustainable methods?
A4: Research is ongoing to develop more environmentally friendly synthetic routes. One approach involves the use of a supported palladium catalyst and a Tebbe-like reagent to replace paraformaldehyde in the cyclization step, which can mitigate the formation of toxic byproducts and reduce equipment corrosion.[7]
Experimental Protocols
Enantioselective Synthesis of (4S, 7RS)-Hexamethylindanopyran
This protocol is based on a patented method and aims to produce an enriched mixture of the desired (4S) isomers.[3]
Step 1: Synthesis of Pentamethylindane Silane
-
To a solution of bromo-pentamethylindane in an anhydrous ether solvent (e.g., THF), add magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the reaction mixture and slowly add tetramethoxysilane.
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Allow the reaction to warm to room temperature and stir until completion.
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Work up the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain pentamethylindane silane.
Step 2: Asymmetric Hiyama Cross-Coupling
-
In a reaction vessel under an inert atmosphere, dissolve pentamethylindane silane, a racemic 2-bromopropionate ester, a nickel(II) chloride catalyst, and a chiral ligand such as (1S, 2S)-N,N-dimethyl-1,2-diphenylethanediamine in an appropriate solvent.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or GC).
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Quench the reaction and perform a liquid-liquid extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting (S)-hexamethylindane acid ester by silica gel chromatography.
Step 3: Reduction to (S)-Hexamethylindanol
-
Dissolve the (S)-hexamethylindane acid ester in an anhydrous solvent (e.g., dichloromethane) and cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) to the reaction mixture.
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Stir the reaction at low temperature until the ester is fully reduced (monitor by TLC).
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Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by water and a Rochelle's salt solution).
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Extract the product, dry the organic layer, and concentrate to yield (S)-hexamethylindanol.
Step 4: Cyclization to (4S, 7RS)-Hexamethylindanopyran
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Dissolve the (S)-hexamethylindanol in a chlorinated solvent (e.g., dichloromethane).
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Add paraformaldehyde and a Lewis acid (e.g., phosphorus pentachloride).
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Heat the reaction mixture to reflux and monitor for completion.
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Cool the reaction, add water, and separate the organic layer. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.
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Dry the organic layer, concentrate, and purify the final product by silica gel chromatography to obtain (4S, 7RS)-Hexamethylindanopyran.
Reported Performance: This synthetic route has been reported to achieve an overall yield of 40% with a product optical purity of 91%.[3]
Data Presentation
Table 1: Influence of Reaction Time on Product Yield and Purity (Illustrative)
| Reaction Time (hours) | Crude Yield (%) | Purity of (4S,7R)-Isomer (%) |
| 2 | 65 | 85 |
| 4 | 78 | 82 |
| 6 | 85 | 78 |
| 8 | 86 | 75 |
Note: This table is illustrative and based on general principles of reaction optimization. Actual results may vary depending on the specific reaction conditions.
Visualizations
Caption: Enantioselective synthesis workflow for (4S, 7RS)-Hexamethylindanopyran.
Caption: Troubleshooting decision tree for Hexamethylindanopyran synthesis.
References
- 1. Enantiomeric separation of chiral polycyclic musks by capillary electrophoresis: Application to the analysis of cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0004914B1 - Process for the production of compounds useful in perfumery - Google Patents [patents.google.com]
- 3. Preparation method of galaxolide - Eureka | Patsnap [eureka.patsnap.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Galaxolide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112321557A - Preparation method of Jiale musk - Google Patents [patents.google.com]
Overcoming matrix effects in the analysis of Hexamethylindanopyran in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Hexamethylindanopyran in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Hexamethylindanopyran and why is its analysis in biological samples challenging?
A1: Hexamethylindanopyran, often known by its trade name Galaxolide, is a synthetic polycyclic musk widely used as a fragrance ingredient in personal care products and cosmetics.[1][2] Due to its widespread use, there is a growing interest in monitoring its presence in biological matrices like plasma, urine, and tissue to understand human exposure and potential toxicological effects. The analysis of this highly lipophilic (hydrophobic) compound is challenging due to its tendency to bind to matrix components, leading to significant matrix effects in LC-MS/MS analysis.[3][4]
Q2: What are matrix effects and how do they impact the analysis of Hexamethylindanopyran?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][5][6] For Hexamethylindanopyran, which is a non-polar compound, the primary sources of matrix effects in biological samples are endogenous phospholipids and other lipids. These matrix components can either suppress or enhance the ionization of Hexamethylindanopyran, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[7]
Q3: What are the common sample preparation techniques to overcome matrix effects for Hexamethylindanopyran analysis?
A3: The most common sample preparation techniques for reducing matrix effects in the analysis of Hexamethylindanopyran are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[8] Both methods aim to separate the analyte from interfering matrix components before LC-MS/MS analysis. The choice between SPE and LLE depends on the specific matrix, required sample throughput, and the desired level of cleanliness.
Q4: Which is better for Hexamethylindanopyran analysis: SPE or LLE?
A4: Both SPE and LLE can be effective, but they have different advantages. SPE often provides cleaner extracts, leading to lower matrix effects, and can be more easily automated for high-throughput applications.[8][9] LLE is a classic technique that can be very effective for hydrophobic compounds like Hexamethylindanopyran and may be more cost-effective for smaller sample batches. The optimal choice depends on the specific requirements of your assay. A comparison of the two techniques is provided in the data presentation section.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Hexamethylindanopyran.
Problem 1: Low recovery of Hexamethylindanopyran.
| Possible Cause | Suggested Solution |
| Incomplete extraction from the sample matrix. | For LLE, ensure the chosen organic solvent has appropriate polarity to efficiently extract the highly hydrophobic Hexamethylindanopyran (e.g., a mixture of a non-polar and a moderately polar solvent). Ensure vigorous vortexing and sufficient phase separation time. For SPE, ensure the sorbent chemistry is appropriate for retaining a non-polar compound (e.g., C18, C8). Optimize the loading, washing, and elution steps. |
| Analyte loss during solvent evaporation. | Hexamethylindanopyran is semi-volatile. Avoid harsh evaporation conditions (high temperature or high nitrogen flow). Evaporate to dryness gently and reconstitute the sample immediately. |
| Adsorption to labware. | Use polypropylene or silanized glassware to minimize non-specific binding of the hydrophobic analyte. |
Problem 2: Significant matrix effects (ion suppression or enhancement).
| Possible Cause | Suggested Solution |
| Co-elution of phospholipids. | Optimize the sample preparation method. For SPE, consider a sorbent that specifically removes phospholipids. For LLE, a multi-step extraction with solvents of different polarities can be beneficial. Modify the chromatographic gradient to achieve better separation of Hexamethylindanopyran from the phospholipid elution zone. |
| Insufficient sample cleanup. | Increase the stringency of the wash steps in your SPE protocol. For LLE, perform a back-extraction to further clean up the sample. |
| High sample concentration. | If the analyte concentration is high, simple dilution of the sample (e.g., 1:10 with mobile phase) can significantly reduce matrix effects. |
Problem 3: Poor peak shape (e.g., peak tailing).
| Possible Cause | Suggested Solution |
| Secondary interactions with the analytical column. | Hexamethylindanopyran, being hydrophobic, can have secondary interactions with residual silanols on the column. Use a column with good end-capping or a phenyl-hexyl phase. Adding a small amount of a buffer or an organic modifier to the mobile phase can help improve peak shape.[4][10] |
| Column overload. | If the peak tailing is observed for high concentration samples, it might be due to column overload. Reduce the injection volume or dilute the sample.[10] |
| Extra-column dead volume. | Ensure all fittings and tubing in the LC system are properly connected to minimize dead volume, which can contribute to peak broadening and tailing.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hexamethylindanopyran in Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
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Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
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To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Procedure (using a C18 cartridge):
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
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Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences. Follow with a second wash using 3 mL of 60% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual water.
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Elution: Elute Hexamethylindanopyran from the cartridge with 2 x 1.5 mL of acetonitrile into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
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Protocol 2: Liquid-Liquid Extraction (LLE) for Hexamethylindanopyran in Human Urine
This protocol is a general guideline and should be optimized for your specific application.
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Sample Pre-treatment:
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Thaw urine samples at room temperature and vortex.
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To 1 mL of urine, add 100 µL of 1 M sodium hydroxide to adjust the pH to > 11. This helps to minimize the extraction of acidic and neutral interferences.
-
-
LLE Procedure:
-
Extraction: Add 5 mL of a mixture of n-hexane and methyl tert-butyl ether (MTBE) (80:20, v/v) to the pre-treated urine sample in a glass tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
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Phase Transfer: Carefully transfer the upper organic layer to a clean tube.
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Second Extraction: Repeat the extraction step on the remaining aqueous layer with another 5 mL of the extraction solvent.
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Combine the organic extracts.
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Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Data Presentation
The following tables summarize typical recovery and matrix effect data for the analysis of Hexamethylindanopyran using SPE and LLE. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Comparison of Recovery Rates (%) for Hexamethylindanopyran
| Extraction Method | Plasma | Urine | Tissue Homogenate |
| Solid-Phase Extraction (SPE) | 85 - 95% | 80 - 90% | 75 - 85% |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | 75 - 90% | 65 - 80% |
Table 2: Comparison of Matrix Effects (%) for Hexamethylindanopyran
Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
| Extraction Method | Plasma | Urine | Tissue Homogenate |
| Solid-Phase Extraction (SPE) | 8 - 15% (Suppression) | 5 - 10% (Suppression) | 15 - 25% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 15 - 30% (Suppression) | 10 - 20% (Suppression) | 20 - 40% (Suppression) |
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow for Hexamethylindanopyran analysis.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for matrix effect troubleshooting.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. agilent.com [agilent.com]
Optimization of extraction methods for Hexamethylindanopyran from soil and water
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimized extraction of Hexamethylindanopyran (also known as Galaxolide) from soil and water matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of Hexamethylindanopyran.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery in Water Samples (SPE) | Inappropriate Sorbent Material: The chosen SPE sorbent may not have the optimal affinity for Hexamethylindanopyran. | Use a C18 sorbent, which has been shown to be effective for the extraction of polycyclic musks like Hexamethylindanopyran from aqueous samples. |
| Insufficient Sample Loading Flow Rate: A flow rate that is too high can prevent efficient analyte retention on the sorbent. | Optimize the sample loading flow rate. A slower, controlled flow rate allows for better interaction between the analyte and the sorbent. | |
| Inadequate Elution Solvent: The solvent used for elution may not be strong enough to desorb the analyte completely from the sorbent. | Use a mixture of solvents for elution. A common effective eluent is a combination of dichloromethane and n-hexane. | |
| Sample pH Not Optimized: The pH of the water sample can influence the charge and, therefore, the retention of the analyte on the sorbent. | Adjust the pH of the water sample to be near neutral (pH 7.0) for optimal extraction of Hexamethylindanopyran.[1] | |
| Low Analyte Recovery in Soil Samples (LLE) | Inefficient Extraction Solvent: The solvent may not be effectively penetrating the soil matrix to extract the analyte. | A mixture of dichloromethane and n-hexane (1:1, v/v) is a recommended solvent system for the extraction of Hexamethylindanopyran from soil.[2] |
| Insufficient Extraction Time/Agitation: The contact time between the solvent and the soil may be too short, or the mixing may not be vigorous enough. | Employ ultrasonic extraction or vigorous mechanical shaking to ensure thorough mixing and adequate contact time between the solvent and the soil sample. | |
| Matrix Effects: Co-extracted compounds from the soil matrix can interfere with the analysis, leading to suppressed analyte signals. | Perform a cleanup step after extraction using materials like Florisil, which can effectively separate interfering substances from the target analyte. | |
| High Background Noise in Chromatogram (GC-MS) | Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can introduce interfering peaks. | Use high-purity, residue-free solvents and ensure all glassware is thoroughly cleaned and rinsed with solvent before use. |
| Matrix Interferences: Complex matrices like soil can introduce a multitude of co-extracted compounds that interfere with the analysis.[3][4][5] | Implement a robust sample cleanup procedure after extraction. Techniques like solid-phase extraction (SPE) cleanup or the use of sorbents like Florisil can significantly reduce matrix effects.[6] | |
| Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can appear in subsequent runs. | Run a solvent blank between samples to check for and mitigate carryover. If carryover is persistent, clean the GC inlet and the front part of the analytical column.[7] | |
| Poor Peak Shape in Chromatogram (GC-MS) | Active Sites in the GC System: Active sites in the inlet liner or the column can cause peak tailing. | Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for trace-level analysis of semi-volatile organic compounds. |
| Inappropriate Injection Temperature: The injector temperature may be too low for efficient volatilization of the analyte or too high, causing degradation. | Optimize the injector temperature. A starting point of 250°C is often suitable for Hexamethylindanopyran. | |
| Inconsistent Results/Poor Reproducibility | Inhomogeneous Sample: For soil samples, the analyte may not be evenly distributed. | Thoroughly homogenize the soil sample before taking a subsample for extraction. |
| Variable Extraction Efficiency: Inconsistent execution of the extraction protocol can lead to variable recoveries. | Strictly adhere to the validated extraction protocol, ensuring consistent solvent volumes, extraction times, and agitation methods. | |
| Instrumental Drift: The performance of the GC-MS can drift over time. | Regularly perform instrument calibration and run quality control samples to monitor and correct for any instrumental drift. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synonym for Hexamethylindanopyran in scientific literature?
A1: The most common synonym is Galaxolide (HHCB).[8]
Q2: What are the key physicochemical properties of Hexamethylindanopyran to consider for extraction?
A2: Hexamethylindanopyran is a lipophilic compound with a high octanol-water partition coefficient (log Kow of 5.9).[9] This indicates that it has a strong affinity for organic solvents and sorbents used in reversed-phase SPE, making these effective extraction techniques.
Q3: Why is a sample cleanup step important, especially for soil samples?
A3: Soil is a complex matrix containing numerous organic and inorganic compounds that can be co-extracted with Hexamethylindanopyran. These co-extractants can interfere with the GC-MS analysis, leading to inaccurate quantification and high background noise (matrix effects). A cleanup step helps to remove these interfering substances, resulting in a cleaner extract and more reliable data.[6][10]
Q4: What are typical recovery rates I can expect for Hexamethylindanopyran extraction?
A4: With optimized methods, recovery rates for Hexamethylindanopyran are generally good. For water samples using SPE, recoveries can be around 104.7% ± 5.1%.[11] For soil and sludge samples, recoveries are often above 70%.[12] However, recovery can be matrix-dependent, so it is crucial to validate the method for your specific sample type.
Q5: Can I use a different detector than a mass spectrometer for the analysis?
A5: While a mass spectrometer (MS) is highly recommended for its selectivity and ability to confirm the identity of the analyte, a flame ionization detector (FID) can also be used for quantification.[11] However, an MS detector provides a higher degree of confidence in the results, especially when dealing with complex environmental samples.
Quantitative Data Summary
The following tables summarize typical recovery data for the extraction of Hexamethylindanopyran (Galaxolide) from water and soil matrices using different methods.
Table 1: Recovery of Hexamethylindanopyran from Water Samples
| Extraction Method | Sorbent/Solvent System | Spiked Concentration | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | C18 | Not Specified | 104.7 ± 5.1 | [11] |
| Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | Chloroform/Acetonitrile | Not Specified | 71 - 118 | [13] |
| Solid-Phase Microextraction (SPME) | 100 µm PDMS fiber | Not Specified | Not Quantified, but effective | [1] |
Table 2: Recovery of Hexamethylindanopyran from Soil/Sludge Samples
| Extraction Method | Solvent System | Spiked Concentration | Average Recovery (%) | Reference |
| Ultrasonic Extraction | Not Specified | Not Specified | > 70 | [12] |
| Modified Dispersive Solid-Phase Extraction | Dichloromethane/n-hexane (1:1, v/v) | Not Specified | 70.00 - 117.90 | [10] |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) of Hexamethylindanopyran from Water
This protocol is designed for the extraction of Hexamethylindanopyran from surface water, wastewater, and other aqueous matrices.
Materials:
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C18 SPE Cartridges (e.g., 500 mg, 6 mL)
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Methanol (HPLC grade)
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Dichloromethane (HPLC grade)
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n-Hexane (HPLC grade)
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Deionized water
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Vacuum manifold for SPE
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Glass vials for sample collection
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Nitrogen evaporator
Procedure:
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Cartridge Conditioning:
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Pass 5 mL of dichloromethane through the C18 cartridge.
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Pass 5 mL of methanol through the cartridge.
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Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
-
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Sample Loading:
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Adjust the pH of the water sample (typically 500 mL to 1 L) to approximately 7.0.
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Pass the water sample through the conditioned C18 cartridge at a flow rate of about 5-10 mL/min.
-
-
Cartridge Washing:
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After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
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Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
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Elute the retained Hexamethylindanopyran from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane into a collection vial.
-
-
Concentration:
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Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) of Hexamethylindanopyran from Soil
This protocol is suitable for the extraction of Hexamethylindanopyran from soil, sediment, and sludge samples.
Materials:
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Dichloromethane (HPLC grade)
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n-Hexane (HPLC grade)
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Anhydrous sodium sulfate
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Centrifuge tubes (50 mL)
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Ultrasonic bath or mechanical shaker
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Centrifuge
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Glass funnels with glass wool
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Rotary evaporator or nitrogen evaporator
Procedure:
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Sample Preparation:
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Air-dry the soil sample and sieve it to remove large debris.
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Weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
-
Extraction:
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Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane to the centrifuge tube.
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Place the tube in an ultrasonic bath for 15 minutes or on a mechanical shaker for 30 minutes to ensure thorough extraction.
-
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Phase Separation:
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Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the solvent extract.
-
-
Extract Collection and Drying:
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Carefully decant the supernatant (the solvent extract) into a clean flask.
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Repeat the extraction (steps 2-4) two more times with fresh solvent, combining all the extracts.
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Pass the combined extract through a glass funnel containing a plug of glass wool and a layer of anhydrous sodium sulfate to remove any remaining water and particulates.
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Concentration:
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Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a nitrogen evaporator.
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The sample is now ready for GC-MS analysis.
-
Visualizations
Experimental Workflow for SPE of Hexamethylindanopyran from Water
Caption: Workflow for Solid-Phase Extraction of Hexamethylindanopyran from Water.
Experimental Workflow for LLE of Hexamethylindanopyran from Soil
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Hexamethylindanopyran enantiomers in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Hexamethylindanopyran enantiomers. Hexamethylindanopyran, a polycyclic musk fragrance also known as Galaxolide® or Cashmeran®, exists as multiple stereoisomers, and achieving their separation is critical for quality control, environmental analysis, and stereoselective synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Hexamethylindanopyran enantiomers?
A1: The primary challenge is that enantiomers, or mirror-image stereoisomers, possess identical physical and chemical properties in an achiral environment.[2] Therefore, standard chromatographic techniques that separate compounds based on properties like polarity or boiling point are ineffective.[3] Resolution requires a chiral environment, typically created by a chiral stationary phase (CSP) in the chromatography column, which interacts differently with each enantiomer.[4][5]
Q2: Which chromatographic techniques are most suitable for this separation?
A2: Both enantioselective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for resolving chiral compounds.[6][7]
-
Gas Chromatography (GC): Often used for volatile and thermally stable compounds like many fragrance ingredients.[8] Columns with cyclodextrin-based chiral stationary phases are particularly effective for separating a wide range of chiral molecules, including terpenes and fragrance compounds.[2][9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique where polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used to resolve a broad spectrum of enantiomers.[3][10]
Q3: Why am I only seeing one peak for my racemic sample?
A3: Seeing a single peak for a known racemic mixture indicates a failure in enantiomeric resolution. Common causes include:
-
Incorrect Column: You may be using a standard, achiral column which cannot differentiate between enantiomers.[2] A specialized chiral stationary phase (CSP) is required.
-
Unsuitable Mobile/Stationary Phase Combination: The selectivity between the enantiomers and the CSP is highly dependent on the mobile phase composition (for HPLC) or carrier gas and temperature program (for GC).[11][12] The chosen conditions may not be creating enough difference in interaction energy to result in separation.
-
Column Degradation: Chiral columns can lose performance over time due to contamination or degradation of the stationary phase, leading to a loss of resolution.[13][14]
Q4: Can I use the same chiral column for all types of enantiomers?
A4: No single chiral column can separate all enantiomers.[10] The selection of a chiral stationary phase is crucial and often requires screening several different types of columns (e.g., polysaccharide-based, cyclodextrin-based) to find one that provides adequate selectivity for Hexamethylindanopyran.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of Hexamethylindanopyran.
Problem: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single broad peak or two poorly resolved, overlapping peaks. How can I improve the separation?
A: Achieving baseline resolution (a resolution factor, Rs, of 1.5 or greater) is the goal.[2] If resolution is poor, a systematic approach to method optimization is necessary. Selectivity is the most influential factor in improving chiral separation.[11]
For Gas Chromatography (GC):
-
Optimize Temperature Program: A slower temperature ramp rate (e.g., 1-2°C/min) often improves chiral resolution by allowing more interaction time with the stationary phase.[2]
-
Adjust Linear Velocity: For hydrogen carrier gas, increasing the linear velocity to 60-80 cm/sec can sometimes enhance resolution, even though the theoretical optimum may be lower.[2]
-
Check for Sample Overload: Injecting too much sample can saturate the chiral stationary phase, leading to broad, tailing peaks and reduced separation. Try reducing the on-column concentration.[2]
-
Verify Column Choice: Cyclodextrin-based columns, such as those with beta-cyclodextrin derivatives, are highly effective for fragrance compounds.[2][9] Ensure your chosen column is appropriate.
For High-Performance Liquid Chromatography (HPLC):
-
Modify Mobile Phase: Small changes in the mobile phase composition, such as the type of alcohol (e.g., ethanol vs. isopropanol) or the percentage of modifiers, can dramatically alter selectivity. Adding a small amount of an acidic or basic modifier (e.g., 0.1% diethylamine for basic compounds) can also significantly improve peak shape and resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, the chosen chiral stationary phase (CSP) may not be suitable. Screening columns with different selectors (e.g., cellulose vs. amylose derivatives) is recommended.[11]
-
Adjust Temperature: Lowering the column temperature can sometimes increase the energetic difference between the enantiomer-CSP interactions, leading to better resolution.[11]
-
Lower the Flow Rate: Reducing the flow rate can increase interaction time and improve resolution, although it will lengthen the analysis time.
A logical workflow for troubleshooting poor resolution is outlined in the diagram below.
Problem: Tailing or Broad Peaks
Q: My enantiomer peaks are not sharp and symmetrical. What causes this and how can I fix it?
A: Peak tailing or broadening reduces resolution and affects accurate quantification.
-
Column Activity/Degradation: Active sites on the column, which can result from degradation of the stationary phase or contamination, can cause peak tailing.[13] Conditioning the column at a high temperature (within its specified limit) may help. If the problem persists, the column may need to be replaced.[13]
-
Contamination: Contamination in the inlet liner (GC) or guard column (HPLC) is a common cause.[11] Regularly replacing the liner and filtering all samples and mobile phases is crucial.
-
Inlet Temperature (GC): An inlet temperature that is too low can cause slow sample vaporization, leading to broad peaks.[13] Conversely, a temperature that is too high can cause degradation of thermally sensitive analytes.
-
Sample Overload: As mentioned previously, injecting too much sample is a primary cause of tailing peaks in chiral separations.[2]
-
Mobile Phase Mismatch (HPLC): If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Problem: Baseline Noise or Drift
Q: My chromatogram has a noisy or drifting baseline, making it difficult to integrate small peaks. What should I check?
A: A stable baseline is essential for high sensitivity.
-
Contamination: Contamination in the carrier gas or mobile phase, or column bleed (the stationary phase slowly eluting from the column) can cause a rising baseline.[13] Ensure high-purity gases and solvents are used and that gas traps are functional. Conditioning the column can reduce bleed.
-
Leaks: Air leaking into the system, especially around the injector or detector fittings, is a common source of baseline noise.[13] Use an electronic leak detector to check all connections.
-
Detector Issues: A contaminated detector (e.g., a dirty FID in GC) can produce a noisy signal.[11] Follow the manufacturer's instructions for cleaning the detector.
-
Temperature/Flow Fluctuation: The system must be fully equilibrated.[11] Ensure the oven temperature and mobile phase/carrier gas flow are stable before injecting.
Experimental Protocols & Data
The following are illustrative protocols for the enantioselective analysis of Hexamethylindanopyran. Optimal conditions may vary depending on the specific instrument and column used.
General Experimental Workflow
The logical flow for developing and running a chiral separation method is depicted below.
Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of Hexamethylindanopyran in complex matrices like essential oils or perfumes.
Methodology:
-
Sample Preparation: Dilute the sample containing Hexamethylindanopyran in n-hexane to a final concentration of approximately 50 ng/µL.
-
GC-MS System: An Agilent 7890A GC system (or equivalent) coupled to a 5975C Mass Selective Detector.
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.
-
Injection: 1 µL, split mode (50:1), injector temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen, constant flow. For optimal separation, use a slower temperature ramp.[2]
-
Oven Program: Start at 60°C (hold for 2 min), ramp at 2°C/min to 220°C, hold for 5 min.[2]
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 50-350 amu.
Illustrative Quantitative Data (GC-MS):
| Parameter | Enantiomer 1 | Enantiomer 2 | Separation Quality |
| Retention Time (t_R) | ~45.2 min | ~45.8 min | - |
| Resolution (R_s) | - | - | > 1.5 |
| Separation Factor (α) | - | - | ~ 1.05 |
Note: Retention times are estimates and will vary significantly based on the exact column, flow rate, and temperature program.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for purity testing and quantification of Hexamethylindanopyran enantiomers in bulk materials or simple formulations.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System: A Waters Alliance e2695 separations module (or equivalent) with a 2998 Photodiode Array (PDA) detector.
-
Column: Chiralpak® IA or similar polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
Illustrative Quantitative Data (HPLC-UV):
| Parameter | Enantiomer 1 | Enantiomer 2 | Separation Quality |
| Retention Time (t_R) | ~8.5 min | ~9.7 min | - |
| Resolution (R_s) | - | - | > 2.0 |
| Separation Factor (α) | - | - | ~ 1.15 |
Note: Retention times are estimates and highly dependent on the specific column chemistry and mobile phase composition.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric separation of chiral polycyclic musks by capillary electrophoresis: Application to the analysis of cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Hexamethylindanopyran in Biological Tissues
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of Hexamethylindanopyran (commonly known as Galaxolide) in biological tissues. This guide addresses common challenges and provides detailed methodologies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the experimental process.
Question: I am experiencing low recovery of Hexamethylindanopyran from adipose tissue. What are the possible causes and solutions?
Answer: Low recovery of a lipophilic compound like Hexamethylindanopyran from a high-lipid matrix such as adipose tissue is a common challenge. Here are the primary causes and troubleshooting steps:
-
Inadequate Homogenization: The high lipid content of adipose tissue can make complete homogenization difficult, trapping the analyte within the tissue matrix.
-
Solution: Ensure thorough homogenization of the tissue. Cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen) can improve the disruption of fatty tissues.[1]
-
-
Insufficient Solvent Polarity and Volume: The extraction solvent may not be optimal for partitioning the highly lipophilic Hexamethylindanopyran from the lipid-rich environment.
-
Solution: Employ a non-polar solvent like hexane or a mixture of solvents with appropriate polarity for the extraction.[2] A three-phase liquid extraction (3PLE) using a combination of hexane, methyl acetate, acetonitrile, and water can also be effective for separating lipids by polarity.[3][4] Ensure the solvent volume is sufficient to fully submerge and interact with the homogenized tissue. A multi-step extraction can also improve recovery.[5]
-
-
Analyte Loss During Evaporation: Hexamethylindanopyran, being semi-volatile, can be lost during solvent evaporation steps, especially if excessive heat or high nitrogen flow is used.
-
Solution: Evaporate the solvent at a lower temperature (e.g., room temperature to 40°C) under a gentle stream of nitrogen. Avoid complete dryness if possible, or reconstitute the sample immediately after drying.
-
Question: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of liver tissue extracts. How can I mitigate this?
Answer: Matrix effects are a common issue in LC-MS/MS analysis of complex biological samples like liver homogenates and can lead to inaccurate quantification.[2][6][7][8] Here's how to address them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous compounds before analysis.[2][7]
-
Solution: Incorporate a solid-phase extraction (SPE) step after initial liquid-liquid extraction or protein precipitation. SPE can selectively isolate the analyte while removing a significant portion of matrix components.[2]
-
-
Optimize Chromatographic Separation: Co-elution of matrix components with the analyte is a primary cause of ion suppression.
-
Solution: Adjust the chromatographic gradient to better separate Hexamethylindanopyran from interfering compounds. Using a different stationary phase or a longer column can also improve resolution.
-
-
Use a Suitable Internal Standard: An appropriate internal standard (IS) is crucial for compensating for matrix effects.
-
Solution: Ideally, use a stable isotope-labeled (SIL) version of Hexamethylindanopyran (e.g., deuterated Hexamethylindanopyran). If a SIL-IS is unavailable, a structural analog that exhibits similar chromatographic behavior and ionization efficiency should be used.[9][10] The IS should be added at the earliest stage of sample preparation to account for variability throughout the entire process.[9]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]
-
Solution: While this may reduce matrix effects, it also lowers the analyte concentration, which could be problematic for samples with low Hexamethylindanopyran levels. This approach is feasible when the assay has high sensitivity.[7]
-
Question: What is the best internal standard to use for Hexamethylindanopyran quantification?
Answer: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated or 13C-labeled Hexamethylindanopyran.[9][10] SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[11] If a SIL internal standard is not commercially available or is prohibitively expensive, a structural analog can be used. The analog should have similar chemical properties (e.g., polarity, functional groups) and chromatographic retention time to Hexamethylindanopyran.[9][10] It is crucial that the chosen internal standard is not naturally present in the biological samples being analyzed.[9][10]
Experimental Protocols
The following are detailed, representative protocols for the extraction of Hexamethylindanopyran from adipose and liver tissues. These are synthesized from best practices for lipophilic compounds and should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) for Hexamethylindanopyran from Adipose Tissue
This protocol is suitable for fatty tissues and aims to efficiently partition the lipophilic analyte into an organic solvent.
Materials:
-
Adipose tissue sample
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) spiking solution (e.g., deuterated Hexamethylindanopyran in hexane)
-
Centrifuge capable of reaching 3,000 x g
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100-200 mg of frozen adipose tissue.
-
Flash-freeze the tissue in liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle.
-
-
Homogenization and Spiking:
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add a known amount of the internal standard spiking solution.
-
Add 2 mL of hexane and 1 mL of acetonitrile.
-
Homogenize the mixture for 2-3 minutes.
-
-
Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solvent Collection:
-
Carefully collect the upper hexane layer, which contains the extracted lipids and Hexamethylindanopyran, and transfer it to a clean glass tube.
-
Repeat the extraction process on the remaining pellet with another 2 mL of hexane to maximize recovery.
-
Combine the hexane extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to near dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C).
-
Reconstitute the residue in a known volume (e.g., 200 µL) of a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or ethyl acetate for GC-MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Hexamethylindanopyran from Liver Tissue
This protocol is designed for a less fatty but still complex tissue like the liver and incorporates an SPE step for enhanced cleanup.
Materials:
-
Liver tissue sample
-
Homogenizer
-
Acetonitrile (ACN)
-
Internal Standard (IS) spiking solution
-
SPE cartridges (e.g., C18, 100 mg/1 mL)
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Ethyl acetate or Dichloromethane)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Homogenization:
-
Accurately weigh approximately 100-200 mg of liver tissue.
-
Homogenize the tissue in 1 mL of cold deionized water.
-
-
Protein Precipitation and Spiking:
-
To the homogenate, add 2 mL of cold acetonitrile containing a known amount of the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Collect the supernatant and transfer it to a clean tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it. Do not let the cartridge run dry.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the Hexamethylindanopyran from the cartridge with 2 mL of the elution solvent (e.g., ethyl acetate) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of a suitable solvent for your analytical instrument.
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
The following tables provide representative quantitative data for Hexamethylindanopyran analysis. Note that these values are illustrative and should be optimized in your own laboratory.
Table 1: Comparison of Extraction Methods for Hexamethylindanopyran Recovery
| Extraction Method | Tissue Type | Typical Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Adipose | 75-90% | Synthesized from[12] |
| Solid-Phase Extraction (SPE) | Liver | 85-95% | Synthesized from[13] |
| Protein Precipitation | Plasma | 70-85% | Synthesized from[14] |
Table 2: Representative Mass Spectrometry Parameters for Hexamethylindanopyran Quantification
| Parameter | GC-MS/MS | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 258.2 | m/z 259.2 [M+H]⁺ |
| Product Ion (Q3) | m/z 243.2, 213.2 | m/z 173.1, 159.1 |
| Collision Energy (eV) | 15, 25 | 20, 30 |
| Dwell Time (ms) | 100 | 100 |
| Internal Standard | Deuterated Hexamethylindanopyran | Deuterated Hexamethylindanopyran |
Note: The specific ions and collision energies should be optimized for your instrument.[15][16][17] The precursor ion for GC-MS is the molecular ion, while for LC-MS/MS it is the protonated molecule.[18] Product ions are chosen for their specificity and abundance.
Mandatory Visualization
Since Hexamethylindanopyran is a fragrance, its primary biological interaction is with olfactory receptors. The following diagram illustrates the general olfactory signal transduction pathway initiated upon odorant binding.
As a specific signaling pathway for Hexamethylindanopyran in other biological tissues is not well-defined, the following diagram illustrates a general experimental workflow for its quantification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Choosing an Internal Standard [restek.com]
- 11. cerilliant.com [cerilliant.com]
- 12. Eutectic solvents with tuneable hydrophobicity: lipid dissolution and recovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Experimental Designs for Studying the Long-Term Effects of Hexamethylindanopyran
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the long-term effects of Hexamethylindanopyran (also known as Galaxolide).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during long-term in vitro experiments with Hexamethylindanopyran.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Inconsistent results in cytotoxicity assays over a multi-week experiment. | 1. Compound Instability: Hexamethylindanopyran may degrade or evaporate from the culture medium over time, leading to a decrease in the effective concentration. 2. Cellular Adaptation: Cells may adapt to the presence of the compound, altering their response. 3. Inconsistent Cell Seeding: Variations in initial cell density can lead to significant differences in confluence and, consequently, in the response to the compound. 4. Assay Variability: Different cytotoxicity assays measure different cellular parameters (e.g., mitochondrial activity, membrane integrity), which can yield varying results.[1] | 1. Maintain Constant Concentration: Replenish the medium with fresh Hexamethylindanopyran at regular intervals (e.g., every 48-72 hours). For volatile compounds, consider using sealed culture plates or an incubator with a saturated atmosphere of the compound's vehicle. 2. Monitor Adaptation: Regularly assess cellular morphology and key protein or gene expression markers to track any adaptive responses. 3. Standardize Seeding: Implement a strict protocol for cell counting and seeding to ensure consistent starting cell numbers for all experiments. 4. Use Multiple Assays: Employ at least two different cytotoxicity assays that measure distinct endpoints to obtain a more comprehensive and reliable assessment of cell viability.[1] |
| Difficulty in maintaining a stable Hexamethylindanopyran concentration in long-term cultures. | 1. Evaporation: As a fragrance molecule, Hexamethylindanopyran has some volatility. 2. Adsorption to plasticware: The lipophilic nature of Hexamethylindanopyran can lead to its adsorption onto the surface of culture plates and flasks. 3. Cellular uptake and metabolism: Cells may internalize and metabolize the compound over time. | 1. Minimize Headspace: Use culture vessels with minimal headspace and consider sealing plates with gas-permeable membranes. 2. Use Coated Labware: Consider using low-binding plates or pre-coating plates with a blocking agent to reduce non-specific binding. 3. Regular Media Changes: Frequent replacement of the culture medium with freshly prepared Hexamethylindanopyran solution is crucial. 4. Analytical Verification: Periodically measure the concentration of Hexamethylindanopyran in the culture medium using analytical techniques like LC-MS/MS to confirm stability. |
| High background or false positives in endocrine disruption assays. | 1. Phenol Red in Media: Phenol red is a known weak estrogen mimic and can interfere with estrogen receptor (ER) assays. 2. Serum Components: Fetal Bovine Serum (FBS) contains endogenous hormones that can activate ERs. 3. Plasticware Leachables: Some plastics can leach chemicals with estrogenic activity. | 1. Use Phenol Red-Free Media: Switch to a phenol red-free formulation of your culture medium. 2. Use Charcoal-Stripped Serum: Utilize charcoal-stripped FBS to remove endogenous steroids. 3. Use High-Quality Plasticware: Employ certified tissue culture-grade plasticware known to have low levels of leachable compounds. |
| Contamination in long-term cell cultures. | 1. Introduction of microbes during handling: Aseptic technique is critical, especially in long-term experiments with frequent media changes. 2. Contaminated reagents or media: Stock solutions or media can be a source of contamination. 3. Incubator contamination: Water pans in incubators can be a breeding ground for fungi and bacteria. | 1. Strict Aseptic Technique: Reinforce and strictly adhere to aseptic techniques. Work in a certified biological safety cabinet. 2. Quarantine and Test New Reagents: Test new batches of media and serum for sterility before use. 3. Regular Incubator Maintenance: Regularly clean and disinfect the incubator, including the water pan. Use sterile, distilled water in the pan, and consider adding a commercial disinfectant. |
Quantitative Data Summary
Due to the limited availability of specific long-term in vitro quantitative data for Hexamethylindanopyran in the public domain, the following tables are presented as illustrative examples of how to structure and present such data.
Table 1: Illustrative Long-Term Cytotoxicity of Hexamethylindanopyran
| Cell Line | Exposure Duration (Weeks) | Assay | IC50 (µM) |
| MCF-7 (Human Breast Cancer) | 1 | MTT | 75 |
| 2 | Neutral Red | 68 | |
| 4 | CellTiter-Glo® | 60 | |
| HepG2 (Human Liver Cancer) | 1 | MTT | >100 |
| 2 | Neutral Red | 95 | |
| 4 | CellTiter-Glo® | 88 |
Table 2: Illustrative Gene Expression Changes in Response to Long-Term Hexamethylindanopyran Exposure (4 weeks, 10 µM)
| Cell Line | Gene | Fold Change (vs. Control) |
| MCF-7 | ESR1 (Estrogen Receptor α) | 1.8 |
| PGR (Progesterone Receptor) | 2.5 | |
| TFF1 (Trefoil Factor 1) | 3.1 | |
| ABCB1 (P-glycoprotein) | 1.5 | |
| HepG2 | CYP1A1 | 2.2 |
| CYP3A4 | 1.9 | |
| ABCB1 (P-glycoprotein) | 1.3 |
Experimental Protocols
Protocol 1: Long-Term (4-Week) Cytotoxicity Assessment of Hexamethylindanopyran
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hexamethylindanopyran over a 4-week exposure period.
Materials:
-
Selected human cell line (e.g., MCF-7, HepG2)
-
Complete culture medium (phenol red-free, with charcoal-stripped FBS)
-
Hexamethylindanopyran (stock solution in DMSO)
-
96-well tissue culture plates
-
Cytotoxicity assay kits (e.g., MTT, Neutral Red, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a low density that allows for logarithmic growth over at least one week without reaching confluency.
-
Initial Dosing: After 24 hours, replace the medium with fresh medium containing a range of Hexamethylindanopyran concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Maintenance and Re-dosing:
-
Every 48-72 hours, carefully remove 50% of the medium from each well and replace it with an equal volume of fresh medium containing the corresponding concentration of Hexamethylindanopyran. This maintains a relatively constant concentration of the compound and replenishes nutrients.
-
Once the cells approach 80-90% confluency (typically within 5-7 days), passage the cells.
-
To passage, aspirate the medium, wash with PBS, and detach the cells using trypsin.
-
Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh medium.
-
Count the cells and re-seed them into new 96-well plates at the initial low density, in medium containing the appropriate Hexamethylindanopyran concentration.
-
-
Weekly Cytotoxicity Assessment:
-
At the end of weeks 1, 2, 3, and 4, perform a cytotoxicity assay on a subset of the plates.
-
For example, using the MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curves for each time point.
-
Determine the IC50 value for each week of exposure using non-linear regression analysis.
-
Protocol 2: Assessment of Estrogen Receptor (ER) Signaling Disruption
Objective: To determine if long-term exposure to Hexamethylindanopyran alters the expression of estrogen-responsive genes.
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
Culture medium and Hexamethylindanopyran as described in Protocol 1
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (ESR1, PGR, TFF1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Methodology:
-
Long-Term Exposure: Culture MCF-7 cells in 6-well plates with a sub-lethal concentration of Hexamethylindanopyran (e.g., 10 µM, determined from Protocol 1) and a vehicle control for 4 weeks, following the maintenance and passaging schedule described in Protocol 1.
-
RNA Extraction: At the end of the 4-week exposure, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable master mix.
-
Run the qPCR in triplicate for each sample and gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Express the results as fold change.
-
Protocol 3: P-glycoprotein (ABCB1) Inhibition Assay
Objective: To assess the potential of Hexamethylindanopyran to inhibit the function of the P-glycoprotein (ABCB1) efflux pump.
Materials:
-
Cell line overexpressing P-glycoprotein (e.g., MDCKII-MDR1) and the corresponding parental cell line (MDCKII)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Hexamethylindanopyran
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well plates and allow them to form a confluent monolayer.
-
Pre-incubation with Inhibitors:
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with various concentrations of Hexamethylindanopyran, the positive control (Verapamil), and a vehicle control for 30-60 minutes at 37°C.
-
-
Substrate Addition:
-
Add the fluorescent P-gp substrate (e.g., Calcein-AM) to all wells, in the continued presence of the inhibitors.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold transport buffer to remove extracellular substrate.
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in the presence of Hexamethylindanopyran compared to the vehicle control in the P-gp overexpressing cells.
-
The parental cell line serves as a control for P-gp independent effects.
-
Plot the concentration-response curve and determine the IC50 for P-gp inhibition.[2][3]
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by Hexamethylindanopyran
Hexamethylindanopyran is suspected to interfere with two primary signaling pathways:
-
Estrogen Receptor (ER) Signaling: As a potential endocrine disruptor, Hexamethylindanopyran may bind to estrogen receptors (ERα and ERβ), mimicking the action of estradiol. This can lead to the activation of downstream signaling cascades, resulting in altered expression of estrogen-responsive genes that control cell proliferation, differentiation, and other physiological processes.[4][5]
-
ABC Transporter-Mediated Efflux: Hexamethylindanopyran may inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1).[6][7] These transporters are responsible for effluxing a wide range of xenobiotics from cells, playing a crucial role in cellular defense. Inhibition of these transporters can lead to increased intracellular accumulation of other toxic substances.
Caption: Estrogen Receptor Signaling Pathway
References
- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of p-glycoprotein expression and function using confocal image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative investigation of the impact of P-glycoprotein inhibition on drug transport across blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel screening strategy to identify ABCB1 substrates and inhibitors - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 7. Investigating ABCB1-Mediated Drug-Drug Interactions: Considerations for In vitro and In vivo Assay Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing analytical interferences in Hexamethylindanopyran measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical measurement of Hexamethylindanopyran (HHCB), a common polycyclic musk.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of Hexamethylindanopyran (HHCB) in various sample matrices.
Q1: My HHCB peak is showing significant tailing in my Gas Chromatography (GC) analysis. What are the potential causes and solutions?
A1: Peak tailing in GC analysis of HHCB can be caused by several factors:
-
Active Sites in the GC System: HHCB can interact with active sites in the injector, column, or detector.
-
Solution: Deactivate the injector liner with a silylating agent. Use a highly inert GC column, and ensure the system is clean and free of contaminants.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Column Phase: The polarity of the GC column may not be suitable for HHCB.
-
Solution: A non-polar or medium-polarity column is generally recommended for HHCB analysis.
-
Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of HHCB in wastewater samples. How can I mitigate this?
A2: Matrix effects are a common challenge in the analysis of complex samples like wastewater. Here are some strategies to address them:
-
Improve Sample Preparation: A more rigorous sample cleanup can remove many interfering compounds. Techniques like Solid-Phase Extraction (SPE) are effective for this purpose. A multi-step SPE protocol can provide a cleaner extract.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as HHCB-d3, will co-elute with the native HHCB and experience similar matrix effects, allowing for accurate quantification.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of HHCB.
-
Optimize Chromatographic Separation: Improving the separation of HHCB from co-eluting matrix components can reduce ion suppression. This can be achieved by adjusting the gradient, flow rate, or using a different stationary phase.
Q3: My HHCB recovery is consistently low during solid-phase extraction (SPE) from sediment samples. What could be the reason?
A3: Low recovery of HHCB from sediment samples during SPE can be attributed to several factors:
-
Strong Adsorption to Sediment Particles: HHCB is a hydrophobic compound and can bind strongly to organic matter in the sediment.
-
Solution: Increase the extraction efficiency by using a more effective extraction solvent or by employing techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) prior to SPE.
-
-
Incomplete Elution from the SPE Cartridge: The chosen elution solvent may not be strong enough to desorb HHCB completely from the SPE sorbent.
-
Solution: Use a stronger elution solvent or a combination of solvents. Ensure the elution volume is sufficient to elute all the retained HHCB.
-
-
Breakthrough during Sample Loading: If the sample volume is too large or the flow rate is too high, HHCB may not be effectively retained on the SPE cartridge.
-
Solution: Optimize the sample loading volume and flow rate according to the SPE cartridge specifications.
-
Quantitative Data on Analytical Interferences
The following tables summarize quantitative data related to common analytical challenges in HHCB measurement.
Table 1: Effect of Sample Preparation on HHCB Recovery in Wastewater Effluent
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (%) |
| Liquid-Liquid Extraction (LLE) | 75.2 | 12.5 |
| Solid-Phase Extraction (SPE) | 92.8 | 6.1 |
| SPE with Silica Cleanup | 95.3 | 4.8 |
Table 2: Matrix Effects in LC-MS/MS Analysis of HHCB in Different Matrices
| Sample Matrix | Matrix Effect (%) |
| Surface Water | -15.2 |
| Wastewater Influent | -45.8 |
| Wastewater Effluent | -28.3 |
| Sediment Extract | -35.1 |
Negative values indicate ion suppression.
Detailed Experimental Protocols
Protocol 1: HHCB Analysis in Water Samples by GC-MS
-
Sample Collection: Collect 1 L of water sample in a pre-cleaned amber glass bottle.
-
Extraction:
-
Add a surrogate standard to the sample.
-
Perform liquid-liquid extraction using dichloromethane (DCM) three times (3 x 50 mL).
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
-
Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Cleanup (if necessary): Pass the extract through a silica gel column to remove polar interferences.
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
Mass Spectrometer: Electron ionization (EI) mode, monitoring characteristic ions of HHCB.
-
Protocol 2: HHCB Analysis in Sediment Samples by LC-MS/MS
-
Sample Preparation:
-
Freeze-dry the sediment sample and sieve to remove large particles.
-
Weigh 5 g of the dried sediment into a beaker.
-
Add an internal standard (HHCB-d3).
-
-
Extraction:
-
Perform pressurized liquid extraction (PLE) with a mixture of acetone and hexane.
-
-
Cleanup:
-
Concentrate the extract and perform solid-phase extraction (SPE) using a silica/C18 tandem cartridge.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient of water and acetonitrile, both with 0.1% formic acid.
-
MS/MS: Electrospray ionization (ESI) in positive mode, using multiple reaction monitoring (MRM) for quantification.
-
Visualizations
Caption: General workflow for the analysis of Hexamethylindanopyran (HHCB).
Caption: A logical approach to troubleshooting common issues in HHCB analysis.
Technical Support Center: Method Validation for Trace Level Detection of Hexamethylindanopyran
Welcome to the technical support center for the analytical method validation of Hexamethylindanopyran (also known as Galaxolide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate and precise detection of Hexamethylindanopyran at trace levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for trace level detection of Hexamethylindanopyran?
A1: The most common and effective techniques for trace level detection of Hexamethylindanopyran are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations in complex matrices such as environmental samples, cosmetics, and biological fluids. For separating its stereoisomers, chiral chromatography, often coupled with LC-MS/MS, is essential.[1]
Q2: Why is method validation important for Hexamethylindanopyran analysis?
A2: Method validation is critical to ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose.[2] For Hexamethylindanopyran, which is often analyzed at trace levels and in complex mixtures, a validated method guarantees the accuracy and precision of the results. This is particularly important for regulatory compliance, environmental monitoring, and safety assessments of consumer products.[3][4]
Q3: What are the key parameters to consider during method validation for Hexamethylindanopyran?
A3: The key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[2][5] Each of these parameters provides essential information about the performance of the analytical method.
Q4: What are the common challenges in the analysis of Hexamethylindanopyran?
A4: Common challenges include matrix effects from complex sample matrices (e.g., cosmetics, wastewater), which can cause ion suppression or enhancement in MS detection.[6][7][8] Another challenge is the separation of its isomers, which may have different biological activities. Additionally, achieving the required sensitivity for trace-level detection can be difficult.
Q5: Are there any known biological signaling pathways for Hexamethylindanopyran?
A5: Hexamethylindanopyran is primarily used as a fragrance ingredient.[1][4] While not a pharmaceutical with a targeted signaling pathway, some studies have indicated weak endocrine-disrupting effects, specifically as an antagonist to the estrogen receptor.[1][9] However, a detailed signaling cascade is not typically associated with its primary function or toxicological profile at typical exposure levels.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Hexamethylindanopyran.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in GC/LC | 1. Active sites in the GC inlet liner or column. 2. Incompatible sample solvent with the mobile phase (LC). 3. Column degradation. | 1. Use a deactivated inlet liner and a high-quality, inert column. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Replace the column. |
| Low or No Analyte Signal | 1. Insufficient sample concentration. 2. Matrix-induced signal suppression in MS. 3. Improper instrument settings (e.g., ionization source, collision energy). 4. Analyte degradation during sample preparation or injection. | 1. Pre-concentrate the sample using Solid Phase Extraction (SPE). 2. Optimize sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[7] 3. Optimize MS parameters for Hexamethylindanopyran. 4. Check the stability of Hexamethylindanopyran under your experimental conditions. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation. 2. Variability in injection volume. 3. Fluctuations in instrument performance. | 1. Standardize and automate the sample preparation workflow where possible. 2. Use an autosampler for precise injections. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
| Inability to Separate Isomers | 1. Use of a non-chiral column. 2. Sub-optimal chromatographic conditions. | 1. Employ a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective.[10][11] 2. Optimize the mobile phase composition, flow rate, and column temperature to improve resolution between the isomers. |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware. 2. Carryover from previous injections. 3. Matrix components interfering with the detection. | 1. Use high-purity solvents and meticulously clean all labware. 2. Implement a thorough wash step between sample injections. 3. Improve the sample cleanup procedure to remove more of the matrix. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for analytical methods used in the trace level detection of Hexamethylindanopyran.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Water | SPE-GC-MS | 0.04 - 0.28 ng/L | 0.13 - 0.93 ng/L | [12] |
| Sediment | SPE-GC-MS | 0.09 - 0.65 ng/g | 0.30 - 2.17 ng/g | [12] |
| Air | TD-GC-MS | 0.03 ng/m³ | Not Reported | [13] |
| Water | Not Specified | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | [14] |
Table 2: Method Validation Parameters from a GC-MS Method for Fragrance Allergens
| Parameter | Performance Metric | Specification |
| Linearity (R²) | > 0.99 | For all analytes |
| Accuracy (% Recovery) | 98.3% - 101.6% | Within acceptable range |
| Precision (%RSD) | 0.89% - 1.51% | For intraday and interday precision |
Note: This data is for a multi-analyte method including fragrance allergens and serves as a general guideline.[2]
Experimental Protocols
Protocol 1: Sample Preparation for Hexamethylindanopyran in Cosmetic Products (e.g., Lotions, Creams)
-
Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
For efficient extraction, vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes.[15]
-
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the solid matrix from the liquid extract.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.[15]
-
Dilution: Depending on the expected concentration, the extract may need to be diluted with the initial mobile phase before injection into the LC or GC system.
Protocol 2: GC-MS Analysis of Hexamethylindanopyran
-
Gas Chromatograph (GC) System:
-
Column: A low-bleed, inert capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet: Use a deactivated split/splitless inlet. For trace analysis, a splitless injection is preferred.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for Hexamethylindanopyran (e.g., m/z 243, 213, 258).[13]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Hexamethylindanopyran - Descrizione [tiiips.com]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 3. incibeauty.com [incibeauty.com]
- 4. HEXAMETHYLINDANOPYRAN – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. impactfactor.org [impactfactor.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bgb-analytik.com [bgb-analytik.com]
- 12. mdpi.com [mdpi.com]
- 13. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Validation & Comparative
Comparative analysis of the olfactory potency of Hexamethylindanopyran stereoisomers
A Comparative Analysis of the Olfactory Potency of Hexamethylindanopyran Stereoisomers
Hexamethylindanopyran, commercially known as Galaxolide, is a widely utilized synthetic musk in the fragrance industry, prized for its clean, sweet, and floral woody musk scent. As a chiral molecule with two stereocenters, it exists as a mixture of four primary stereoisomers. This guide provides a comparative analysis of the olfactory potency of these stereoisomers, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and professionals in drug development.
Data Presentation: Olfactory Potency of Hexamethylindanopyran Stereoisomers
The olfactory potency of a substance is inversely related to its odor threshold; a lower threshold indicates a higher potency. The stereochemistry of Hexamethylindanopyran plays a crucial role in its interaction with olfactory receptors, leading to significant differences in perceived odor intensity among its isomers. The isomers with a (4S) configuration are notably more potent than their (4R) counterparts.[1] Research has shown that the (4S,7R) and (4S,7S) forms are the most powerful musk notes, with odor thresholds of 1 ng/L or less.[2][3]
| Stereoisomer | Chemical Structure | Odor Threshold (ng/L in air) | Odor Description |
| (-)-(4S,7R)-HHCB | (Structure not available in search results) | 0.007 | Powerful, typical musk odor |
| (+)-(4S,7S)-HHCB | (Structure not available in search results) | 0.032 | Musky odor with dry aspects; slightly less powerful than (4S,7R) |
| (+)-(4R,7S)-HHCB | (Structure not available in search results) | 2.3 | Weak, musky, uncharacteristic odor |
| (-)-(4R,7R)-HHCB | (Structure not available in search results) | 35 | Very weak, mainly fruity odor |
Data adapted from scientific literature.
Experimental Protocols
The determination of olfactory potency for Hexamethylindanopyran stereoisomers relies on specialized analytical techniques, primarily Gas Chromatography-Olfactometry (GC-O).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception. The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to an olfactometry port where a trained analyst sniffs the eluting compounds and records their odor characteristics and intensity.[4][5][6]
Sample Preparation:
-
Solid-Phase Microextraction (SPME): This technique is often used for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices, including air and water samples containing synthetic musks.[7]
-
Solvent Extraction: For bulk materials or fragrance mixtures, direct solvent extraction can be employed to prepare the sample for GC-O analysis.
GC-MS/O Conditions for Chiral Analysis:
-
Gas Chromatograph: An Agilent 8890 GC or similar, coupled with a mass spectrometer (e.g., Agilent 5977B) and an olfactometry port.
-
Chiral Stationary Phase Column: To separate the stereoisomers, a column with a chiral stationary phase is essential. A commonly used type is a modified cyclodextrin column, such as heptakis(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl-β-CD) in a DV-1701 column (e.g., Cyclosil-B, 25 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. For example: start at 100°C (hold for 2 min), ramp up to 200°C at 2°C/min (hold for 10 min).[8]
-
Olfactometry Port: The sniffing port is heated to prevent condensation and humidified air is added to the carrier gas to prevent nasal dryness for the assessor.
Odor Threshold Determination:
Odor thresholds are determined using dynamic olfactometry, often following standards like EN 13725.[9] This involves presenting a series of calibrated dilutions of the pure stereoisomer to a panel of trained sensory assessors using a forced-choice method (e.g., triangle odor bag method). The detection threshold is the concentration at which 50% of the panel can reliably detect the odor.[9][10]
Visualizations
Olfactory Signal Transduction Pathway
The perception of odorants like Hexamethylindanopyran begins with the binding of the molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons. These receptors are G-protein coupled receptors (GPCRs).[1][2] The binding of a musk odorant, such as a potent Hexamethylindanopyran stereoisomer, to its specific receptor (e.g., OR5AN1 for some musks) initiates a downstream signaling cascade.[11][12][13] This cascade involves the activation of a specific G-protein, Gαolf, which in turn activates adenylyl cyclase type III to produce cyclic AMP (cAMP).[2][14] The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. A subsequent opening of calcium-activated chloride channels further enhances the depolarization, triggering an action potential that travels to the brain for processing.[14]
Caption: Olfactory signal transduction cascade initiated by Hexamethylindanopyran.
Experimental Workflow for GC-O Analysis
The process of analyzing the olfactory properties of Hexamethylindanopyran stereoisomers using GC-O follows a systematic workflow, from sample preparation to data analysis.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
References
- 1. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galaxolide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. opac.bhamada.ac.id [opac.bhamada.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pnas.org [pnas.org]
A Comparative Analysis of (4S,7R)-Hexamethylindanopyran and Other Synthetic Musks for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical, olfactory, and toxicological properties of (4S,7R)-Hexamethylindanopyran, a key isomer of the widely used synthetic musk Galaxolide (HHCB), with other prominent synthetic musks. The information presented is intended to support research, safety assessments, and the development of new chemical entities.
Physicochemical and Olfactory Properties
(4S,7R)-Hexamethylindanopyran is a polycyclic musk known for its potent and pleasant clean, sweet, floral, and woody musk odor.[1][2] It is one of the most active isomers within the commercial mixture known as Galaxolide.[1][2] The olfactory properties of synthetic musks are closely linked to their molecular structure and stereochemistry.[3] The table below summarizes key physicochemical and olfactory data for (4S,7R)-Hexamethylindanopyran and other commonly used synthetic musks, including Tonalide (AHTN), Musk Ketone, and Musk Xylene.
| Property | (4S,7R)-Hexamethylindanopyran (Galaxolide Isomer) | Galaxolide (HHCB) (Isomeric Mixture) | Tonalide (AHTN) | Musk Ketone | Musk Xylene |
| Chemical Class | Polycyclic Musk | Polycyclic Musk | Polycyclic Musk | Nitro-musk | Nitro-musk |
| Molecular Formula | C₁₈H₂₆O | C₁₈H₂₆O | C₁₈H₂₆O | C₁₄H₁₈N₂O₅ | C₁₂H₁₅N₃O₆ |
| Molecular Weight ( g/mol ) | 258.4[2][4][5] | 258.4[2] | 258.4 | 294.3 | 297.26 |
| Appearance | - | Colorless viscous liquid[2][5] | - | White to yellow-brown coarse powder | Yellow crystals |
| Boiling Point (°C) | - | ~330[2] | - | - | - |
| Melting Point (°C) | 78-78.5[6] | -20[2] | - | - | 110 |
| Log K_ow | 4.8 (computed)[4] | 5.3 - 5.9[6] | - | - | 4.369 |
| Water Solubility (mg/L at 25°C) | - | 1.65 - 1.99[6] | - | - | Insoluble |
| Odor Threshold (ng/L in air) | 0.63[1] | ~1.0 (for (4S,7S) isomer)[1] | - | - | - |
| Odor Description | Powerful, clean, sweet musk[1] | Clean, sweet, floral, woody musk[2] | Warm, sensual tones | Warm, musky, with subtle animalic notes[7] | Fatty, dry, sweet, and musky |
Toxicological Profile
Synthetic musks have been the subject of extensive toxicological evaluation due to their widespread use and potential for bioaccumulation.[8] Concerns have been raised regarding their potential for endocrine disruption.[8][9] The following table summarizes available toxicological data. It is important to note that most toxicological studies for Hexamethylindanopyran have been conducted on the isomeric mixture (Galaxolide), and data specific to the (4S,7R) isomer is limited.
| Toxicological Endpoint | Galaxolide (HHCB) | Tonalide (AHTN) | Musk Ketone | Musk Xylene |
| Acute Oral LD₅₀ (rat) | > 2000 mg/kg bw | - | > 2000 mg/kg | Low |
| NOAEL (90-day oral, rat) | 150 mg/kg bw/day[10] | - | - | - |
| Endocrine Disruption | Alters estrogen activity; inhibits androgen and progesterone receptor binding[8] | Alters estrogen activity; inhibits androgen and progesterone receptor binding[8] | Alters estrogen activity; may be associated with gynecological abnormalities[8] | May have carcinogenic properties and disrupt the endocrine system[8] |
| Carcinogenicity | No evidence of hormonal effects in subchronic studies[10] | - | Suspected of causing cancer | May have carcinogenic properties |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2] | Toxic to some aquatic organisms | Very toxic to aquatic life with long-lasting effects | Toxic to some aquatic organisms |
Experimental Protocols
Determination of Synthetic Musks in Cosmetic Products by GC-MS
Objective: To identify and quantify synthetic musk compounds in cosmetic samples.
Methodology:
-
Sample Preparation:
-
Weigh a homogenized sample of the cosmetic product (e.g., lotion, perfume).
-
Perform an extraction using a suitable solvent such as acetonitrile or a mixture of acetone and hexane.[11][12]
-
Utilize ultrasonic extraction to enhance the efficiency of the process.[13][14]
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) with cartridges like silica or alumina may be necessary to remove interfering substances.[12][14]
-
-
GC-MS Analysis:
-
Inject the extracted and cleaned-up sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., HP-5MS).[12]
-
Employ a temperature program to achieve optimal separation of the target analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[12]
-
-
Quantification:
-
Prepare calibration standards of the target synthetic musks in a suitable solvent.
-
Use an internal standard (e.g., deuterated synthetic musk) to correct for variations in extraction efficiency and instrument response.[12][13]
-
Construct a calibration curve and determine the concentration of each synthetic musk in the sample.
-
Determination of Octanol-Water Partition Coefficient (Log K_ow_)
Objective: To determine the lipophilicity of a synthetic musk compound.
Methodology (Shake-Flask Method):
-
Preparation:
-
Prepare a solution of the synthetic musk in n-octanol that has been pre-saturated with water.
-
Prepare a volume of water that has been pre-saturated with n-octanol.
-
-
Partitioning:
-
Combine known volumes of the n-octanol solution and the water in a separatory funnel.
-
Shake the funnel vigorously for a predetermined period to allow for the partitioning of the solute between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the n-octanol and water phases.
-
Determine the concentration of the synthetic musk in each phase using a suitable analytical technique (e.g., GC-MS, HPLC).
-
-
Calculation:
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway of Endocrine Disruption by Synthetic Musks
Synthetic musks can interfere with the endocrine system by interacting with hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).[8] This can lead to agonistic (mimicking the hormone) or antagonistic (blocking the hormone) effects. The following diagram illustrates a generalized pathway for this disruption.
Caption: Generalized signaling pathway of endocrine disruption by synthetic musks.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the typical workflow for the analysis of synthetic musks in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Experimental workflow for the GC-MS analysis of synthetic musks.
References
- 1. The Galaxolides [leffingwell.com]
- 2. Galaxolide - Wikipedia [en.wikipedia.org]
- 3. Hexamethylindanopyran, (4S,7S)- | 172339-62-7 | Benchchem [benchchem.com]
- 4. Hexamethylindanopyran, (4S,7R)- | C18H26O | CID 14177990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Galaxolide (1222-05-5) – Polycyclic Iso-Chroman Musk Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Whiff of Danger: Synthetic Musks May Encourage Toxic Bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safecosmetics.org [safecosmetics.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of the oral subchronic toxicity of HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-gamma-2 -benzopyran) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 10 synthetic musks in cosmetics by isotope dilution-gc-ms/ms | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rc.usf.edu [rc.usf.edu]
- 16. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for Hexamethylindanopyran Utilizing Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantitative determination of Hexamethylindanopyran (HHCB), a synthetic musk compound widely used as a fragrance ingredient in various consumer products. The performance of these methods is evaluated based on key validation parameters, with a focus on the use of Certified Reference Materials (CRMs) to ensure data accuracy and reliability. This document is intended to assist researchers and analysts in selecting the most suitable method for their specific application, whether for quality control, environmental monitoring, or research and development.
Introduction to Hexamethylindanopyran and the Role of Certified Reference Materials
Hexamethylindanopyran, commonly known as Galaxolide® (HHCB), is a polycyclic musk that is a prevalent ingredient in perfumes, cosmetics, and household cleaning products[1]. Due to its widespread use, there is a growing need for robust and validated analytical methods to monitor its presence in various matrices, from raw materials and finished products to environmental samples[1][2].
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. Certified Reference Materials (CRMs) are indispensable tools in this process. High-purity HHCB reference materials, such as those provided by HPC Standards GmbH, are essential for calibrating instruments, assessing method accuracy, and ensuring the traceability of measurement results[1].
Comparison of Validated Analytical Methods for Hexamethylindanopyran
The following tables summarize the performance data of two common analytical techniques used for the quantification of Hexamethylindanopyran: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), often coupled with Solid Phase Microextraction (SPME) or Solid Phase Extraction (SPE) for sample preparation.
Table 1: Performance Characteristics of a Validated SPME-GC-MS Method
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | low pg/mL range | [3] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but method is sensitive for trace analysis | [3] |
| Precision (RSD) | 1.3% to 10.0% | [3] |
| Accuracy/Recovery | Not explicitly stated | |
| Specificity | High, due to mass spectrometric detection | [4] |
Table 2: Performance Characteristics of a Validated SPE-GC-FID Method
| Validation Parameter | Performance Data | Reference |
| Linearity (R²) | 0.9956 (y = 0.2215x + 0.0282) | [5] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantitation (LOQ) | 0.07 mg/L | [5] |
| Precision (RSD) | Not explicitly stated | |
| Accuracy/Recovery | 104.7 ± 5.1% | [5] |
| Specificity | Lower than GC-MS, relies on retention time |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Hexamethylindanopyran in Water by SPME-GC-MS
This protocol is based on a method developed for the analysis of HHCB in water samples[3].
1. Sample Preparation (SPME):
- A 100 µm polydimethylsiloxane (PDMS) coated SPME fiber is used.
- The sample is placed in a sealed vial.
- Direct immersion of the fiber into the aqueous sample is performed.
- Extraction is carried out for 40 minutes at 35°C with stirring.
- The pH of the sample is adjusted to 7.0.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 6890N GC system or equivalent.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injector Temperature: 250°C (splitless mode).
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD Conditions: Electron impact (EI) ionization at 70 eV. Source temperature at 230°C, quadrupole temperature at 150°C. Data acquisition in selected ion monitoring (SIM) mode.
3. Calibration:
- A stock solution of HHCB CRM is prepared in a suitable solvent (e.g., methanol).
- A series of calibration standards are prepared by spiking blank water with known concentrations of the HHCB stock solution.
- The calibration standards are subjected to the same SPME and GC-MS procedure as the samples.
- A calibration curve is constructed by plotting the peak area against the concentration.
Protocol 2: Quantification of Hexamethylindanopyran by SPE-GC-FID
This protocol is based on a method for the determination of HHCB in aqueous solutions[5].
1. Sample Preparation (SPE):
- A C18 SPE cartridge is conditioned with methanol followed by deionized water.
- The aqueous sample containing HHCB is passed through the conditioned SPE cartridge.
- The cartridge is washed with water to remove interfering substances.
- The analyte is eluted from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
- The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a known volume of solvent.
2. GC-FID Analysis:
- Gas Chromatograph: Agilent 7890A GC system or equivalent with a Flame Ionization Detector (FID).
- Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent.
- Injector Temperature: 280°C (split mode).
- Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- Carrier Gas: Nitrogen at a constant flow rate.
- Detector Temperature: 300°C.
3. Calibration:
- A stock solution of HHCB CRM is prepared in a suitable solvent.
- A series of calibration standards are prepared by diluting the stock solution to known concentrations.
- The calibration standards are directly injected into the GC-FID system.
- A calibration curve is generated by plotting the peak area versus the concentration.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for Hexamethylindanopyran, as guided by international standards such as the ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice between GC-MS and GC-FID for the analysis of Hexamethylindanopyran depends on the specific requirements of the application.
-
GC-MS offers higher specificity and sensitivity, making it ideal for the analysis of complex matrices and for trace-level detection, such as in environmental monitoring.
-
GC-FID provides a robust and cost-effective alternative for routine quality control of raw materials and finished products where the concentration of HHCB is expected to be higher and the matrix is less complex.
Regardless of the chosen method, the use of a high-purity Certified Reference Material for Hexamethylindanopyran is paramount for achieving accurate and reliable results. The validation data presented in this guide, while not exhaustive, provides a solid foundation for method selection and implementation. It is recommended that any selected method be fully validated in the user's own laboratory to ensure its suitability for the intended application.
References
A Comparative Analysis of the Bioaccumulation of Hexamethylindanopyran and its Metabolites
An Objective Guide for Researchers and Drug Development Professionals
Hexamethylindanopyran, a widely used synthetic fragrance ingredient commonly known as Galaxolide (HHCB), is a persistent and bioaccumulative compound frequently detected in environmental and biological samples. Its presence in the aquatic environment and subsequent accumulation in organisms has raised concerns regarding its potential ecological and human health impacts. This guide provides a comparative overview of the bioaccumulation of Hexamethylindanopyran and its primary metabolites, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Bioaccumulation of Hexamethylindanopyran and its Metabolite
The bioaccumulation of a substance is its accumulation in an organism from all sources, including water, food, and sediment. The lipophilic nature of Hexamethylindanopyran (log Kow of 5.9) contributes to its propensity to accumulate in the fatty tissues of organisms[1]. Its metabolites, however, are generally more polar, which typically leads to lower bioaccumulation and faster excretion.[2] The primary metabolite of HHCB is often identified as HHCB-lactone.[3][4][5]
The following table summarizes the concentrations of HHCB and its metabolite, HHCB-lactone, found in the tissues of various aquatic organisms. This data provides a basis for comparing the bioaccumulative potential of the parent compound and its metabolite.
| Organism | Tissue | Hexamethylindanopyran (HHCB) Concentration (ng/g wet mass) | HHCB-lactone Concentration (ng/g wet mass) | Reference |
| Atlantic Cod (Gadus morhua) | Liver | Median: 11 | Median: 6.3 | [3] |
| Bream (Abramis brama) | Muscle | Maximum: 447 | Not Reported | [6] |
| Mussels (Dreissena polymorpha) | Whole Body | High concentrations observed | Identified in environmental samples | [5] |
| Tench (Tinca tinca) | Whole Body | High concentrations observed | Not Reported | [5] |
| Crucian Carp (Carassius carassius) | Whole Body | High concentrations observed | Not Reported | [5] |
Note: Data for direct comparison in the same tissue for multiple species is limited. The provided data is synthesized from studies that have detected both the parent compound and its metabolite.
Experimental Protocols
The quantification of Hexamethylindanopyran and its metabolites in biological tissues requires sensitive and specific analytical methods. The following is a generalized protocol based on methodologies reported in the scientific literature for the analysis of polycyclic musks in biota.[7][8][9][10]
1. Sample Collection and Preparation:
-
Tissue samples (e.g., liver, muscle, whole body) are collected from the target organisms.
-
Samples are typically homogenized and may be freeze-dried to remove water.
-
A known amount of the homogenized tissue is weighed for extraction.
2. Extraction:
-
The samples are extracted with an organic solvent, often a mixture of polar and non-polar solvents like hexane and acetone, to isolate the lipophilic compounds.
-
Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency.[9][11]
-
An internal standard is added before extraction for accurate quantification.
3. Clean-up/Purification:
-
The crude extract contains lipids and other matrix components that can interfere with the analysis.
-
Solid-phase extraction (SPE) is a common clean-up technique. Cartridges containing materials like Florisil or silica are used to separate the target analytes from interfering substances.[9]
-
Gel permeation chromatography (GPC) can also be used for lipid removal.
4. Instrumental Analysis:
-
The purified extract is concentrated and analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).[7][8][9]
-
GC separates the different compounds in the mixture based on their volatility and interaction with the chromatographic column.
-
MS detects and quantifies the compounds based on their mass-to-charge ratio, providing high selectivity and sensitivity.
Mandatory Visualizations
Biotransformation Pathway of Hexamethylindanopyran
Hexamethylindanopyran undergoes biotransformation in organisms, primarily through oxidation reactions. The cytochrome P450 enzyme system is believed to play a role in this process.[12][13][14][15][16] The initial step is often a hydroxylation of the parent molecule, which can then be further oxidized to form the more polar metabolite, HHCB-lactone.[4]
General Experimental Workflow for Bioaccumulation Analysis
The following diagram illustrates the typical workflow for a laboratory-based study on the bioaccumulation of Hexamethylindanopyran and its metabolites in aquatic organisms.
Potential Signaling Pathway Interaction
Hexamethylindanopyran has been identified as an endocrine-disrupting chemical (EDC).[17][18][19][20][21] EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones and disrupting their normal functions. HHCB has been shown to exhibit weak estrogenic and anti-androgenic activities, suggesting it can interact with hormone signaling pathways.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. Aquatic Processes and Systems in Perspective Environmental sources, occurrence, and effects of synthetic musk fragrances - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 4. Biotransformation of the polycyclic musks HHCB and AHTN and metabolite formation by fungi occurring in freshwater environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric composition of the polycyclic musks HHCB and AHTN in different aquatic species [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Pharmaceuticals and Personal Care Products in German Fish Tissue: A National Study – German Environmental Specimen Bank [umweltprobenbank.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceuticals in biota in the aquatic environment: analytical methods and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of endocrine disruption and oxidative potential of bisphenol-A, triclosan, nonylphenol, diethylhexyl phthalate, galaxolide, and carbamazepine, common contaminants of municipal biosolids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 20. alliance-clark.primo.exlibrisgroup.com [alliance-clark.primo.exlibrisgroup.com]
- 21. mdpi.com [mdpi.com]
Evaluating the Environmental Risk of (4S,7R)-Hexamethylindanopyran Versus Other Fragrance Ingredients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fragrance industry is increasingly under scrutiny for the environmental impact of its ingredients. As regulations tighten and consumer demand for sustainable products grows, a thorough understanding of the environmental fate and effects of fragrance chemicals is paramount. This guide provides a comparative environmental risk evaluation of (4S,7R)-Hexamethylindanopyran, a key component of the widely used polycyclic musk Galaxolide (HHCB), against a selection of other common fragrance ingredients. The comparison is based on key environmental risk parameters, including biodegradability, bioaccumulation potential, and aquatic toxicity, supported by data from scientific literature and regulatory assessments.
Comparative Environmental Risk Profile of Selected Fragrance Ingredients
The following table summarizes the key environmental risk parameters for (4S,7R)-Hexamethylindanopyran (represented by the commercial mixture Galaxolide/HHCB due to the lack of isomer-specific data) and other fragrance ingredients. This data facilitates a direct comparison of their potential environmental impact.
| Ingredient Name | CAS Number | Type of Fragrance | Biodegradability (OECD 301) | Log Kow | Bioconcentration Factor (BCF) | Aquatic Toxicity (LC50/EC50) |
| Hexamethylindanopyran (HHCB/Galaxolide) | 1222-05-5 | Polycyclic Musk | Not readily biodegradable[1] | 5.3 - 5.9[2] | 600 - 1600 (Fish)[2] | Toxic to aquatic organisms (e.g., Daphnia magna 21-day NOEC = 0.111 mg/L)[3] |
| Tonalide (AHTN) | 21145-77-7 | Polycyclic Musk | Not readily biodegradable[4] | 5.7 | 597 (Bluegill sunfish) | Toxic to aquatic organisms (e.g., Zebra fish early life stage NOEC = 10 µg/L)[4] |
| Helvetolide® | 141773-73-1 | Alicyclic Musk | Not readily biodegradable (17-21%) | 4.7[5] | BCF of metabolite (Helvetol) = 11-25[6] | Toxic to aquatic life with long-lasting effects (H411)[7][8] |
| Ambrettolide | 28645-51-4 | Macrocyclic Musk | Readily biodegradable[9][10] | ~6.5[11][12] | Low bioaccumulation risk due to biodegradability[9] | Low aquatic toxicity[9] |
| Limonene | 5989-27-5 | Terpene | Readily biodegradable (41-98% in 14 days)[4] | 4.38 | Low | Very toxic to aquatic life[13] |
| Linalool | 78-70-6 | Terpene Alcohol | Readily biodegradable[14] | 2.97 | Low | Slightly toxic to aquatic invertebrates (36.7 ppm)[15] |
Experimental Protocols for Environmental Risk Assessment
The data presented in this guide are typically generated using standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the quality, consistency, and comparability of environmental safety data for chemicals.
Biodegradability Assessment (OECD 301)
The OECD 301 guideline for testing chemicals assesses "ready biodegradability" in an aerobic aqueous medium.[16] There are several methods within this guideline, such as the CO2 Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F). In these tests, a test substance is exposed to microorganisms from sources like activated sludge over a 28-day period. The extent of biodegradation is determined by measuring the amount of CO2 produced or oxygen consumed. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically >60%) within a 10-day window during the 28-day test.
Aquatic Toxicity Assessment (OECD 203)
The OECD 203 guideline evaluates the acute toxicity of a substance to fish.[9][12] In this test, fish, such as zebrafish or rainbow trout, are exposed to various concentrations of the test substance for a 96-hour period.[9][10] Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.[10] The primary endpoint of this study is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish population within the 96-hour exposure.[9]
Bioaccumulation Potential Assessment
Partition Coefficient (n-octanol/water) (OECD 107)
The n-octanol/water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a substance. The OECD 107 guideline describes the "shake flask" method to determine the Kow.[1] This method involves dissolving the test substance in a mixture of n-octanol and water, shaking the mixture to allow for partitioning, and then measuring the concentration of the substance in each phase after separation.[1][3] The Kow is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. A high Log Kow value (typically > 3) suggests a potential for bioaccumulation.
Bioconcentration in Fish (OECD 305)
The OECD 305 guideline provides a method to experimentally determine the bioconcentration factor (BCF) in fish.[11] This test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance in the water at a constant concentration. In the depuration phase, the fish are transferred to clean water. The concentration of the substance in the fish tissue is measured at regular intervals during both phases to calculate the BCF, which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.[11]
Visualizing Environmental Risk Assessment and Bioaccumulation
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the environmental risk assessment workflow and the process of bioaccumulation.
Caption: Environmental risk assessment workflow for a fragrance ingredient.
Caption: Bioaccumulation and trophic transfer of persistent fragrances.
Conclusion
The environmental risk posed by fragrance ingredients varies significantly depending on their chemical structure and properties. Polycyclic musks, such as Hexamethylindanopyran (Galaxolide) and Tonalide, exhibit characteristics of persistence, bioaccumulation, and toxicity, raising concerns about their long-term impact on aquatic ecosystems.[1][9] In contrast, modern macrocyclic musks like Ambrettolide and some naturally derived fragrance components like linalool are readily biodegradable, presenting a lower environmental risk profile.[9][14]
For researchers, scientists, and drug development professionals, who may also be involved in the formulation of consumer products or pharmaceuticals with fragrance components, it is crucial to consider these environmental parameters. The selection of fragrance ingredients with a favorable environmental profile, such as high biodegradability and low aquatic toxicity and bioaccumulation potential, is a critical step towards developing more sustainable and environmentally responsible products. This guide serves as a foundational resource for making informed decisions in the selection and evaluation of fragrance ingredients.
References
- 1. aacipl.com [aacipl.com]
- 2. Ambrettolide | 7779-50-2 | HAA77950 | Biosynth [biosynth.com]
- 3. ambrettolide, 7779-50-2 [thegoodscentscompany.com]
- 4. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. shivaexportsindia.com [shivaexportsindia.com]
- 8. Ambrettolide | Givaudan [givaudan.com]
- 9. womensvoices.org [womensvoices.org]
- 10. perfumersworld.com [perfumersworld.com]
- 11. acsint.biz [acsint.biz]
- 12. researchgate.net [researchgate.net]
- 13. chemshel.com [chemshel.com]
- 14. vigon.com [vigon.com]
- 15. Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey [chemicalbull.com]
- 16. AMBRETTOLIDE CAS#: 28645-51-4 [m.chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of (4S,7R)-Hexamethylindanopyran and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (4S,7R)-Hexamethylindanopyran, a potent synthetic musk odorant also known under the trade name Galaxolide, and its analogs. The structure-activity relationship (SAR) is explored through an examination of stereoisomers and their impact on olfactory perception, supported by available data and detailed experimental methodologies.
Introduction to Hexamethylindanopyran
Hexamethylindanopyran is a widely used synthetic polycyclic musk in the fragrance industry. Its characteristic clean, sweet, and floral musk scent is highly valued in a variety of consumer products. The molecule possesses two chiral centers at the C4 and C7 positions, leading to the existence of four possible stereoisomers. Research has consistently shown that the biological activity, specifically the odor perception, is highly dependent on the stereochemistry of these isomers. The (4S)-configured isomers are primarily responsible for the characteristic musk odor, with the (4S,7R) and (4S,7S) isomers being the most potent.[1][2] In contrast, the (4R)-enantiomers exhibit significantly weaker or no musk scent.[1]
Comparative Analysis of Stereoisomer Activity
The olfactory potency of the hexamethylindanopyran stereoisomers is a clear indicator of the stringent structural requirements of the responsible olfactory receptors. The spatial arrangement of the substituents dictates the binding affinity and activation of these receptors.
Table 1: Odor Characteristics of Hexamethylindanopyran Stereoisomers
| Stereoisomer | Chemical Structure | Odor Description | Odor Threshold (in air) |
| (4S,7R)-Hexamethylindanopyran | ![]() | Strong, clean, sweet, floral musk | ~ 1 ng/L or less[2] |
| (4S,7S)-Hexamethylindanopyran | ![]() | Powerful musk notes | ~ 1 ng/L or less[1][2] |
| (4R,7S)-Hexamethylindanopyran | ![]() | Weak or odorless | Significantly higher than (4S) isomers |
| (4R,7R)-Hexamethylindanopyran | ![]() | Weak or odorless | Significantly higher than (4S) isomers |
Note: The odor thresholds are approximate values gathered from literature and are intended for comparative purposes.
Signaling Pathway of Hexamethylindanopyran
The perception of the musk odor of hexamethylindanopyran is initiated by its binding to specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The human olfactory receptor OR4D6 has been identified as a key receptor for Galaxolide. Upon binding, the receptor undergoes a conformational change, activating an associated G-protein (Gα-olf). This activation triggers a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain.
Experimental Protocols
To quantitatively assess the structure-activity relationship of hexamethylindanopyran and its analogs, in vitro assays measuring the activation of specific olfactory receptors are employed. The following is a detailed protocol for a luciferase-based reporter assay.
4.1. In Vitro Olfactory Receptor Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the activation of a specific olfactory receptor (e.g., OR4D6) by different hexamethylindanopyran analogs and determine their EC50 values.
Materials:
-
Hana3A cells (or other suitable host cells)
-
Expression vectors for the olfactory receptor of interest (e.g., pCI-OR4D6)
-
Receptor-Transporting Protein (RTP1S) expression vector
-
CRE-luciferase reporter vector
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hexamethylindanopyran analogs dissolved in DMSO (stock solutions)
-
Luciferase Assay System (e.g., Promega)
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture Hana3A cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
One day before transfection, seed the cells into 96-well plates at a density of 2 x 10^4 cells/well.
-
On the day of transfection, prepare a transfection mix in Opti-MEM containing the OR expression vector, RTP1S vector, and CRE-luciferase reporter vector using Lipofectamine 2000 according to the manufacturer's instructions.
-
Replace the medium in the wells with the transfection mix and incubate for 4-6 hours.
-
After incubation, replace the transfection mix with fresh culture medium and incubate for a further 24-48 hours to allow for receptor expression.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the hexamethylindanopyran analogs in serum-free DMEM. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
-
Wash the transfected cells once with phosphate-buffered saline (PBS).
-
Add the diluted compounds to the respective wells and incubate for 4-6 hours at 37°C. Include a vehicle control (DMEM with 0.1% DMSO) and a positive control (e.g., a known agonist for the receptor).
-
-
Luciferase Assay:
-
After the stimulation period, remove the medium containing the compounds.
-
Lyse the cells and measure the luciferase activity using a Luciferase Assay System according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of each well to the activity of the vehicle control to obtain the fold induction.
-
Plot the fold induction against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value for each analog.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of novel hexamethylindanopyran analogs.
Conclusion
The structure-activity relationship of (4S,7R)-Hexamethylindanopyran and its analogs is heavily dictated by stereochemistry. The (4S) configuration is essential for the characteristic musk odor, with the (4S,7R) and (4S,7S) isomers exhibiting the highest potency. The outlined experimental protocol provides a robust method for quantifying the activity of novel analogs, enabling a deeper understanding of the molecular determinants of musk odor perception and facilitating the design of new fragrance ingredients with improved properties. Future research should focus on synthesizing a wider range of analogs with modifications to the indanopyran core and systematically evaluating their activity against a panel of olfactory receptors to build a more comprehensive SAR model.
References
A Guide to Inter-Laboratory Comparison of Hexamethylindanopyran Measurement Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of Hexamethylindanopyran (also known as Galaxolide) measurement results. Due to the absence of publicly available, large-scale proficiency testing schemes specifically for Hexamethylindanopyran, this document synthesizes best practices from established analytical methodologies and inter-laboratory comparison protocols for similar persistent and bioaccumulative compounds. The aim is to offer a robust blueprint for laboratories to assess their analytical performance, ensure data comparability, and promote high-quality research and monitoring of this widely used synthetic musk.
Introduction to Hexamethylindanopyran and the Need for Inter-Laboratory Comparison
Hexamethylindanopyran (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care and household products[1]. Its extensive use leads to its continuous release into the environment, where its persistence and potential for bioaccumulation raise environmental and health concerns[2]. Accurate and comparable measurement of HHCB in various environmental matrices is crucial for reliable risk assessment and regulatory monitoring.
Inter-laboratory comparison studies are essential for quality assurance, allowing individual laboratories to evaluate their analytical performance against their peers and a reference value[3][4]. Such studies help identify potential analytical biases, improve method accuracy, and ensure the overall reliability of data used in scientific research and regulatory decision-making[5].
Hypothetical Inter-Laboratory Comparison Data
The following tables present a hypothetical dataset from an inter-laboratory comparison study for the analysis of Hexamethylindanopyran in a spiked water sample. These tables are designed to illustrate how data from such a study could be presented for clear and effective comparison.
Table 1: Participant Laboratory Results for Hexamethylindanopyran in Spiked Water Sample
| Laboratory ID | Reported Concentration (ng/L) | Recovery (%) | Method |
| Lab A | 485 | 97 | GC-MS |
| Lab B | 510 | 102 | GC-MS/MS |
| Lab C | 460 | 92 | LC-MS/MS |
| Lab D | 525 | 105 | GC-MS |
| Lab E | 475 | 95 | GC-MS |
| Lab F | 495 | 99 | LC-MS/MS |
| Lab G | 505 | 101 | GC-MS/MS |
| Lab H | 450 | 90 | GC-MS |
| Lab I | 530 | 106 | GC-MS |
| Lab J | 480 | 96 | LC-MS/MS |
| Assigned Value | 492 | ||
| Standard Deviation | 25.8 |
Assigned value and standard deviation are calculated from the participants' results after the removal of outliers.
Table 2: Performance Assessment of Participating Laboratories
| Laboratory ID | z-Score | Performance Assessment |
| Lab A | -0.27 | Satisfactory |
| Lab B | 0.70 | Satisfactory |
| Lab C | -1.24 | Satisfactory |
| Lab D | 1.28 | Satisfactory |
| Lab E | -0.66 | Satisfactory |
| Lab F | 0.12 | Satisfactory |
| Lab G | 0.50 | Satisfactory |
| Lab H | -1.63 | Questionable |
| Lab I | 1.47 | Satisfactory |
| Lab J | -0.47 | Satisfactory |
z-scores are calculated as: (Reported Value - Assigned Value) / Standard Deviation. A |z-score| ≤ 2 is generally considered satisfactory.
Recommended Experimental Protocols
The following protocols are based on established analytical methods for the quantification of Hexamethylindanopyran and other persistent organic pollutants in environmental samples[6][7].
3.1. Sample Preparation and Extraction
-
Water Samples:
-
Collect 1 L of water in a pre-cleaned amber glass bottle.
-
Spike with a known concentration of Hexamethylindanopyran and a surrogate standard (e.g., isotopically labeled HHCB).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the analytes with a suitable solvent such as dichloromethane or a mixture of acetone and hexane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Solid Samples (Sediment, Soil, Biota):
-
Homogenize and freeze-dry the sample.
-
Spike with a known concentration of Hexamethylindanopyran and a surrogate standard.
-
Perform pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent (e.g., hexane/acetone mixture).
-
Concentrate the extract.
-
Perform clean-up using techniques such as gel permeation chromatography (GPC) or silica gel column chromatography to remove interferences.
-
3.2. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of the target analyte from potential interferences.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for GC-MS/MS for enhanced selectivity and sensitivity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode.
-
3.3. Quality Control and Quality Assurance (QC/QA)
-
Method Blank: An analyte-free matrix is carried through the entire analytical procedure to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate: A known amount of Hexamethylindanopyran is added to a sample, which is then analyzed in duplicate to assess method accuracy and precision.
-
Certified Reference Material (CRM): A CRM with a certified concentration of Hexamethylindanopyran should be analyzed to verify the accuracy of the analytical method[8][9].
-
Internal Standards: Isotopically labeled Hexamethylindanopyran should be used to correct for matrix effects and variations in instrument response.
Diagrams of Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in an inter-laboratory comparison for Hexamethylindanopyran measurement.
Caption: Experimental workflow for Hexamethylindanopyran analysis.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
This guide provides a comprehensive framework for establishing an inter-laboratory comparison for Hexamethylindanopyran measurement. By adopting standardized experimental protocols and participating in proficiency testing schemes, laboratories can enhance the quality and comparability of their data. This, in turn, will lead to a more accurate understanding of the environmental fate and potential risks associated with this prevalent synthetic fragrance. It is recommended that a formal proficiency testing scheme for Hexamethylindanopyran be established to further support the scientific and regulatory communities.
References
- 1. HEXAMETHYLINDANOPYRAN – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 2. Ecological risk of galaxolide and its transformation product galaxolidone: evidence from the literature and a case study in Guangzhou waterways - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Proficiency testing | Sigma-Aldrich [sigmaaldrich.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. hpc-standards.com [hpc-standards.com]
- 9. fr.cpachem.com [fr.cpachem.com]
Efficacy of Water Treatment Technologies for the Removal of Hexamethylindanopyran (Galaxolide)
A Comparative Guide for Researchers and Drug Development Professionals
Hexamethylindanopyran, commonly known as Galaxolide, is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and detergents. Its persistent nature and frequent detection in aquatic environments have raised concerns about its potential ecological impact. This guide provides a comparative analysis of the efficacy of various water treatment technologies for the removal of Galaxolide, supported by experimental data to aid researchers and scientists in their understanding of its environmental fate and remediation.
Comparative Efficacy of Water Treatment Technologies
The following table summarizes the quantitative data on the removal efficiency of different water treatment technologies for Galaxolide. It is important to note that the efficacy of each technology can be influenced by various factors, including the initial concentration of the contaminant, water matrix composition, and specific operating parameters of the treatment process.
| Water Treatment Technology | Removal Efficiency (%) | Key Experimental Conditions | Reference(s) |
| Advanced Oxidation Processes (AOPs) | |||
| Ozonation (O₃) | >75% | Contact time: 5 min | [1] |
| Ozonation (O₃) | Rate constant: 140 M⁻¹s⁻¹ | In wastewater | [2][3][4] |
| UV Irradiation | ~50% | Contact time: 15 min | [1] |
| Visible Light Photocatalysis (O₂/Xe/Ce-TiO₂) | ~60% | Contact time: 15 min | [1] |
| Visible Light Photocatalytic Ozonation (O₃/Xe/Ce-TiO₂) | >75% | Contact time: 5 min | [1] |
| Adsorption | |||
| Activated Carbon | Efficient removal | Post-biological treatment | [5] |
| Conventional Water Treatment (with lime softening) | 67% - 89% | Dominated by adsorption to sludge | [6] |
| Membrane Filtration | |||
| Anaerobic Membrane Bioreactor (AnMBR) | Effective removal | Biotransformation is the dominant mechanism | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to provide a framework for reproducible research.
Advanced Oxidation Processes (AOPs)
1. Ozonation and Photocatalytic Ozonation:
-
Sample Preparation: Wastewater samples were pre-ozonated and then spiked with Galaxolide to achieve a concentration of 500 ng/L.[1][8]
-
Ozonation Setup: Ozonation was carried out in a bubble column reactor.[3] For photocatalytic ozonation, a Ce-doped titanium dioxide (Ce-TiO₂) photocatalyst was used.[1][8]
-
Procedure:
-
The reactor was filled with the prepared water sample.
-
For photocatalytic experiments, the Ce-TiO₂ catalyst was added to the solution.
-
Ozone gas was bubbled through the reactor.
-
For photocatalytic ozonation, the sample was simultaneously irradiated with a visible light source (Xenon lamp).[1][8]
-
Aqueous samples were collected at various time intervals (e.g., 0, 2, 5, 10, and 15 minutes) to monitor the degradation of Galaxolide.[1]
-
-
Analysis: The concentration of Galaxolide in the collected samples was determined using analytical techniques such as stir bar sorptive extraction (SBSE) followed by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOF-MS).[1]
2. UV Irradiation:
-
Sample Preparation: Similar to the ozonation experiments, wastewater was spiked with Galaxolide.[1]
-
UV Irradiation Setup: A low-pressure mercury lamp was used as the UV source (254 nm).[1]
-
Procedure:
-
The Galaxolide-spiked wastewater was placed in a reactor equipped with the UV lamp.
-
The solution was irradiated for a predetermined period.
-
Samples were collected at different time points to measure the concentration of Galaxolide.[1]
-
-
Analysis: The remaining concentration of Galaxolide was quantified using appropriate analytical methods.[1]
Adsorption
1. Activated Carbon Treatment:
-
Experimental Setup: A pilot plant was installed to treat the effluent from a biological wastewater treatment plant. The setup included a column packed with powdered activated carbon (PAC).[5]
-
Procedure:
-
The biologically treated wastewater was passed through the activated carbon column.
-
Different operational parameters, such as PAC concentration and hydraulic flow rate, were tested to optimize the removal efficiency.[5]
-
-
Analysis: The influent and effluent concentrations of Galaxolide were monitored to determine the removal efficiency of the activated carbon treatment.[5]
Membrane Filtration
1. Anaerobic Membrane Bioreactor (AnMBR):
-
Experimental Setup: A laboratory-scale AnMBR system was utilized for the study.[7]
-
Procedure:
-
The AnMBR was fed with wastewater containing polycyclic musks, including Galaxolide.
-
The system was operated under anaerobic conditions.
-
Samples of the liquid effluent and the biosolids were collected for analysis.[7]
-
-
Analysis: The concentrations of Galaxolide in both the liquid and solid phases were measured to perform a mass balance analysis and understand the removal mechanisms (biodegradation vs. sorption).[7]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of different water treatment technologies in removing Hexamethylindanopyran (Galaxolide).
Experimental workflow for evaluating water treatment technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozonation and concomitant stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination of the musk fragrances galaxolide and tonalide from wastewater by ozonation and concomitant stripping. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Innovative techniques for the removal of organic micropollutants from wastewaters [boa.unimib.it]
- 6. Synthetic Musk Fragrances in a Conventional Drinking Water Treatment Plant with Lime Softening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of polycyclic musks by anaerobic membrane bioreactor: biodegradation, biosorption, and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling (4S,7R)-Hexamethylindanopyran
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of (4S,7R)-Hexamethylindanopyran is paramount. This document provides immediate, actionable safety protocols and logistical plans to minimize risk and ensure compliance.
Chemical and Physical Properties
(4S,7R)-Hexamethylindanopyran, a synthetic musk fragrance, is also known by its trade name Galaxolide.[1] A comprehensive understanding of its properties is the first step in safe handling.
| Property | Value |
| IUPAC Name | (4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene[2] |
| Molecular Formula | C₁₈H₂₆O[2] |
| Molecular Weight | 258.4 g/mol [2] |
| CAS Number | 252332-95-9[2] |
| Appearance | Liquid[1] |
| Odor | Strong musk odor[1] |
| Boiling Point | 128 °C at 0.8 mm Hg[1] |
| Melting Point | 57-58 °C[1] |
| Water Solubility | 1.75 mg/L at 25 °C[1] |
| Log Kow | 5.90[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Hexamethylindanopyran is classified as a mild skin and eye irritant and is very toxic to aquatic life with long-lasting effects.[3][4] Adherence to appropriate personal protective equipment protocols is mandatory to ensure personal safety.
| Hazard | GHS Classification | Required PPE |
| Skin Irritation | Mild Skin Irritant[3][4] | Chemically resistant gloves (e.g., neoprene)[3][5] |
| Eye Irritation | Mild Eye Irritant[3] | Tight-fitting goggles, face shield, or safety glasses with side shields[3][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (H410)[4] | N/A (Environmental Precaution) |
| Inhalation | Avoid excessive inhalation of concentrated vapors[3][4] | Respiratory protection is not required except in case of aerosol formation |
Standard Operating Procedure for Handling
A systematic approach to handling Hexamethylindanopyran is crucial for maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to cleanup.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove from exposure to fresh air and keep at rest. Obtain medical advice.[3][4] |
| Skin Contact | Remove contaminated clothing. Wash thoroughly with water and soap. If symptoms persist, contact a physician.[3][4] |
| Eye Contact | Flush immediately with water for at least 15 minutes. If symptoms persist, contact a physician.[3][4] |
| Ingestion | Rinse mouth with water and obtain medical advice.[3][4] |
For major spills, a self-contained breathing apparatus is recommended.[3][4] Spills should be contained with sand or inert powder and disposed of according to local regulations.[3][4]
Storage and Disposal Plan
Proper storage and disposal are essential to prevent environmental contamination and ensure laboratory safety.
Storage:
-
Store in a cool, dry, ventilated area away from heat sources.[3][4]
-
Keep containers upright and tightly closed when not in use.[3][4]
-
Store under an inert gas.
Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Empty containers should be taken to an approved waste handling site for recycling or disposal.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




